Product packaging for BDP FL-PEG4-TCO(Cat. No.:CAS No. 2183473-16-5)

BDP FL-PEG4-TCO

Cat. No.: B605995
CAS No.: 2183473-16-5
M. Wt: 662.58
InChI Key: FISJDIFFUFNJNS-ONEGZZNKSA-N
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Description

BDP FL-PEG4-TCO is a fluorescent PEG derivative. PEG Linkers and derivatives may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H49BF2N4O7 B605995 BDP FL-PEG4-TCO CAS No. 2183473-16-5

Properties

IUPAC Name

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49BF2N4O7/c1-26-24-27(2)39-31(26)25-29-11-10-28(40(29)34(39,35)36)12-13-32(41)37-14-16-43-18-20-45-22-23-46-21-19-44-17-15-38-33(42)47-30-8-6-4-3-5-7-9-30/h3-4,10-11,24-25,30H,5-9,12-23H2,1-2H3,(H,37,41)(H,38,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISJDIFFUFNJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49BF2N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to BDP FL-PEG4-TCO: A Versatile Tool for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe BDP FL-PEG4-TCO, detailing its chemical structure, physicochemical properties, and applications in advanced life sciences research. This document is intended to serve as a core resource, offering detailed experimental methodologies and visual representations of key processes to enable its effective implementation in bioconjugation, cellular imaging, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Architecture of this compound

This compound is a heterobifunctional molecule meticulously engineered for advanced bioconjugation applications.[1][2] Its modular design consists of three key components: a high-performance fluorophore, a flexible hydrophilic spacer, and a bioorthogonal reactive group.[1][2][3]

  • BDP FL (BODIPY FL) Fluorophore: At the core of the molecule is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dye. The BDP FL variant is known for its bright, sharp fluorescence, high quantum yield, and photostability. A significant advantage over traditional fluoresceins is its insensitivity to pH and solvent polarity, which ensures more reliable and reproducible results in diverse experimental conditions.

  • PEG4 (Tetraethylene Glycol) Linker: A discrete polyethylene glycol spacer composed of four ethylene glycol units serves a dual purpose. It enhances the hydrophilicity and aqueous solubility of the entire molecule and any conjugate it is a part of. Furthermore, the PEG4 linker provides spatial separation between the fluorophore and the conjugated biomolecule, which can reduce steric hindrance and help maintain the biological activity of the target.

  • TCO (Trans-cyclooctene) Handle: The TCO group is a strained alkene that functions as a highly reactive handle for "click chemistry". It participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule. This reaction is bioorthogonal, meaning it proceeds efficiently within complex biological systems without interfering with native biochemical processes.

Below is a diagram illustrating the functional components of the this compound molecule.

BDP_FL BDP FL Core (Fluorophore) PEG4 PEG4 Linker (Hydrophilic Spacer) BDP_FL->PEG4 covalent bond TCO TCO Handle (Bioorthogonal Reactive Group) PEG4->TCO covalent bond

Functional components of this compound.

Quantitative Data and Physicochemical Properties

The performance of a molecular probe is defined by its physicochemical and spectral properties. The key quantitative data for this compound are summarized in the tables below.

Molecular Specifications

PropertyValueReference(s)
Molecular FormulaC₃₃H₄₉BF₂N₄O₇
Molecular Weight662.6 g/mol
CAS Number2183473-16-5
PurityTypically ≥95%

Spectral Properties

PropertyValueReference(s)
Excitation Maximum (λex)503 nm
Emission Maximum (λem)509 nm
Molar Extinction Coefficient (ε)80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.9

Physicochemical Properties

PropertyValueReference(s)
SolubilitySoluble in DMSO, DMF, and DCM. Low solubility in water.
StorageStore at -20°C, protected from light.
StabilityTCO compounds are not recommended for long-term storage as they can isomerize.

Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules that have been modified to incorporate a tetrazine group. This is achieved through the highly efficient and specific TCO-tetrazine ligation. The following is a detailed, two-stage protocol for the labeling of an antibody.

Stage 1: Introduction of a Tetrazine Handle onto the Antibody

This initial stage involves the modification of the antibody with a tetrazine-containing reagent, such as Methyltetrazine-PEG4-NHS Ester, to prepare it for the click reaction with this compound.

Materials:

  • Antibody of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • Methyltetrazine-PEG4-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in the reaction buffer.

  • Tetrazine Reagent Preparation: Immediately before use, dissolve the Methyltetrazine-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Incubation: Add a 10-20 fold molar excess of the dissolved tetrazine reagent to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted tetrazine reagent using a desalting column equilibrated with PBS, pH 7.4.

Stage 2: Fluorescent Labeling via TCO-Tetrazine Ligation

With the antibody now functionalized with a tetrazine handle, the next stage is the bioorthogonal reaction with this compound.

Materials:

  • Tetrazine-modified antibody

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column

  • Storage Buffer (e.g., PBS with 0.01% Tween-20)

Methodology:

  • This compound Preparation: Allow the vial of this compound to equilibrate to room temperature. Dissolve the reagent in anhydrous DMSO to a stock concentration of 1-10 mM.

  • Click Reaction: To the purified tetrazine-modified antibody, add a 1.5 to 3-fold molar excess of the this compound solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.

  • Reaction Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Final Purification: Purify the fluorescently labeled antibody from excess this compound using a desalting column equilibrated with the desired storage buffer.

  • Characterization (Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 503 nm (for the BDP FL dye). The DOL can be calculated using the Beer-Lambert law and the respective extinction coefficients.

The experimental workflow for antibody conjugation is visualized in the diagram below.

cluster_stage1 Stage 1: Tetrazine Functionalization cluster_stage2 Stage 2: Bioorthogonal Ligation A Prepare Antibody in Amine-Free Buffer C Incubate Antibody with Tetrazine-NHS Ester (30-60 min, RT) A->C B Dissolve Tetrazine-NHS Ester in DMSO B->C D Purify Tetrazine-Modified Antibody (Desalting Column) C->D F Incubate Tetrazine-Ab with This compound (1-2 hours, RT, protected from light) D->F Click Reaction E Prepare this compound Stock Solution in DMSO E->F G Purify Labeled Antibody (Desalting Column) F->G H Characterize Conjugate (DOL) G->H

Workflow for antibody conjugation with this compound.

Application in PROTAC Development and Signaling

A significant application of this compound is in the development of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.

By incorporating this compound as a fluorescent linker, researchers can synthesize fluorescent PROTACs. This enables the use of fluorescence-based techniques to study the PROTAC's cellular uptake, distribution, and engagement with its target protein and the E3 ligase, providing valuable insights into the formation of the ternary complex that is crucial for protein degradation.

The signaling pathway central to PROTAC functionality is the Ubiquitin-Proteasome System (UPS). The diagram below illustrates the mechanism of action of a PROTAC within this pathway.

cluster_PROTAC PROTAC-Mediated Protein Degradation cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC mechanism via the Ubiquitin-Proteasome System.

Conclusion

This compound stands out as a powerful and versatile tool for modern biomedical research. Its well-defined structure, characterized by a potent fluorophore, a biocompatible linker, and a highly selective bioorthogonal handle, provides researchers with a reliable means to fluorescently label and track biomolecules in complex biological environments. The detailed information and protocols provided in this guide are intended to empower scientists and drug development professionals to leverage the full potential of this innovative molecular probe in their pursuit of scientific discovery and therapeutic advancement.

References

An In-depth Technical Guide to the Core Mechanism of Action of BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key data associated with BDP FL-PEG4-TCO, a versatile fluorescent probe for bioorthogonal labeling.

Core Concepts: The Molecular Architecture of this compound

This compound is a trifunctional molecule engineered for advanced bioconjugation applications.[1] Its structure is a synergistic combination of three key moieties:

  • BDP FL (BODIPY FL): A bright and photostable green fluorescent dye.[2] Its spectral properties are comparable to fluorescein (FITC), making it compatible with standard fluorescence detection systems.[2] BODIPY dyes are known for their high fluorescence quantum yield and relative insensitivity to environmental factors such as pH and solvent polarity.[2][]

  • PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic polyethylene glycol spacer. This linker enhances the water solubility of the molecule and the resulting conjugate, which is crucial when working with biomolecules in aqueous buffers. The PEG4 spacer also provides flexibility and reduces steric hindrance, facilitating the interaction between the conjugated biomolecule and its target.

  • TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive handle for "click chemistry." Specifically, the TCO group participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-functionalized molecule. This reaction is exceptionally fast, selective, and bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.

Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The primary mechanism of action for this compound is its participation in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction. This bioorthogonal "click chemistry" reaction occurs between the electron-rich TCO group (the dienophile) on the this compound molecule and an electron-deficient tetrazine (the diene) that has been incorporated into a target biomolecule.

The key steps of the mechanism are as follows:

  • [4+2] Cycloaddition: The TCO and tetrazine moieties rapidly undergo a [4+2] cycloaddition to form an unstable dihydropyridazine intermediate.

  • Retro-Diels-Alder: This intermediate then undergoes a retro-Diels-Alder reaction, releasing dinitrogen gas (N2).

  • Stable Conjugate Formation: The final product is a stable, fluorescently labeled biomolecule linked via a covalent bond.

This reaction is characterized by its exceptionally high reaction rates and the absence of a need for cytotoxic catalysts like copper, making it ideal for applications in living cells and in vivo studies.

Caption: Mechanism of the TCO-tetrazine iEDDA reaction.

Quantitative Data

The performance of this compound is defined by its photophysical properties and the kinetics of its click reaction.

PropertyValueReference(s)
Molecular Formula C₃₃H₄₉BF₂N₄O₇
Molecular Weight 662.57 g/mol
Purity ≥95% (HPLC)
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coefficient (ε) 80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.9
Solubility Soluble in DMSO, DMF, DCM; low solubility in water
Storage -20°C, protected from light and moisture
Reaction ParameterValue RangeKey FeaturesReference(s)
Reaction Kinetics (k₂) ~10³ - 10⁶ M⁻¹s⁻¹Exceptionally fast reaction kinetics enable rapid labeling.

Experimental Protocols

The application of this compound typically involves a two-step process: modification of the biomolecule of interest with a tetrazine handle, followed by the click reaction with this compound.

General Protocol for Labeling a Tetrazine-Modified Antibody

This protocol provides a general framework for the fluorescent labeling of a tetrazine-modified antibody (Ab-Tz).

Materials:

  • Tetrazine-modified antibody (Ab-Tz) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • To the solution of tetrazine-modified antibody, add a 1.5 to 10-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically for each specific antibody and application.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody. The labeled antibody can often be identified by its fluorescence.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~503 nm (for BDP FL concentration).

Experimental_Workflow A Prepare this compound stock solution in DMSO C Combine reactants and incubate for 1-2 hours at RT A->C B Prepare Tetrazine-modified Antibody in PBS B->C D Purify labeled antibody using size-exclusion chromatography C->D E Characterize Degree of Labeling (DOL) by UV-Vis D->E

Caption: General experimental workflow for bioconjugation.

Live-Cell Imaging Protocol

This protocol outlines a general procedure for labeling and visualizing intracellular targets in living cells.

Materials:

  • Cells expressing a tetrazine-tagged molecule of interest

  • Complete cell culture medium

  • Live-cell imaging buffer (e.g., FluoroBrite™ DMEM)

  • This compound

  • Glass-bottom imaging dish or chamber slide

  • Confocal microscope with appropriate filter sets for BDP FL

Procedure:

  • Cell Seeding:

    • Seed cells expressing the tetrazine-tagged molecule onto a glass-bottom imaging dish and allow them to adhere and reach 50-70% confluency.

  • Labeling:

    • On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging buffer.

    • Add this compound to the cells at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Incubate the cells for 15-60 minutes at 37°C, protected from light.

  • Washing:

    • Gently wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for BDP FL (Excitation: ~488 nm, Emission: ~520 nm).

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of advanced applications:

  • Cellular Imaging and Tracking: The bright and stable fluorescence of the BDP FL dye enables high-resolution imaging and long-term tracking of labeled biomolecules in living cells and tissues.

  • Antibody-Drug Conjugates (ADCs): The precise and bioorthogonal nature of the TCO-tetrazine ligation is well-suited for the development of ADCs, where a cytotoxic drug (with a tetrazine handle) can be attached to a TCO-labeled antibody.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a fluorescent linker in the synthesis of PROTACs, facilitating their characterization and visualization within cells.

  • In Vivo Imaging: The bioorthogonal nature of the TCO-tetrazine ligation allows for pre-targeting strategies in live animal imaging. A tetrazine-modified targeting moiety can be administered first, followed by the smaller, rapidly clearing this compound for fluorescent visualization.

Applications BDP This compound Imaging Cellular Imaging and Tracking BDP->Imaging ADC Antibody-Drug Conjugates (ADCs) BDP->ADC PROTAC PROTAC Development BDP->PROTAC InVivo In Vivo Imaging BDP->InVivo

Caption: Key applications of this compound.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its combination of a bright and stable fluorophore, a solubilizing PEG linker, and a highly reactive bioorthogonal handle makes it an ideal reagent for a wide range of applications in research and drug development. By understanding the core mechanism of the TCO-tetrazine ligation and following optimized experimental protocols, researchers can effectively harness the capabilities of this advanced probe to further their scientific investigations.

References

BDP FL-PEG4-TCO: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and applications of BDP FL-PEG4-TCO, a versatile fluorescent probe. The information herein is intended to empower researchers in the fields of bioconjugation, cellular imaging, and drug development to effectively utilize this powerful tool.

This compound is a trifunctional molecule that integrates a bright and photostable boron-dipyromethene (BODIPY™ FL) fluorophore, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[1][2][3] This unique combination of components provides excellent spectral characteristics, enhanced water solubility, and a highly efficient and specific means of labeling biomolecules through bioorthogonal "click chemistry".[1][2]

Core Spectral and Physicochemical Properties

The performance of this compound as a fluorescent label is defined by its key photophysical parameters. These properties are summarized in the table below, providing essential data for designing and interpreting fluorescence-based experiments.

PropertyValueReference(s)
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coefficient (ε) 80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.9
Molecular Formula C₃₃H₄₉BF₂N₄O₇
Molecular Weight 662.57 g/mol
Solubility Soluble in DMSO, DMF, DCM; low solubility in water

The BDP FL core is renowned for its sharp emission spectrum, high quantum yield, and relative insensitivity to environmental factors such as pH and solvent polarity, making it a robust fluorophore for a wide range of applications.

Mechanism of Action: TCO-Tetrazine Ligation

The primary utility of this compound in bioconjugation lies in the highly efficient and bioorthogonal reaction between its TCO group and a tetrazine-modified molecule. This reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of "click chemistry". It is characterized by exceptionally fast reaction kinetics and the ability to proceed under mild, physiological conditions without the need for a cytotoxic copper catalyst. This makes it an ideal strategy for labeling biomolecules in living cells and in vivo.

cluster_0 This compound cluster_1 IEDDA Reaction BDP BDP FL PEG4 PEG4 Spacer BDP->PEG4 TCO TCO PEG4->TCO Labeled_Biomolecule Fluorescently Labeled Biomolecule TCO->Labeled_Biomolecule + Tetrazine Tetrazine- Modified Biomolecule p1->p2

TCO-Tetrazine Bioorthogonal Ligation

Experimental Protocols

The following provides a general methodology for the fluorescent labeling of a tetrazine-modified biomolecule with this compound.

Materials:

  • This compound

  • Tetrazine-modified biomolecule (e.g., protein, antibody)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.

  • Solvent: Anhydrous DMSO or DMF for preparing stock solutions.

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO or DMF.

    • Prepare a stock solution of the tetrazine-modified biomolecule in an appropriate buffer.

  • Labeling Reaction:

    • Add the this compound stock solution to the solution of the tetrazine-modified biomolecule. A molar excess of the dye (typically 1.5 to 5-fold) is recommended to ensure efficient labeling.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept low (ideally <10%) to avoid denaturation of the biomolecule.

    • Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The reaction is typically rapid, but optimization of the incubation time may be necessary depending on the specific reactants.

  • Purification of the Labeled Biomolecule:

    • Remove the unreacted this compound from the labeled biomolecule using a suitable purification method. This can include size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

  • Characterization of the Labeled Biomolecule:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per biomolecule. This can be calculated using the absorbance of the BDP FL dye at its maximum absorption wavelength (~503 nm) and the absorbance of the biomolecule at a wavelength where the dye does not absorb (e.g., 280 nm for proteins).

Start Start Prep_Stocks Prepare Stock Solutions (this compound & Tetrazine-Biomolecule) Start->Prep_Stocks Mix Mix Reactants Prep_Stocks->Mix Incubate Incubate (Room Temp or 37°C, 1-2h) Mix->Incubate Purify Purify Labeled Conjugate (e.g., Size Exclusion Chromatography) Incubate->Purify Characterize Characterize (e.g., Determine Degree of Labeling) Purify->Characterize End End Characterize->End

General Workflow for Bioconjugation

Advanced Applications

The unique properties of this compound make it suitable for a variety of advanced applications in biomedical research:

  • Cellular Imaging and Tracking: The bright and stable fluorescence of the BDP FL dye allows for high-resolution imaging and long-term tracking of labeled biomolecules within living cells and tissues.

  • PROTAC Development: this compound can be used as a fluorescent linker in Proteolysis Targeting Chimeras (PROTACs) to study their cellular uptake, localization, and engagement with target proteins.

  • Antibody-Drug Conjugates (ADCs): The specific and bioorthogonal nature of the TCO-tetrazine ligation is well-suited for the development of ADCs, enabling the precise attachment of a cytotoxic drug to a TCO-labeled antibody.

References

BDP FL Fluorophore: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the BDP FL (BODIPY FL) fluorophore, a versatile and robust tool for a wide range of applications in biological research and drug development. This guide details its core photophysical properties, provides detailed experimental protocols, and illustrates key workflows and signaling pathway applications.

Core Photophysical Properties of BDP FL

BDP FL is a bright, green-fluorescent dye renowned for its exceptional photostability and high fluorescence quantum yield.[1][2] Its spectral characteristics make it an excellent substitute for fluorescein (FITC) and other cyanine-based dyes in the green channel.[3] The fluorescence of BDP FL is notably insensitive to solvent polarity and pH, ensuring consistent performance across various experimental conditions.[4][]

Table 1: Quantitative Photophysical Properties of BDP FL

PropertyValueNotes
Excitation Maximum (λex) ~502-505 nm
Emission Maximum (λem) ~509-513 nm
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.9-1.0Approaching 1.0, even in water.
Fluorescence Lifetime (τ) ~5 nanoseconds or longerUseful for fluorescence polarization-based assays.
Molecular Weight (NHS Ester) 389.16 g/mol

Experimental Protocols

This section provides detailed methodologies for common applications of BDP FL, including protein labeling, fluorescence microscopy, and flow cytometry.

Protein Labeling with BDP FL NHS Ester

BDP FL NHS ester is a popular amine-reactive derivative used for labeling proteins and other molecules containing primary amines.

Materials:

  • BDP FL NHS Ester

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., PD-10)

  • Reaction tubes

Protocol:

  • Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare BDP FL NHS Ester Stock Solution: Immediately before use, dissolve the BDP FL NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the BDP FL NHS ester stock solution to the protein solution.

    • The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to prevent protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.

    • Collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fractions to elute.

  • Storage: Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Fluorescence Microscopy with BDP FL

BDP FL's high brightness and photostability make it an excellent choice for fluorescence microscopy. The following protocols describe live-cell and fixed-cell imaging.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • BDP FL conjugate (e.g., labeled antibody, lipid stain)

  • Phenol red-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (Excitation: ~490/20 nm, Emission: ~525/50 nm)

Protocol:

  • Cell Preparation: Plate cells on a glass-bottom dish and culture to the desired confluency (typically 60-80%).

  • Labeling:

    • Prepare a working solution of the BDP FL conjugate in pre-warmed, phenol red-free culture medium. The optimal concentration should be determined empirically but typically ranges from 0.1 to 2 µM.

    • Remove the existing medium and wash the cells once with pre-warmed PBS.

    • Add the labeling medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed, phenol red-free culture medium to remove unbound dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set for BDP FL. Use the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody

  • BDP FL-conjugated secondary antibody

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the BDP FL-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope.

Flow Cytometry with BDP FL

BDP FL's sharp emission spectrum and high quantum yield make it well-suited for flow cytometry.

Materials:

  • Cell suspension

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • BDP FL-conjugated antibody or probe

  • Flow cytometer with a 488 nm laser

Protocol:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension in cold flow cytometry staining buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Add the BDP FL-conjugated antibody or probe to the cell suspension at the predetermined optimal concentration.

    • Incubate for 30-60 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with cold flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in an appropriate volume of flow cytometry staining buffer.

  • Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser and appropriate emission filters for BDP FL.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway application for BDP FL.

experimental_workflow_microscopy cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging start Plate Cells fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (optional) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab BDP FL Secondary Antibody Incubation primary_ab->secondary_ab washing Washing secondary_ab->washing mounting Mounting washing->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Workflow for Immunofluorescence Microscopy using BDP FL.

experimental_workflow_flow_cytometry cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Harvest Cells suspension Create Single-Cell Suspension start->suspension stain Incubate with BDP FL Conjugate suspension->stain washing Washing stain->washing resuspend Resuspend for Analysis washing->resuspend analysis Flow Cytometry resuspend->analysis

Caption: Workflow for Flow Cytometry using BDP FL.

signaling_pathway_receptor_dimerization cluster_membrane Cell Membrane receptor1 Receptor 1 dimer Receptor Dimerization receptor1->dimer receptor2 Receptor 2 receptor2->dimer ligand Ligand (BDP FL-labeled) ligand->receptor1 ligand->receptor2 downstream Downstream Signaling (e.g., Kinase Cascade) dimer->downstream

Caption: Ligand-induced receptor dimerization signaling pathway.

References

The Pivotal Role of the PEG4 Spacer in BDP FL-PEG4-TCO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and cellular imaging, the fluorescent probe BDP FL-PEG4-TCO has emerged as a powerful tool. Its modular design, comprising a bright and photostable fluorophore (BDP FL), a bioorthogonal reactive handle (TCO), and a flexible spacer (PEG4), allows for the precise and efficient labeling of biomolecules in complex biological systems. This technical guide provides an in-depth exploration of the core of this molecule, with a particular focus on the multifaceted and critical role of the tetraethylene glycol (PEG4) spacer. Understanding the function of this linker is paramount for optimizing experimental designs, from antibody-drug conjugate (ADC) development to high-resolution cellular imaging.

This compound is a heterobifunctional molecule designed for targeted fluorescent labeling.[1] The Boron-Dipyromethene (BDP FL) core is a highly efficient fluorophore known for its high fluorescence quantum yield, sharp emission peak, and resistance to photobleaching, making it ideal for demanding imaging applications.[1] The trans-cyclooctene (TCO) group is a highly reactive dienophile that participates in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine-functionalized molecules.[1][2] This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly and with high specificity under physiological conditions without interfering with native biological processes.[3] Connecting these two functional ends is the PEG4 spacer, a short, hydrophilic linker that profoundly influences the overall performance of the probe.

The Multifaceted Role of the PEG4 Spacer

The inclusion of a PEG4 spacer in the this compound construct is a strategic design choice that addresses several key challenges in bioconjugation and imaging. Its primary functions are to enhance solubility, minimize steric hindrance, and improve pharmacokinetic properties.

Enhanced Hydrophilicity and Solubility

A significant challenge in bioconjugation is the often poor aqueous solubility of organic fluorophores and other therapeutic payloads. The BDP FL core, while an excellent fluorophore, is inherently hydrophobic. The PEG4 spacer, composed of four repeating ethylene glycol units, is highly hydrophilic and imparts a greater degree of water solubility to the entire molecule. This enhanced solubility is crucial for preventing aggregation and precipitation in aqueous buffers commonly used in biological experiments, leading to more reliable and reproducible results. While this compound still exhibits low solubility in water, its solubility in organic solvents like DMSO, DMF, and DCM allows for the preparation of stock solutions that can be diluted into aqueous media for labeling reactions. The PEG4 spacer helps to maintain the solubility of the molecule upon this dilution.

Minimized Steric Hindrance

The PEG4 spacer acts as a flexible arm, providing critical spatial separation between the bulky BDP FL fluorophore and the conjugated biomolecule. This separation is vital for several reasons:

  • Preservation of Biological Activity: By distancing the fluorophore from the biomolecule (e.g., an antibody), the PEG4 spacer reduces the likelihood of the dye interfering with the biomolecule's native conformation and function, such as antigen binding.

  • Improved Reaction Efficiency: The spacer extends the TCO reactive group away from the surface of the conjugated biomolecule, making it more accessible to its tetrazine binding partner. This reduction in steric hindrance can lead to a more efficient and rapid click chemistry reaction. Research has indicated that the inclusion of a PEG spacer can lead to a more than four-fold increase in the reactivity of TCO-conjugated antibodies.

Improved Pharmacokinetics

In the context of in vivo applications such as pre-targeted imaging or ADC therapy, the pharmacokinetic profile of the probe is critical. PEGylation, the attachment of PEG chains to molecules, is a well-established strategy for improving the in vivo behavior of therapeutics. While the short PEG4 spacer has a more subtle effect than long-chain PEG polymers, it still contributes positively by:

  • Increasing Hydrodynamic Radius: The PEG4 spacer increases the effective size of the molecule in solution, which can help to reduce renal clearance and prolong circulation half-life.

  • Reducing Immunogenicity: The hydrophilic PEG chain can create a hydration shell that may mask the bioconjugate from the immune system, potentially reducing its immunogenicity.

  • Enhancing Stability: This hydration layer can also offer protection from enzymatic degradation, increasing the stability of the bioconjugate in biological fluids.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the impact of PEG linker length on bioconjugate properties, based on available literature.

Table 1: Physicochemical and Spectral Properties of this compound
PropertyValueReference(s)
Molecular Formula C₃₃H₄₉BF₂N₄O₇
Molecular Weight 662.6 g/mol
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coefficient (ε) 80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.9
Solubility Soluble in DMSO, DMF, DCM; low solubility in water
Storage Store at -20°C, protected from light
Table 2: Comparative Impact of PEG Linker Length on Bioconjugate Properties (Illustrative Data)
ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4, PEG8)Long PEG Linker (e.g., PEG11, PEG12)Key Findings & Citations
Lipophilicity (logD) HighModerateLowIncreasing PEG length enhances hydrophilicity.
Blood Clearance FastSlowerSlowestPEGylation significantly prolongs circulation time. A tetrazine probe without a PEG linker had a half-life of 5.4 min, which was significantly increased with PEGylation. A short PEG8 linker on an antibody led to faster blood clearance compared to the non-PEGylated version, suggesting an optimal length is crucial.
Tumor Uptake VariablePotentially ImprovedCan be ReducedWhile PEGylation can increase circulation time, excessively long linkers might sterically hinder the reaction with the target, potentially reducing tumor uptake.
Receptor Binding Affinity (IC50) N/ALower (Higher Affinity)Higher (Lower Affinity)For certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial.
Cellular Uptake Efficiency VariablePotentially IncreasedVariableThe effect of PEG linker length on cellular uptake is cell-type and system-dependent. For some dendritic cell subsets, longer PEG linkers (5 kDa) were required for specific accumulation compared to shorter linkers (0.65 kDa).

Experimental Protocols

Protocol 1: General Procedure for Labeling a Tetrazine-Modified Antibody with this compound

This protocol provides a general framework for the bioconjugation reaction. Optimal conditions, such as molar excess and reaction time, may need to be determined empirically for specific applications.

Materials:

  • Tetrazine-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.

  • Bioconjugation Reaction:

    • To the solution of the tetrazine-modified antibody, add a 1.5 to 5-fold molar excess of the this compound stock solution.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.

    • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light.

  • Purification of the Labeled Antibody:

    • Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 503 nm (for the BDP FL dye).

    • The DOL can be calculated using the following formula: DOL = (A₅₀₃ * ε₂₈₀_Ab) / ((A₂₈₀ - A₅₀₃ * CF₂₈₀) * ε₅₀₃_dye) Where:

      • A₂₈₀ and A₅₀₃ are the absorbances at 280 nm and 503 nm, respectively.

      • ε₂₈₀_Ab is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε₅₀₃_dye is the molar extinction coefficient of the BDP FL dye at 503 nm (80,000 M⁻¹cm⁻¹).

      • CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically around 0.15 for BDP FL).

Protocol 2: Live-Cell Imaging with this compound

This protocol outlines the steps for labeling and imaging a tetrazine-modified protein of interest in live mammalian cells.

Materials:

  • Mammalian cells expressing a tetrazine-modified protein of interest, cultured on imaging-suitable plates or coverslips.

  • This compound 1 mM stock solution in anhydrous DMSO.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm).

Procedure:

  • Preparation of Labeling Medium:

    • Warm the complete cell culture medium to 37°C.

    • Dilute the 1 mM this compound stock solution in the pre-warmed medium to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically.

  • Live-Cell Labeling:

    • Remove the existing medium from the cells and gently wash once with pre-warmed PBS.

    • Add the labeling medium containing this compound to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the labeling medium.

    • Gently wash the cells three times with pre-warmed complete cell culture medium to remove any unbound probe.

  • Fluorescence Microscopy Imaging:

    • Replace the final wash with fresh pre-warmed complete cell culture medium or an appropriate imaging buffer.

    • Image the cells using a fluorescence microscope. Acquire images using appropriate exposure times and laser power to minimize phototoxicity and photobleaching.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)Reference(s)
Low Degree of Labeling (DOL) - Antibody buffer contains primary amines (e.g., Tris).- Insufficient molar excess of labeling reagent.- pH of the reaction buffer is too low.- Exchange antibody into an amine-free buffer (e.g., PBS, borate buffer).- Increase the molar ratio of this compound to antibody.- Ensure the reaction buffer pH is between 8.0 and 8.5 for NHS ester chemistry.
Antibody Precipitation - High concentration of organic solvent (e.g., DMSO).- Over-labeling of the antibody, increasing hydrophobicity.- Keep the final volume of DMSO below 10% of the total reaction volume.- Reduce the molar excess of the labeling reagent.
High Background Fluorescence in Imaging - Incomplete removal of unbound probe.- Non-specific binding of the probe.- Increase the number and duration of washing steps.- Decrease the concentration of this compound and/or reduce the incubation time.
Weak or No Signal in Imaging - Low expression of the tetrazine-modified protein.- Inefficient labeling.- Verify protein expression using an alternative method (e.g., Western blot).- Increase the concentration of this compound or the incubation time.

Visualizations

Signaling Pathways and Experimental Workflows

G Functional Components of this compound cluster_properties Properties BDP BDP FL (Fluorophore) PEG4 PEG4 (Spacer) BDP->PEG4 Covalent Bond prop1 Bright & Photostable BDP->prop1 TCO TCO (Reactive Handle) PEG4->TCO Covalent Bond prop2 Hydrophilic & Flexible PEG4->prop2 prop3 Bioorthogonal Reactivity TCO->prop3

Caption: Functional components of this compound.

G Experimental Workflow for Antibody Labeling start Start prep_reagents Prepare Reagents (Tetrazine-Ab, this compound stock) start->prep_reagents conjugation Bioconjugation Reaction (Mix and Incubate) prep_reagents->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Calculate DOL) purification->characterization end End (Labeled Antibody) characterization->end

Caption: Workflow for antibody conjugation with this compound.

G TCO-Tetrazine Bioorthogonal Reaction TCO Biomolecule-TCO Reaction IEDDA Click Reaction (Physiological Conditions) TCO->Reaction Tetrazine Fluorophore-Tetrazine Tetrazine->Reaction Product Labeled Biomolecule (Stable Covalent Bond) Reaction->Product N2 N₂ Gas (Byproduct) Reaction->N2

References

A Technical Guide to BDP FL-PEG4-TCO: Storage, Stability, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, BDP FL-PEG4-TCO has emerged as a potent tool for the precise and efficient fluorescent labeling of biomolecules. This guide provides a comprehensive overview of its properties, storage, stability, and the experimental protocols essential for its successful implementation.[1]

Core Properties and Specifications

This compound is a fluorescent labeling reagent composed of a bright, green-fluorescent BDP FL fluorophore, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[2] The PEG4 spacer enhances the water solubility of the molecule and its conjugates, which is particularly advantageous when working with proteins and antibodies in aqueous buffers.[1][2] The TCO group facilitates covalent attachment to molecules containing a tetrazine moiety through a rapid and specific bioorthogonal click chemistry reaction known as the inverse electron demand Diels-Alder (iEDDA) reaction.[1]

A summary of the essential quantitative data for this compound is presented below for easy reference.

PropertyValueReference(s)
Molecular FormulaC₃₃H₄₉BF₂N₄O₇
Molecular Weight662.57 g/mol
Purity≥95% (HPLC)
Excitation Maximum (λex)503 nm
Emission Maximum (λem)509 nm
Molar Extinction Coefficient~80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield~0.9
SolubilitySoluble in DMSO, DMF, DCM; low solubility in water.

Storage and Stability

Proper storage and handling of this compound are critical to ensure its reactivity and the reproducibility of experimental results.

ParameterRecommendationRationaleReference(s)
Storage Temperature -20°CTo minimize degradation and maintain the stability of the TCO group.
Light Exposure Protect from lightThe BDP FL fluorophore is sensitive to photobleaching.
Moisture Store in a desiccated environmentTo prevent hydrolysis of the compound and maintain its integrity.
Long-Term Storage Not recommended for long-term storageThe TCO group is susceptible to isomerization to the unreactive cis-cyclooctene (CCO) form over time.
Shipping Ambient temperature; gel packs for some analogsShort-term exposure to ambient temperatures is possible, though some suppliers ship on gel packs.
Shelf Life Approximately 12 months when stored correctlyFollow manufacturer's guidelines for specific lot stability.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the fluorescent labeling of biomolecules. Optimization may be required for specific applications.

Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Dissolution: Prepare a 10 mM stock solution by dissolving the required amount in anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 1 mg of this compound (MW = 662.57 g/mol ) in approximately 151 µL of anhydrous DMSO.

  • Mixing: Vortex briefly to ensure the compound is completely dissolved.

  • Storage of Stock Solution: It is recommended to prepare the stock solution fresh before use. If short-term storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Labeling of a Tetrazine-Modified Antibody

This protocol outlines the reaction between a tetrazine-modified antibody and this compound.

  • Reaction Setup: In a microcentrifuge tube, add the desired amount of the tetrazine-modified antibody solution (e.g., in PBS, pH 7.4).

  • Addition of this compound: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

  • Purification: Remove unreacted this compound using a size-exclusion chromatography column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization (Degree of Labeling): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and 503 nm (for BDP FL concentration). The DOL can be calculated using the Beer-Lambert law and the respective molar extinction coefficients.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound.

G cluster_prep Stock Solution Preparation cluster_labeling Bioconjugation cluster_purification Purification & Analysis reagent This compound (solid) equilibrate Equilibrate to Room Temp reagent->equilibrate dissolve Dissolve in Anhydrous DMSO equilibrate->dissolve stock 10 mM Stock Solution dissolve->stock add_reagent Add this compound Stock stock->add_reagent tz_antibody Tetrazine-Modified Antibody tz_antibody->add_reagent incubate Incubate (RT or 4°C, protected from light) add_reagent->incubate labeled_mixture Labeled Antibody Mixture incubate->labeled_mixture purify Size-Exclusion Chromatography labeled_mixture->purify conjugate Purified BDP FL-Conjugate purify->conjugate analyze Measure Absorbance (A280, A503) conjugate->analyze dol Calculate Degree of Labeling (DOL) analyze->dol

Caption: General experimental workflow for labeling a tetrazine-modified antibody.

G cluster_reagents Reactants cluster_reaction Inverse Electron Demand Diels-Alder (iEDDA) cluster_product Product bdp_tco This compound click Click Reaction (Bioorthogonal, Catalyst-Free) bdp_tco->click tz_biomolecule Tetrazine-Biomolecule tz_biomolecule->click conjugate Stable Fluorescent Bioconjugate click->conjugate

Caption: Signaling pathway of the TCO-tetrazine click chemistry reaction.

References

An In-depth Technical Guide to Bioorthogonal Labeling with BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of BDP FL-PEG4-TCO, a fluorescent probe designed for advanced bioorthogonal labeling. Detailed experimental protocols and quantitative data are presented to facilitate its integration into various research and development workflows, from cellular imaging to the development of targeted therapeutics.

Core Concepts and Chemical Properties

This compound is a versatile chemical tool meticulously engineered for bioorthogonal "click chemistry" applications.[1] Its structure is a synergistic combination of three key functional components:

  • BDP FL (BODIPY™ FL) Fluorophore: A bright and photostable boron-dipyromethene dye that serves as the fluorescent reporter.[2][3] It exhibits spectral properties similar to fluorescein but with the advantages of being insensitive to pH and solvent polarity, which ensures a more reliable and reproducible signal in diverse experimental conditions.[3][4]

  • PEG4 (Polyethylene Glycol) Spacer: A hydrophilic 4-unit polyethylene glycol linker that enhances the water solubility of the molecule. This feature minimizes aggregation and non-specific binding in aqueous buffers, which is crucial when working with biomolecules like proteins and antibodies. The PEG spacer also provides flexibility and reduces steric hindrance.

  • TCO (trans-cyclooctene) Group: A strained alkene that functions as the reactive handle for the bioorthogonal ligation. The TCO moiety reacts specifically and rapidly with a tetrazine-modified molecule in a catalyst-free click chemistry reaction.

The following diagrams illustrate the functional components of this compound and the fundamental mechanism of its bioorthogonal reaction.

G cluster_0 This compound BDP BDP FL Fluorophore PEG PEG4 Linker BDP->PEG Covalent Bond TCO TCO Group PEG->TCO Covalent Bond

Functional components of this compound.

The core utility of this compound lies in its participation in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a tetrazine (Tz) moiety. This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological systems without interfering with native biochemical processes. The only byproduct of this reaction is nitrogen gas, which is non-toxic and diffuses away.

G reactant1 This compound product Fluorescently Labeled Biomolecule reactant1->product IEDDA Click Reaction reactant2 Tetrazine-modified Biomolecule reactant2->product byproduct N2 Gas product->byproduct Release G cluster_workflow Antibody Labeling Workflow prep_probe Prepare this compound Stock Solution (10 mM in DMSO) reaction Mix Probe and Antibody (3-5 fold molar excess of probe) prep_probe->reaction prep_ab Prepare Tetrazine-modified Antibody Solution prep_ab->reaction incubation Incubate 1-2h at RT or 2-4h at 4°C (protect from light) reaction->incubation purification Purify via Size-Exclusion Chromatography incubation->purification characterization Characterize by UV-Vis (Determine DOL) purification->characterization

References

A Technical Guide to BDP FL-PEG4-TCO: Applications in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BDP FL-PEG4-TCO, a versatile fluorescent, bioorthogonal linker, and its applications in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). We will delve into the core principles of PROTAC technology, the specific advantages of incorporating this compound into PROTAC design, detailed experimental protocols for its use, and quantitative data to inform experimental design.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality.[1] Unlike traditional inhibitors that function via an occupancy-driven model, PROTACs eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[2][3]

A PROTAC molecule consists of three main components:

  • A ligand that binds to a target Protein of Interest (POI).[1]

  • A second ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[1]

  • A chemical linker that connects the two ligands.

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. A key advantage of this mechanism is its catalytic nature; after the POI is degraded, the PROTAC is released and can induce the degradation of another target protein molecule, allowing for potent effects at sub-stoichiometric concentrations.

The Role of this compound in PROTAC Development

This compound is a pre-designed molecular tool that streamlines the development and evaluation of PROTACs. Its structure is a synergistic combination of three functional moieties that confer distinct advantages upon the resulting PROTAC.

  • BDP FL (BODIPY™ FL) Fluorophore : This bright, photostable fluorophore provides a reliable method for the visualization and quantification of the PROTAC. Its fluorescence is largely insensitive to pH and solvent polarity, ensuring reproducible results in various assays like cellular imaging, flow cytometry, and fluorescence polarization.

  • PEG4 (Polyethylene Glycol) Linker : The 4-unit PEG spacer enhances the aqueous solubility and cell permeability of the PROTAC. The linker's length and flexibility are critical parameters for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • TCO (Trans-cyclooctene) Group : This highly reactive moiety enables the final, crucial step of PROTAC synthesis through a bioorthogonal "click chemistry" reaction. Specifically, the TCO group reacts with a tetrazine-functionalized molecule in a rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) reaction. This approach simplifies the synthesis of complex PROTACs, as the two binding ligands can be prepared separately, with one bearing a tetrazine handle for the final ligation step.

Quantitative Data and Properties

Successful experimental design requires accurate data on the reagents used. The key properties of the this compound probe are summarized below.

Table 1: Physicochemical and Spectroscopic Properties of this compound

Property Value Reference
Chemical Formula C₃₃H₄₉BF₂N₄O₇
Molecular Weight 662.6 g/mol
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coefficient (ε) 80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.9

| Solubility | DMSO, DMF | |

Table 2: Typical Experimental Parameters

Parameter Value / Recommendation Reference
Typical Intracellular Concentration 1-10 µM (Optimization required)
Typical Incubation Time (Live Cells) 15-60 min
Click Reaction Partner Tetrazine (Tz)

| Storage Conditions | -20°C, protected from light | |

Key Applications and Experimental Protocols

The unique structure of this compound enables its use in a variety of critical experiments during PROTAC development.

PROTAC Synthesis via TCO-Tetrazine Ligation

The final step in generating a fluorescent PROTAC involves the highly efficient iEDDA click reaction between the TCO group on the linker and a tetrazine group pre-installed on either the POI-binding ligand or the E3-binding ligand.

Protocol: Final Ligation Step for Fluorescent PROTAC Synthesis

  • Reagent Preparation : Dissolve the tetrazine-functionalized binding moiety (POI or E3 ligand) in an appropriate anhydrous solvent (e.g., DMSO, DMF).

  • Addition of Linker : Add 1.0 to 1.2 molar equivalents of this compound to the solution.

  • Reaction Incubation : Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress using LC-MS.

  • Purification : Once the reaction is complete, purify the crude product using preparative HPLC to isolate the final fluorescent PROTAC.

  • Characterization : Confirm the identity, purity, and integrity of the final product by LC-MS and NMR spectroscopy.

Quantifying PROTAC-Induced Protein Degradation

A primary goal of PROTAC development is to quantify the degradation of the target POI. While Western Blotting is a gold-standard endpoint assay, live-cell imaging with a fluorescent PROTAC allows for real-time kinetic analysis.

Protocol: Live-Cell Imaging of Protein Degradation

  • Cell Plating : Seed cells into a 96-well glass-bottom plate at a density that ensures 60-80% confluency at the time of imaging. Incubate for 24 hours.

  • PROTAC Addition : Prepare serial dilutions of the fluorescent PROTAC in a complete, phenol red-free culture medium. Remove the old medium from the cells and add the PROTAC solutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Time-Lapse Microscopy : Immediately place the plate into a pre-warmed (37°C), CO₂-controlled live-cell imaging system.

  • Image Acquisition : Set up imaging parameters to acquire images at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 4-24 hours). Use a channel for BDP FL (e.g., FITC filter set) and a brightfield or phase-contrast channel to monitor cell health and morphology.

  • Image Analysis : Use image analysis software to identify and segment individual cells. For each cell, quantify the mean fluorescence intensity at every time point.

  • Data Normalization and Analysis : Normalize the fluorescence intensity of each cell to its intensity at time zero (before degradation begins). Plot the normalized intensity vs. time to generate degradation curves. From these curves, key degradation parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be calculated.

Characterizing Ternary Complex Formation with Fluorescence Polarization (FP)

The formation of the ternary complex is the critical first step in PROTAC-mediated degradation. Fluorescence Polarization (FP) is a powerful biophysical technique that can be used to measure the binding events that lead to ternary complex formation. The principle relies on the observation that a small, fluorescent molecule (like a BDP FL-labeled PROTAC) tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a much larger protein or protein complex, its rate of tumbling slows dramatically, leading to a measurable increase in polarization.

Protocol: Generalized Fluorescence Polarization Assay

  • Reagent Preparation :

    • Prepare a concentrated stock of the BDP FL-labeled PROTAC in DMSO.

    • Prepare purified POI and E3 ligase proteins in a suitable, optimized FP buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.5).

    • Prepare a dilution series of the unlabeled competitor (e.g., a non-fluorescent version of the PROTAC or a precursor inhibitor).

  • Assay Setup : In a black, non-binding 384-well plate, add the following to each well:

    • FP Buffer.

    • A fixed, low nanomolar concentration of the fluorescent PROTAC (typically determined by titration to find a concentration at or below the Kd).

    • A fixed concentration of the first binding protein (e.g., the POI).

    • The serially diluted second binding protein (e.g., the E3 ligase) to measure ternary complex formation.

  • Incubation : Mix the plate gently and incubate at room temperature for a duration sufficient to reach binding equilibrium (e.g., 30-120 minutes), protected from light.

  • Measurement : Read the plate on a plate reader equipped with appropriate filters for BDP FL (e.g., Excitation ~485 nm, Emission ~535 nm) and polarization capabilities. The instrument will measure fluorescence intensity parallel and perpendicular to the excitation light plane.

  • Data Analysis : The instrument software calculates the millipolarization (mP) value for each well. Plot the change in mP against the concentration of the titrated protein. Fit the resulting binding curve (e.g., using a sigmoidal dose-response model) to determine the binding affinity (Kd) of the interaction.

Conclusion

This compound is a powerful, multi-functional tool that significantly aids in the research and development of novel PROTACs. Its integrated fluorophore, optimized linker, and bioorthogonal handle facilitate streamlined synthesis and enable a suite of critical assays for characterizing PROTAC performance. By allowing for direct visualization of cellular uptake and real-time monitoring of protein degradation, it provides invaluable insights into the complex, dynamic process of targeted protein degradation. Furthermore, its application in biophysical assays like fluorescence polarization helps to dissect the molecular interactions underpinning the formation of the crucial ternary complex. The detailed data and protocols in this guide empower researchers to effectively leverage this innovative probe to accelerate the discovery of next-generation protein-degrading therapeutics.

References

A Technical Guide to BDP FL-PEG4-TCO for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BDP FL-PEG4-TCO, a versatile fluorescent probe for cellular imaging. This document details the probe's core properties, experimental protocols for its application, and the underlying principles of its use in bioorthogonal chemistry.

Introduction

This compound is a powerful tool for fluorescently labeling biomolecules within living cells.[1][2] It is composed of three key components: a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[3][4] The BDP FL dye provides excellent spectral properties for imaging, while the PEG4 linker enhances water solubility and minimizes steric hindrance.[5] The TCO moiety enables specific and efficient labeling of molecules containing a tetrazine group through a bioorthogonal "click chemistry" reaction. This reaction, an inverse-electron-demand Diels-Alder cycloaddition (IEDDA), is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for live-cell applications.

Core Properties and Quantitative Data

The selection of a fluorescent probe is dictated by its photophysical and chemical properties. This compound offers a combination of brightness, photostability, and high reactivity for bioorthogonal labeling.

Physicochemical and Spectroscopic Properties
PropertyValueReference(s)
Molecular Formula C₃₃H₄₉BF₂N₄O₇
Molecular Weight 662.6 g/mol
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.9
Solubility Soluble in DMSO, DMF, DCM; low in water
Storage -20°C, protected from light
Bioorthogonal Reaction Kinetics
FeatureThis compoundAlternative (BDP FL-PEG4-DBCO)Reference(s)
Click Chemistry Reaction TCO-tetrazine (Inverse electron-demand Diels-Alder)DBCO-azide (Strain-promoted alkyne-azide cycloaddition)
Reaction Kinetics (k₂) ~10³ - 10⁶ M⁻¹s⁻¹~0.1 - 1.0 M⁻¹s⁻¹

Mechanism of Action: TCO-Tetrazine Ligation

The utility of this compound in cellular imaging is centered on the highly efficient and specific reaction between the trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety. This inverse-electron-demand Diels-Alder cycloaddition is a bioorthogonal reaction, meaning it occurs within a biological system without interfering with native biochemical processes.

The process involves a two-step labeling strategy. First, the biomolecule of interest is tagged with a tetrazine group. This can be accomplished through genetic encoding of unnatural amino acids, enzymatic ligation, or the use of tetrazine-functionalized small molecule probes. Subsequently, the cell-permeable this compound is introduced. The TCO group on the probe rapidly and specifically "clicks" with the tetrazine tag on the target molecule, forming a stable covalent bond and rendering the target fluorescent.

Mechanism of TCO-Tetrazine Ligation Tetrazine_Biomolecule Tetrazine-Modified Biomolecule Labeled_Product Fluorescently Labeled Biomolecule Tetrazine_Biomolecule->Labeled_Product + BDP_FL_TCO This compound BDP_FL_TCO->Labeled_Product N2 N₂ Gas Labeled_Product->N2 releases

Mechanism of the TCO-tetrazine iEDDA reaction.

Experimental Protocols

The following are detailed protocols for common applications of this compound in cellular imaging.

Protocol 1: Labeling of Tetrazine-Modified Antibodies

This protocol describes the labeling of a monoclonal antibody (mAb) that has been pre-functionalized with a tetrazine moiety.

Materials:

  • Tetrazine-modified antibody (Tet-mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

  • Reaction Setup:

    • Dissolve the Tet-mAb in PBS at a concentration of 1-5 mg/mL.

    • Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should be kept below 10% to avoid antibody denaturation.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted this compound using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for protein concentration) and ~503 nm (for BDP FL concentration).

Workflow for Antibody Labeling start Start prep_reagents Prepare Tet-mAb and This compound Stock start->prep_reagents reaction Incubate Tet-mAb with This compound prep_reagents->reaction purification Purify Labeled Antibody (Size-Exclusion Chromatography) reaction->purification characterization Characterize Labeled Antibody (DOL Measurement) purification->characterization end End characterization->end

Experimental workflow for labeling a tetrazine-modified biomolecule.

Protocol 2: Live-Cell Imaging of a TCO-Modified Protein

This protocol outlines the labeling and imaging of a target protein genetically engineered to incorporate a TCO-modified unnatural amino acid.

Materials:

  • Mammalian cells expressing the TCO-modified protein of interest

  • Imaging-compatible plates or chambered cover glass

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium

  • PBS

Procedure:

  • Cell Seeding: Seed cells onto an imaging-compatible dish and allow them to reach 60-80% confluency.

  • Prepare this compound Stock Solution: Prepare a 1 mM stock solution in anhydrous DMSO.

  • Live-Cell Labeling:

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 500 nM.

    • Remove the existing medium from the cells and add the labeling medium.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed medium to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm).

Protocol 3: Visualizing Antibody-Drug Conjugate (ADC) Internalization

This protocol details the steps to visualize the internalization of a this compound labeled ADC.

Materials:

  • Target cells (e.g., HER2-expressing breast cancer cells)

  • Glass-bottom imaging dish

  • This compound labeled ADC

  • Live-cell imaging buffer

  • Nuclear and/or lysosomal markers (optional)

Procedure:

  • Cell Seeding: Seed target cells on a glass-bottom imaging dish and grow to 50-70% confluency.

  • Labeling:

    • Replace the culture medium with pre-warmed live-cell imaging buffer.

    • Add the this compound labeled ADC to the cells at a final concentration of 1-10 µg/mL.

    • If co-staining, add nuclear or lysosomal markers at their recommended concentrations.

  • Imaging:

    • Place the imaging dish on the microscope stage within an environmental chamber.

    • Acquire images at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor ADC binding and internalization.

    • Use appropriate laser lines and filter sets for BDP FL (e.g., 488 nm excitation, 500-550 nm emission).

  • Image Analysis:

    • Quantify the intracellular fluorescence intensity over time to determine the rate of internalization.

    • Analyze the colocalization of the BDP FL signal with the lysosomal marker to track ADC trafficking.

Workflow for ADC Internalization Imaging start Start seed_cells Seed Target Cells start->seed_cells add_adc Add BDP FL-labeled ADC (and optional co-stains) seed_cells->add_adc time_lapse Time-Lapse Fluorescence Microscopy add_adc->time_lapse analysis Image Analysis: Quantify Internalization and Colocalization time_lapse->analysis end End analysis->end

Workflow for labeling and imaging ADC internalization.

Applications in Cellular Imaging and Drug Development

The unique characteristics of this compound make it a valuable tool for a range of applications in biological research and drug development.

  • Live-Cell Imaging of Protein Dynamics: By labeling specific proteins, researchers can track their localization, trafficking, and turnover in real-time.

  • Antibody-Drug Conjugate (ADC) Development: The precise and bioorthogonal nature of the TCO-tetrazine ligation is well-suited for the development and evaluation of ADCs. It allows for the study of their cellular uptake, localization, and engagement with target proteins.

  • PROTAC Development: this compound can be used as a fluorescent linker in Proteolysis Targeting Chimeras (PROTACs) to study their mechanism of action.

  • High-Resolution Microscopy: The brightness and photostability of the BDP FL fluorophore make it suitable for advanced imaging techniques, including super-resolution microscopy.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)Reference(s)
High Background Fluorescence Incomplete removal of unbound probe.Increase the number and duration of washing steps. Use a fresh, high-quality medium for washing.
Non-specific binding of the probe.Decrease the concentration of this compound and/or reduce the incubation time.
Weak or No Signal Low expression of the TCO-modified protein.Verify protein expression using an alternative method (e.g., Western blot).
Inefficient labeling.Increase the concentration of this compound or the incubation time. Ensure the TCO moiety on the protein is accessible.
Photobleaching High excitation light intensity or long exposure times.Reduce the excitation light intensity and/or exposure time. Use an anti-fade mounting medium for fixed-cell imaging.
Cell Toxicity High concentration of the probe or DMSO.Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final DMSO concentration is below 0.1%.

Conclusion

This compound, in conjunction with tetrazine-based bioorthogonal chemistry, offers a robust and versatile platform for the fluorescent labeling and tracking of biomolecules in living cells. Its high specificity, rapid kinetics, and the excellent photophysical properties of the BDP FL fluorophore enable dynamic imaging with a high signal-to-noise ratio. This guide provides the necessary technical information and protocols to empower researchers, scientists, and drug development professionals to effectively utilize this advanced probe in their studies.

References

BDP FL-PEG4-TCO for Super-Resolution Microscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of BDP FL-PEG4-TCO, a fluorescent probe specifically designed for advanced bio-imaging techniques, particularly super-resolution microscopy. We will delve into the molecular architecture, photophysical properties, and the critical role of each component in enabling high-fidelity cellular imaging. Detailed experimental protocols and quantitative data are presented to facilitate the integration of this powerful tool into your research and development workflows.

Introduction to this compound

This compound is a specialized fluorescent probe engineered for targeted labeling within complex biological systems.[1] It is comprised of three key functional units: a bright and photostable BDP FL fluorophore, a hydrophilic PEG4 spacer, and a bioorthogonal TCO reactive group.[1][2] This modular design allows for a two-step labeling strategy that minimizes background fluorescence and maximizes the signal-to-noise ratio, which is crucial for super-resolution imaging techniques like Stochastic Optical Reconstruction Microscopy (STORM).[1]

The primary advantage of this system lies in its bioorthogonal nature.[3] First, a biomolecule of interest (e.g., an antibody or a small molecule) is modified with a tetrazine moiety. Subsequently, the this compound probe is introduced and undergoes a highly efficient and specific "click" reaction with the tetrazine, resulting in covalent labeling of the target. This method is particularly beneficial for live-cell imaging and in situ labeling.

Molecular Components and their Functions

The exceptional performance of this compound in super-resolution microscopy is a direct result of the synergistic functions of its three core components.

  • BDP FL (BODIPY FL) Core: At the heart of the probe is the BDP FL fluorophore, a boron-dipyrromethene dye known for its high fluorescence quantum yield, sharp emission spectrum, and excellent photostability. Its fluorescence is largely insensitive to pH and solvent polarity, ensuring a reliable and bright signal in diverse cellular environments. These properties make it an ideal candidate for demanding imaging applications that require prolonged exposure to laser illumination.

  • PEG4 (Polyethylene Glycol) Spacer: The BDP FL core is connected to the TCO handle via a tetraethylene glycol (PEG4) linker. This flexible and hydrophilic spacer plays a crucial role in the probe's overall performance. It enhances the water solubility of the molecule, preventing aggregation and non-specific binding. Furthermore, the PEG4 linker provides spatial separation between the fluorophore and the target biomolecule, which minimizes steric hindrance and helps preserve the biological activity of the labeled molecule. The defined length of the PEG4 spacer is approximately 1.4 nm.

  • TCO (trans-cyclooctene) Handle: The TCO group is a strained alkene that serves as the reactive handle for bioorthogonal click chemistry. It participates in a rapid and highly specific strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reaction with a tetrazine-modified molecule. This reaction is catalyst-free and proceeds efficiently under physiological conditions, making it ideal for live-cell applications. The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known.

Quantitative Data

The photophysical properties of BDP FL are summarized in the table below. These properties are crucial for optimizing imaging parameters and for comparative analysis with other fluorophores.

PropertyValueReferences
Maximum Excitation Wavelength~505 nm
Maximum Emission Wavelength~513 nm
Molar Extinction Coefficient> 80,000 cm⁻¹M⁻¹
Quantum Yield> 0.9
Excited-State Lifetime~5 nanoseconds or longer

Experimental Protocols

The following protocols provide a general framework for using this compound in a typical two-step labeling experiment for super-resolution microscopy.

Preparation of Tetrazine-Modified Antibody

This protocol describes the modification of an antibody with a tetrazine handle.

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Tetrazine-NHS Ester Stock Solution: Dissolve a tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the tetrazine-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted tetrazine-NHS ester using a desalting column (e.g., PD-10) or dialysis against PBS.

Bioorthogonal Labeling with this compound

This protocol outlines the "click" reaction between the tetrazine-modified antibody and this compound.

  • This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

  • Click Reaction: To the purified tetrazine-modified antibody, add a 1.5-3 fold molar excess of the this compound solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: The labeled antibody can be purified from excess this compound using a desalting column or dialysis if necessary, though the high efficiency of the click reaction often makes this step optional.

Super-Resolution Microscopy (dSTORM)

This protocol provides a general workflow for imaging cells labeled with this compound using dSTORM.

  • Cell Culture and Fixation: Culture cells on coverslips. Fix the cells with a suitable fixation buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization: If targeting intracellular structures, permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS).

  • Primary Labeling: Incubate the cells with the tetrazine-functionalized antibody in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS to remove unbound primary antibody.

  • Secondary Labeling (Click Reaction): Incubate the cells with this compound in PBS for 30-60 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslip on a microscope slide with a suitable dSTORM imaging buffer. Acquire images using a super-resolution microscope equipped with appropriate lasers and filters.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

cluster_BDP BDP FL Core cluster_PEG4 PEG4 Linker cluster_TCO TCO Handle BDP Bright & Photostable Fluorophore PEG4 Hydrophilic & Flexible Spacer BDP->PEG4 TCO Bioorthogonal Reactive Group PEG4->TCO

Caption: Molecular structure of this compound.

Ab Antibody Tz_Ab Tetrazine-modified Antibody Ab->Tz_Ab + Tetrazine Tetrazine-NHS ester Tetrazine->Tz_Ab Labeled_Ab Fluorescently Labeled Antibody Tz_Ab->Labeled_Ab + BDP_TCO This compound BDP_TCO->Labeled_Ab

Caption: Two-step bioorthogonal labeling workflow.

start Start cell_prep Cell Preparation (Culture, Fix, Permeabilize) start->cell_prep blocking Blocking cell_prep->blocking primary_label Primary Labeling (Tetrazine-Antibody) blocking->primary_label wash1 Wash primary_label->wash1 secondary_label Secondary Labeling (this compound) wash1->secondary_label wash2 Wash secondary_label->wash2 imaging Super-Resolution Imaging (dSTORM) wash2->imaging end End imaging->end

Caption: Experimental workflow for super-resolution microscopy.

References

An In-depth Technical Guide to the Safety and Handling of BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, disposal, and experimental application of BDP FL-PEG4-TCO, a fluorescent probe integral to advanced biological research and drug development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.

Core Compound Specifications

This compound is a versatile fluorescent labeling reagent composed of a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[1][2][3] The TCO moiety facilitates a highly efficient and specific bioorthogonal "click" reaction with tetrazine-modified molecules.[4][5]

Physicochemical and Spectral Properties

Quantitative data for this compound are summarized below, providing key parameters for experimental design and execution.

PropertyValueReference(s)
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.9
Molecular Formula C₃₃H₄₉BF₂N₄O₇
Molecular Weight 662.57 g/mol
Purity >95%
Solubility Soluble in DMSO, DMF, DCM; low in water
Appearance Liquid
Storage Conditions Store at -20°C, sealed and dry

Safety and Handling

While this compound is not classified as a hazardous substance, proper laboratory practices are essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

PPE CategoryItemSpecification
Eye and Face Protection Safety GlassesANSI Z87.1 certified, with side shields.
Chemical Splash GogglesTo be worn when a splash risk exists.
Face ShieldRecommended with goggles for larger quantities.
Hand Protection Disposable GlovesNitrile gloves are the minimum requirement; replace immediately if contaminated.
Body Protection Laboratory CoatLong-sleeved and fully buttoned.
Full-Length PantsTo cover all exposed skin on the lower body.
Closed-Toe ShoesShoes must fully cover the feet.
Respiratory Protection Fume HoodAll handling of the solid compound and solution preparation should occur in a certified chemical fume hood.
Handling and Storage Procedures

Proper handling and storage are critical for maintaining the stability and reactivity of the compound.

  • Receiving: Upon receipt, inspect the container for damage or leaks.

  • Storage: Store the vial at -20°C, keeping it tightly sealed to prevent moisture contamination and degradation. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation upon opening.

  • Preparation of Solutions: Handle the solid compound carefully to avoid generating dust. Prepare solutions by slowly adding the solvent (e.g., anhydrous DMSO) to the solid reagent to prevent splashing. Stock solutions of 1-10 mM in anhydrous DMSO are commonly prepared.

First Aid Measures

In case of accidental exposure, follow these procedures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek medical attention if irritation persists.
Inhalation Move to fresh air. If symptoms are severe or persist, seek medical attention.
Ingestion Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention.
Spill and Waste Disposal

Proper containment and disposal are necessary to prevent environmental contamination.

  • Spills: For small spills, mix with sand or a similar inert absorbent material, sweep up, and place in a tightly closed container for disposal.

  • Waste Segregation: All waste contaminated with this compound, including unused solutions, pipette tips, and gloves, must be segregated as hazardous chemical waste.

  • Disposal: Arrange for disposal by a licensed disposal company, in accordance with local, national, and regional regulations. Do not allow the material to enter drains or water courses.

Experimental Protocols and Workflows

This compound is primarily used for the fluorescent labeling of tetrazine-modified biomolecules via an inverse-electron-demand Diels-Alder cycloaddition (IEDDA), a form of "click chemistry".

General Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound A Receipt and Inspection B Storage (-20°C, Sealed, Dry) A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C D Work in Fume Hood C->D E Prepare Stock Solution (e.g., 1-10 mM in DMSO) D->E F Perform Experiment (e.g., Labeling) E->F G Decontaminate Workspace F->G H Segregate Waste (Solid & Liquid) F->H G->H I Waste Disposal (Licensed Company) H->I

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Protocol for Labeling a Tetrazine-Modified Antibody

This protocol provides a general procedure for conjugating this compound to a tetrazine-modified monoclonal antibody (Tet-mAb).

Materials:

  • Tetrazine-modified antibody (1-5 mg/mL in PBS)

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

  • Reaction Setup: To the Tet-mAb solution, add a 5-10 fold molar excess of the this compound stock solution. Ensure the final DMSO concentration is below 10% to prevent antibody denaturation.

  • Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unreacted this compound using a size-exclusion chromatography column equilibrated with the desired buffer (e.g., PBS).

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 503 nm (for the BDP FL dye).

Antibody_Labeling_Workflow Antibody Labeling with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare 1-10 mM This compound in DMSO C Add 5-10x molar excess of TCO to Antibody A->C B Prepare 1-5 mg/mL Tetrazine-Modified Antibody in PBS B->C D Incubate 1-2 hours at Room Temperature (Protect from light) C->D E Purify via Size-Exclusion Chromatography D->E F Collect Labeled Antibody Fractions E->F G Characterize (Optional) Determine Degree of Labeling F->G

Caption: Experimental workflow for labeling a tetrazine-modified antibody with this compound.

Protocol for Live-Cell Imaging of Antibody-Drug Conjugate (ADC) Internalization

This protocol outlines the use of a this compound labeled ADC to visualize its binding and internalization in live cells.

Materials:

  • This compound labeled ADC

  • Cultured cells in an imaging dish

  • Live-cell imaging buffer

  • Optional: Nuclear or lysosomal stains

Methodology:

  • Cell Preparation: On the day of the experiment, replace the cell culture medium with pre-warmed live-cell imaging buffer.

  • Labeling: Add the this compound labeled ADC to the cells at a final concentration of 1-10 µg/mL. If co-staining, add other markers at their recommended concentrations.

  • Incubation and Imaging: Place the imaging dish on a microscope stage within an environmental chamber. Acquire images at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor ADC binding and internalization.

Bioorthogonal Labeling Workflow for Flow Cytometry

This protocol describes the labeling of cells with a tetrazine-modified antibody followed by detection with this compound for flow cytometry analysis.

Methodology:

  • Cell Preparation: Harvest cells and resuspend them in flow cytometry staining buffer at a concentration of 1 x 10⁶ cells/mL.

  • Primary Antibody Incubation: Add the tetrazine-modified primary antibody to the cell suspension at the recommended concentration. Incubate for 30 minutes at 4°C, protected from light.

  • Wash: Wash the cells twice with cold flow cytometry staining buffer.

  • This compound Staining: Resuspend the cell pellet in the this compound staining solution (e.g., 1-10 µM in staining buffer). Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Wash: Wash the cells twice with cold flow cytometry staining buffer.

  • Analysis: Resuspend the cells in staining buffer and analyze by flow cytometry.

Flow_Cytometry_Workflow Bioorthogonal Labeling for Flow Cytometry A Harvest and Prepare 1x10^6 cells/mL B Incubate with Tetrazine-Modified Antibody (30 min, 4°C) A->B C Wash Cells Twice B->C D Incubate with This compound (30-60 min, RT) C->D E Wash Cells Twice D->E F Analyze by Flow Cytometry E->F IEDDA_Mechanism IEDDA Click Chemistry Mechanism A This compound C Stable Covalent Bond (Fluorescently Labeled Biomolecule) A->C IEDDA Reaction (Click Chemistry) B Tetrazine-Modified Biomolecule B->C

References

Methodological & Application

Application Notes and Protocols for BDP FL-PEG4-TCO Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG4-TCO is a state-of-the-art fluorescent labeling reagent designed for the precise and efficient attachment of a bright and photostable green fluorescent dye to antibodies and other biomolecules.[1][2][3] This reagent incorporates three key components: the BDP FL fluorophore, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a highly reactive trans-cyclooctene (TCO) group.[2][3] The BDP FL dye offers exceptional spectral characteristics, serving as an excellent alternative to traditional fluorophores like fluorescein (FITC) due to its superior photostability and high quantum yield. The PEG4 spacer enhances the water solubility of the molecule and the resulting conjugate, which is crucial when working with proteins in aqueous buffers. It also provides flexibility and reduces steric hindrance, facilitating the interaction between the conjugated biomolecule and its target. The TCO group enables a highly efficient and specific bioorthogonal "click" reaction with tetrazine-modified molecules, a process known as inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast and selective, proceeding efficiently in complex biological media without interfering with native biochemical processes.

These properties make this compound an ideal tool for a variety of applications, including cellular imaging, antibody-drug conjugate (ADC) development, and pre-targeted imaging strategies.

Physicochemical and Spectral Properties

A comprehensive understanding of the labeling reagent's properties is essential for successful conjugation and subsequent applications. The table below summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₃₃H₄₉BF₂N₄O₇
Molecular Weight 662.57 g/mol
Purity ≥95% (HPLC)
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.9
Solubility Good in DMSO, DMF, DCM; low in water
Storage Store at -20°C, sealed, dry, and protected from light

Experimental Protocols

Two primary protocols are presented below. The first outlines the direct labeling of an antibody using a this compound reagent that has an amine-reactive N-hydroxysuccinimide (NHS) ester. The second protocol describes the bioorthogonal click reaction between a TCO-labeled antibody and a tetrazine-functionalized molecule.

Protocol 1: Amine Labeling of an Antibody with this compound NHS Ester

This protocol details the conjugation of this compound to an antibody through its primary amine groups (e.g., lysine residues).

Materials:

  • Purified antibody of interest (1-10 mg/mL)

  • This compound NHS Ester

  • Reaction Buffer: Amine-free buffer such as 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5. Phosphate-buffered saline (PBS) at pH 7.2-7.5 can also be used.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or size-exclusion chromatography (SEC).

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be buffer-exchanged into an amine-free Reaction Buffer. This can be achieved using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. For example, dissolve 1 mg (MW ~662.6 g/mol ) in approximately 151 µL of DMSO.

    • Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve a 5 to 20-fold molar excess relative to the antibody. The optimal molar ratio should be determined empirically for each specific antibody.

    • Add the calculated volume of the this compound stock solution to the antibody solution. Ensure the final DMSO concentration is below 10% of the total reaction volume to avoid antibody precipitation.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to the reaction mixture.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Remove the unreacted this compound and quenching agent by passing the reaction mixture through a desalting column according to the manufacturer's instructions.

    • For higher purity, size-exclusion chromatography (SEC) can be used.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and 503 nm (for BDP FL concentration).

Protocol 2: TCO-Tetrazine Bioorthogonal Ligation

This protocol describes the reaction between a TCO-labeled antibody (prepared as in Protocol 1 or obtained commercially) and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled antibody

  • Tetrazine-functionalized molecule of interest

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification supplies (if necessary, e.g., desalting column)

Procedure:

  • Reagent Preparation:

    • Prepare the TCO-labeled antibody in PBS at a suitable concentration (e.g., 1-5 mg/mL).

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or PBS) to a known stock concentration.

  • Ligation Reaction:

    • Add a 1.5 to 5-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light. Alternatively, the incubation can be performed for 1-2 hours at 4°C.

  • Purification (Optional):

    • If the tetrazine-functionalized molecule is small and its excess could interfere with downstream applications, purify the labeled antibody using a desalting column or dialysis.

  • Characterization and Storage:

    • Confirm the successful conjugation using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, or functional assays).

    • Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Antibody buffer contains primary amines (e.g., Tris).- Insufficient molar excess of labeling reagent.- pH of the reaction buffer is too low.- Exchange antibody into an amine-free buffer.- Increase the molar ratio of this compound to antibody.- Ensure the reaction buffer pH is between 8.0 and 8.5.
Antibody Precipitation - High concentration of organic solvent (DMSO) from the labeling reagent stock.- Over-labeling of the antibody.- Keep the volume of DMSO added below 10% of the total reaction volume.- Reduce the molar excess of the labeling reagent.
Low or No Fluorescence Signal (TCO-Tetrazine Ligation) - Inefficient TCO-tetrazine ligation.- Compromised reagents (e.g., hydrolysis of TCO).- Solubility issues with this compound.- Ensure accurate molar ratios and sufficient incubation time.- Use fresh reagents; allow solids to equilibrate to room temperature before opening.- Ensure the TCO reagent is fully dissolved in DMSO before adding to the aqueous reaction buffer.

Visualized Workflows and Pathways

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC Ab Antibody in Amine-Free Buffer Mix Mix Antibody and TCO Reagent (5-20x molar excess) Ab->Mix TCO_reagent This compound NHS (10 mM in DMSO) TCO_reagent->Mix Incubate Incubate 1 hr, RT (Protected from light) Mix->Incubate Quench Quench Reaction (1M Tris-HCl) Incubate->Quench Purify Purify (Desalting Column/SEC) Quench->Purify QC Characterize (Determine DOL) Purify->QC Final_Product TCO-Labeled Antibody QC->Final_Product Final Product

Caption: Workflow for labeling an antibody with this compound NHS Ester.

Pretargeting_Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Imaging cluster_result Result Tet_Ab Inject Tetrazine-Modified Antibody (Tet-mAb) Target_Binding Tet-mAb Binds to Target Cells/Antigen Tet_Ab->Target_Binding Clearance Unbound Tet-mAb Clears from Circulation Target_Binding->Clearance Click_Reaction TCO Probe Reacts with Tet-mAb at Target Site (In Vivo Click Chemistry) Target_Binding->Click_Reaction TCO_Probe Inject this compound (Imaging Probe) Clearance->TCO_Probe Time Delay TCO_Probe->Click_Reaction Imaging Fluorescent Imaging of Target Site Click_Reaction->Imaging High_Signal Enhanced Image Contrast Imaging->High_Signal High Signal-to-Noise

Caption: Pre-targeting workflow for in vivo imaging using TCO-tetrazine ligation.

References

Live Cell Imaging with BDP FL-PEG4-TCO: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG4-TCO is a highly efficient and versatile fluorescent probe designed for the specific labeling and visualization of biomolecules within living cells.[1][2][3] This probe is engineered with three key components: a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[1][2] The BDP FL dye provides a strong and stable green fluorescent signal, ideal for long-term imaging with minimal phototoxicity. The PEG4 linker enhances the probe's water solubility and minimizes non-specific binding, while the TCO moiety enables a highly specific and rapid bioorthogonal reaction with tetrazine-modified molecules.

This "click chemistry" reaction, specifically the strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC), allows for the covalent labeling of target biomolecules in their native cellular environment without interfering with cellular processes. This makes this compound an invaluable tool for a wide range of applications, including tracking receptor dynamics, visualizing antibody-drug conjugate (ADC) internalization, and studying intracellular protein localization and function.

Physicochemical and Spectroscopic Properties

The performance of this compound is defined by the photophysical properties of its fluorophore and the kinetics of its click reaction. Below is a summary of its key characteristics.

PropertyValueReference
Molecular Formula C₃₃H₄₉BF₂N₄O₇
Molecular Weight 662.6 g/mol
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coefficient (ε) 80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.9
Solubility DMSO, DMF, DCM
Storage -20°C, protected from light

Principle of TCO-Tetrazine Ligation

The core of this live cell imaging technique is the bioorthogonal reaction between the TCO group on the this compound probe and a tetrazine (Tz) moiety on the molecule of interest. This two-step labeling strategy is highly specific and efficient.

  • Target Modification: The biomolecule of interest (e.g., a protein, antibody, or small molecule) is first tagged with a tetrazine group. This can be achieved through various methods such as genetic encoding of unnatural amino acids, chemical conjugation, or enzymatic labeling.

  • Fluorescent Labeling: The cells are then incubated with the cell-permeable this compound probe. The TCO group on the probe rapidly and specifically reacts with the tetrazine tag on the target molecule via an inverse-electron-demand Diels-Alder cycloaddition (iEDDA) to form a stable covalent bond, rendering the target fluorescent.

TCO_Tetrazine_Ligation cluster_0 Step 1: Target Modification cluster_1 Step 2: Fluorescent Labeling Target Biomolecule of Interest Target_Tz Tz-Modified Biomolecule Target->Target_Tz Introduction of Tz Tetrazine Tetrazine (Tz) Moiety Tetrazine->Target_Tz Labeled_Target Fluorescently Labeled Biomolecule Target_Tz->Labeled_Target iEDDA Click Reaction BDP_TCO This compound BDP_TCO->Labeled_Target Intracellular_Labeling_Workflow Cell_Culture 1. Culture cells with Tz-tagged protein Prepare_Probe 2. Prepare this compound working solution Labeling 3. Incubate cells with probe (15-60 min, 37°C) Prepare_Probe->Labeling Washing 4. Wash cells to remove unbound probe Labeling->Washing Imaging 5. Live-cell imaging with confocal microscope Washing->Imaging ADC_Internalization_Workflow Label_ADC 1. Label Tz-Antibody with this compound Prepare_Cells 2. Prepare target cells in imaging buffer Label_ADC->Prepare_Cells Add_ADC 3. Add labeled ADC to cells Prepare_Cells->Add_ADC Incubate_Image 4. Time-lapse imaging to monitor internalization Add_ADC->Incubate_Image Analyze 5. Quantify internalization and colocalization Incubate_Image->Analyze

References

Application Note and Protocol: Calculating the Degree of Labeling for BDP FL-PEG4-TCO Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BDP FL-PEG4-TCO is a fluorescent labeling reagent that combines a bright and photostable BODIPY™ FL (BDP FL) fluorophore with a hydrophilic polyethylene glycol (PEG4) spacer and a reactive trans-cyclooctene (TCO) group.[1] The TCO moiety allows for highly efficient and specific labeling of biomolecules functionalized with a tetrazine group through a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA).[1][2] This reaction is rapid and proceeds under mild, physiological conditions.[1]

Determining the Degree of Labeling (DOL) is a critical quality control step after conjugation. The DOL represents the average number of dye molecules attached to each biomolecule (e.g., a protein or antibody).[3] An optimal DOL is crucial for the performance of the conjugate, as it affects signal strength, potential fluorescence quenching, and the biological activity of the labeled molecule. This document provides a detailed protocol for calculating the DOL of this compound conjugates using spectrophotometry.

The principle behind the DOL calculation is the application of the Beer-Lambert law. By measuring the absorbance of the purified conjugate at two specific wavelengths—one for the protein (typically 280 nm) and one for the BDP FL dye (at its maximum absorbance, ~503 nm)—the molar concentrations of both the protein and the dye can be determined. A correction factor is applied to account for the absorbance of the BDP FL dye at 280 nm, ensuring an accurate determination of the protein concentration.

Quantitative Data Summary

The following tables summarize the key quantitative data required for the successful implementation of the experimental protocols and accurate calculation of the DOL.

Table 1: Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃₃H₄₉BF₂N₄O₇
Molecular Weight662.57 g/mol
Excitation Maximum (λex)503 nm
Emission Maximum (λem)509 nm
Molar Extinction Coefficient (ε) at 503 nm92,000 M⁻¹cm⁻¹
Correction Factor (CF₂₈₀)0.027

Table 2: General Properties for DOL Calculation

ParameterSymbolDescription
Molar Extinction CoefficientεA measure of how strongly a substance absorbs light at a given wavelength.
AbsorbanceAThe quantity of light absorbed by a solution at a specific wavelength.
Path LengthlThe distance that light travels through the sample, typically 1 cm for a standard cuvette.
ConcentrationcThe amount of a substance in a defined volume.

Experimental Protocols

This section provides a detailed methodology for labeling a tetrazine-modified protein with this compound and subsequently determining the DOL.

Protocol 1: Labeling of a Tetrazine-Modified Protein with this compound

This protocol outlines the reaction between a tetrazine-modified protein and this compound.

Materials:

  • Tetrazine-modified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification resin/column (e.g., size-exclusion chromatography or desalting column)

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. For example, dissolve 1 mg in approximately 151 µL of DMSO.

    • Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh immediately before use.

  • Labeling Reaction:

    • To the solution of the tetrazine-modified protein, add a 1.5 to 5-fold molar excess of the this compound stock solution. The optimal molar ratio may need to be determined empirically for each specific protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Conjugate:

    • It is crucial to remove all unreacted this compound from the conjugate solution, as its presence will lead to an overestimation of the DOL.

    • Purify the conjugate using a desalting or size-exclusion chromatography column according to the manufacturer's instructions.

Protocol 2: Spectrophotometric Determination of the Degree of Labeling (DOL)

Materials:

  • Purified this compound labeled protein conjugate

  • Spectrophotometer

  • Quartz or suitable plastic cuvettes

Procedure:

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the spectrophotometer to measure absorbance at 280 nm and 503 nm.

  • Sample Measurement:

    • Use the buffer in which the conjugate is dissolved as a blank.

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 503 nm (A₅₀₃). If the absorbance is greater than 2.0, dilute the sample with the blank buffer and re-measure, keeping track of the dilution factor.

  • Calculations:

    • Step 1: Calculate the molar concentration of the BDP FL dye. The concentration of the dye is calculated using the Beer-Lambert law with the absorbance at its maximum wavelength (503 nm).

      Concentration of dye (M) = A₅₀₃ / (ε_dye × l)

      Where:

      • A₅₀₃ = Absorbance of the conjugate at 503 nm.

      • ε_dye = Molar extinction coefficient of BDP FL at 503 nm (92,000 M⁻¹cm⁻¹).

      • l = Path length of the cuvette in cm (typically 1 cm).

    • Step 2: Calculate the corrected absorbance of the protein at 280 nm. The BDP FL dye also absorbs light at 280 nm. Therefore, its contribution to the total absorbance at 280 nm must be subtracted to determine the true absorbance of the protein.

      Corrected A₂₈₀ = A₂₈₀ - (A₅₀₃ × CF₂₈₀)

      Where:

      • A₂₈₀ = Measured absorbance of the conjugate at 280 nm.

      • A₅₀₃ = Measured absorbance of the conjugate at 503 nm.

      • CF₂₈₀ = Correction factor for BDP FL at 280 nm (0.027).

    • Step 3: Calculate the molar concentration of the protein. The concentration of the protein is calculated using the Beer-Lambert law with the corrected absorbance at 280 nm.

      Concentration of protein (M) = Corrected A₂₈₀ / (ε_protein × l)

      Where:

      • Corrected A₂₈₀ = The protein absorbance at 280 nm adjusted for the dye's absorbance.

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG antibody). This value is specific to the protein being labeled.

      • l = Path length of the cuvette in cm (typically 1 cm).

    • Step 4: Calculate the Degree of Labeling (DOL). The DOL is the molar ratio of the dye to the protein.

      DOL = Concentration of dye (M) / Concentration of protein (M)

      An ideal DOL is typically between 0.5 and 1 for many applications to avoid issues like over-labeling, which can affect protein function.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis reagent_prep Prepare 10 mM This compound in DMSO reaction Incubate Protein and This compound (1-2h at RT) reagent_prep->reaction protein_prep Prepare Tetrazine- Modified Protein protein_prep->reaction purify Purify Conjugate via Size-Exclusion Chromatography reaction->purify measure Measure Absorbance at 280 nm and 503 nm purify->measure calculate Calculate Degree of Labeling (DOL) measure->calculate

Caption: Experimental workflow for labeling a tetrazine-modified protein with this compound and calculating the DOL.

dol_calculation_flow cluster_dye Dye Calculation cluster_protein Protein Calculation cluster_final Final Calculation start Measure A₂₈₀ and A₅₀₃ of Purified Conjugate calc_dye_conc Calculate Dye Concentration: A₅₀₃ / ε_dye start->calc_dye_conc correct_A280 Correct Protein Absorbance: A₂₈₀ - (A₅₀₃ x CF₂₈₀) start->correct_A280 calc_dol Calculate DOL: [Dye] / [Protein] calc_dye_conc->calc_dol calc_prot_conc Calculate Protein Concentration: Corrected A₂₈₀ / ε_protein correct_A280->calc_prot_conc calc_prot_conc->calc_dol

Caption: Logical workflow for the calculation of the Degree of Labeling (DOL).

References

BDP FL-PEG4-TCO: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG4-TCO is a highly efficient fluorescent probe designed for the specific labeling of biomolecules in complex biological systems, making it an invaluable tool for flow cytometry.[1][2] This molecule consists of three key components: a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) moiety.[2][3][4] The TCO group enables a highly specific and rapid bioorthogonal reaction with tetrazine-modified molecules through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry". This reaction proceeds efficiently under physiological conditions without the need for a catalyst, ensuring high specificity and minimal perturbation to biological systems.

The BODIPY™ FL fluorophore offers significant advantages for flow cytometry, including a sharp emission spectrum, high quantum yield, and resistance to photobleaching, leading to bright and stable signals. The PEG4 spacer enhances the water solubility of the probe and provides a flexible linker, which minimizes steric hindrance during the labeling reaction. These features make this compound an excellent choice for a wide range of flow cytometry applications, from immunophenotyping to tracking antibody-drug conjugate (ADC) internalization.

Physicochemical and Spectral Properties

A comprehensive understanding of the probe's properties is essential for designing and executing successful flow cytometry experiments.

PropertyValueReference(s)
Molecular Formula C₃₃H₄₉BF₂N₄O₇
Molecular Weight 662.6 g/mol
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coefficient (ε) 80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.9
Solubility Soluble in DMSO, DMF, DCM; low solubility in water
Storage Store at -20°C, protected from light

Signaling Pathway: Bioorthogonal Labeling Chemistry

The core of the this compound application is the bioorthogonal reaction between the TCO group and a tetrazine-modified target. This highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition forms a stable covalent bond, enabling the fluorescent labeling of the target molecule.

Tetrazine_Target Tetrazine-Modified Target Molecule (e.g., Antibody) Labeled_Target Fluorescently Labeled Target Molecule Tetrazine_Target->Labeled_Target IEDDA Click Reaction BDP_TCO This compound BDP_TCO->Labeled_Target

Mechanism of TCO-Tetrazine Click Chemistry.

Experimental Protocols

Protocol 1: Cell Surface Staining for Flow Cytometry

This protocol describes the labeling of cell surface antigens using a tetrazine-modified primary antibody followed by detection with this compound.

Materials:

  • Cells of interest

  • Tetrazine-modified primary antibody

  • This compound

  • Anhydrous DMSO

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • Viability dye (e.g., Propidium Iodide, DAPI)

  • Flow cytometer with appropriate laser and filters (e.g., 488 nm laser for excitation and a 530/30 nm bandpass filter for emission)

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with cold PBS.

    • Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Primary Antibody Incubation:

    • Add the tetrazine-modified primary antibody to the cell suspension at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C, protected from light.

    • Wash the cells twice with cold Flow Cytometry Staining Buffer to remove unbound antibody.

  • This compound Staining:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the this compound stock solution in Flow Cytometry Staining Buffer to the desired final concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

    • Resuspend the cell pellet in the this compound staining solution.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice with cold Flow Cytometry Staining Buffer.

  • Viability Staining (Optional):

    • Resuspend the cells in Flow Cytometry Staining Buffer.

    • Add a viability dye according to the manufacturer's instructions to distinguish live from dead cells.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

    • Analyze the cells on a flow cytometer.

Experimental Workflow:

A Prepare Cell Suspension (1x10^6 cells/mL) B Incubate with Tetrazine-Ab (30 min, 4°C) A->B C Wash Cells (2x) B->C D Incubate with this compound (30-60 min, RT) C->D E Wash Cells (2x) D->E F Viability Staining (Optional) E->F G Analyze on Flow Cytometer F->G

Step-by-step experimental workflow.

Protocol 2: Quantification of Labeling Efficiency and Signal-to-Noise Ratio

This protocol provides a framework for quantitatively assessing the performance of the this compound labeling.

Procedure:

  • Cell Preparation and Labeling:

    • Prepare three sets of cells:

      • Unlabeled control cells.

      • Cells labeled only with the tetrazine-modified antibody (negative control for this compound staining).

      • Cells labeled with both the tetrazine-modified antibody and this compound (experimental group).

    • Follow the staining procedure as described in Protocol 1.

  • Flow Cytometry Analysis:

    • Acquire data for all three samples on the flow cytometer.

    • Gate on the live, single-cell population using forward and side scatter, and the viability dye.

  • Data Analysis:

    • Labeling Efficiency:

      • On the histogram of the experimental group, set a gate based on the fluorescence of the negative control (antibody only) to identify the BDP FL-positive population.

      • The percentage of cells within this gate represents the labeling efficiency.

    • Signal-to-Noise Ratio (SNR):

      • Determine the Median Fluorescence Intensity (MFI) of the BDP FL-positive population in the experimental group (Signal).

      • Determine the MFI of the unlabeled control cells (Noise).

      • Calculate the SNR using the formula: SNR = MFI (Signal) / MFI (Noise) .

Expected Quantitative Data:

ParameterTypical Value RangeNotes
Labeling Efficiency > 90%Highly dependent on target antigen expression and antibody affinity.
Signal-to-Noise Ratio > 100Varies with cell type, antigen density, and instrument settings.
Optimal this compound Concentration 1 - 10 µMShould be titrated for each cell type and antibody combination to maximize signal and minimize background.
Optimal Antibody Concentration Manufacturer's recommendationTitration is recommended for optimal performance.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Signal Intensity - Low target antigen expression.- Suboptimal antibody or probe concentration.- Inefficient click reaction.- Use a cell line with higher antigen expression.- Titrate antibody and this compound concentrations.- Ensure appropriate incubation times and temperatures.
High Background Signal - Non-specific binding of antibody or probe.- Insufficient washing.- High probe concentration.- Increase the number of wash steps.- Include a blocking step with serum.- Titrate down the this compound concentration.
Cell Clumping - High cell density.- Presence of dead cells and DNA.- Reduce cell concentration.- Add DNase to the buffer.
Poor Viability - Toxicity of the probe or antibody.- Harsh cell handling.- Reduce incubation times.- Handle cells gently and keep them on ice when possible.

Multicolor Flow Cytometry Considerations

BDP FL has a narrow emission spectrum, which is advantageous for multicolor flow cytometry as it minimizes spectral overlap with other fluorophores. However, when designing a multicolor panel that includes BDP FL, it is crucial to:

  • Select appropriate fluorophores: Choose fluorophores with minimal spectral overlap with BDP FL.

  • Use compensation controls: Always include single-stained controls for each fluorophore in the panel to accurately set compensation and correct for any spectral spillover.

  • Titrate all reagents: The optimal concentration for each antibody and fluorescent probe should be determined to maximize the signal-to-noise ratio.

Conclusion

This compound is a robust and versatile fluorescent probe for flow cytometry, enabling specific and bright labeling of cellular targets through a bioorthogonal click reaction. Its excellent photophysical properties and straightforward labeling protocol make it a superior choice for a wide range of applications in basic research and drug development. By following the detailed protocols and optimization strategies outlined in these application notes, researchers can achieve high-quality, reproducible results in their flow cytometry experiments.

References

Illuminating the Inner Workings of the Cell: A Guide to Tracking Intracellular Proteins with BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

The ability to visualize and track proteins within the complex and dynamic environment of a living cell is paramount to understanding their function, interactions, and role in cellular processes. This application note describes the use of BDP FL-PEG4-TCO, a bright and photostable fluorescent probe, for the specific labeling and tracking of intracellular proteins. This system leverages the power of bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz).[1][2] This reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for toxic catalysts, making it an ideal tool for live-cell imaging.[3][4]

This compound consists of three key components: a BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive TCO group.[1] The BDP FL dye offers excellent spectral properties, including a high quantum yield and photostability, which are crucial for demanding imaging applications. The PEG4 linker enhances water solubility and minimizes non-specific binding within the cellular milieu. The TCO moiety provides the reactive handle for covalently attaching the fluorophore to a tetrazine-modified protein of interest.

This two-step labeling strategy involves first introducing a tetrazine group into the target intracellular protein. This can be achieved through genetic code expansion, where a tetrazine-bearing unnatural amino acid is incorporated into the protein during translation. Alternatively, smaller, cell-permeable tetrazine-modified ligands or inhibitors that bind to the protein of interest can be employed. Once the protein is "tagged" with a tetrazine, the cell is treated with the cell-permeant this compound probe, which rapidly and specifically reacts with the tetrazine, fluorescently labeling the target protein for visualization and tracking.

Key Features and Applications

Features of this compound:

  • High Brightness and Photostability: The BDP FL fluorophore provides a strong, stable signal ideal for fluorescence microscopy and long-term imaging experiments.

  • Bioorthogonal Reactivity: The TCO-tetrazine click reaction is highly specific and does not interfere with native cellular processes, ensuring that the labeling is targeted and non-perturbative.

  • Excellent Water Solubility: The PEG4 linker improves the probe's solubility in aqueous buffers and reduces aggregation and non-specific binding.

  • Cell Permeability: The overall properties of this compound allow it to efficiently cross the cell membrane to label intracellular targets.

Applications in Intracellular Protein Tracking:

  • Protein Localization and Trafficking: Visualize the subcellular localization of a protein of interest and track its movement between different organelles or cellular compartments in response to stimuli.

  • Protein Dynamics and Turnover: Monitor the dynamics of protein expression, degradation, and turnover rates in living cells.

  • Pulse-Chase Labeling: Perform pulse-chase experiments to follow a specific population of a protein over time.

  • Studying Protein-Protein Interactions: In conjunction with other fluorescently labeled proteins, investigate co-localization and potential interactions.

Quantitative Data

For ease of comparison and experimental design, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λex)503 nm
Emission Maximum (λem)509 nm
Molar Extinction Coefficient (ε)80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.9 - 0.97
Molecular FormulaC₃₃H₄₉BF₂N₄O₇
Molecular Weight662.57 g/mol
SolubilitySoluble in DMSO, DMF, DCM; low solubility in water

Experimental Protocols

This section provides a general protocol for labeling and imaging intracellular proteins in live mammalian cells using this compound. This protocol assumes that the target protein has been successfully modified to contain a tetrazine moiety.

Materials:

  • Mammalian cells expressing the tetrazine-modified intracellular protein of interest

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Imaging-compatible plates or chambered coverglass

  • Fluorescence microscope with appropriate filter sets for BDP FL (e.g., excitation ~490/20 nm, emission ~525/50 nm)

Protocol 1: Live-Cell Labeling of Tetrazine-Modified Intracellular Proteins

  • Cell Seeding:

    • Seed the mammalian cells expressing the tetrazine-modified protein onto imaging-compatible plates or chambered coverglass.

    • Allow the cells to adhere and grow to a desired confluency (typically 60-80%) in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Live-Cell Labeling:

    • Warm the complete cell culture medium to 37°C.

    • Dilute the 1 mM this compound stock solution in the pre-warmed medium to a final concentration ranging from 100 nM to 1 µM. The optimal concentration should be determined empirically and depends on the cell type and the expression level of the target protein.

    • Remove the existing medium from the cells and gently wash the cells once with pre-warmed PBS.

    • Add the medium containing this compound to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a humidified incubator. The optimal incubation time may vary and should be optimized.

  • Washing:

    • Remove the labeling medium containing the this compound.

    • Gently wash the cells three times with pre-warmed complete cell culture medium to remove any unbound probe.

  • Imaging:

    • After the final wash, add fresh pre-warmed complete cell culture medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for BDP FL.

    • Acquire images using appropriate exposure times and laser power to minimize phototoxicity and photobleaching.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Analysis cell_culture 1. Culture cells expressing Tetrazine-tagged protein probe_prep 2. Prepare this compound working solution incubation 3. Incubate cells with This compound probe_prep->incubation wash 4. Wash to remove unbound probe incubation->wash imaging 5. Image with fluorescence microscope wash->imaging

Caption: Experimental workflow for intracellular protein labeling.

signaling_pathway cluster_cell Live Cell cluster_microscope Fluorescence Microscopy protein_Tz Intracellular Protein with Tetrazine (Tz) tag labeled_protein Fluorescently Labeled Intracellular Protein BDP_TCO This compound (cell permeable) BDP_TCO->protein_Tz IEDDA 'Click' Reaction visualization Visualization & Tracking labeled_protein->visualization

Caption: Bioorthogonal labeling of intracellular proteins.

References

Application Notes: Visualizing Antibody-Drug Conjugate (ADC) Internalization with BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[1][2] The efficacy of an ADC is critically dependent on its ability to bind to a target antigen on the cancer cell surface and subsequently be internalized.[3][4] Upon internalization, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload to induce cell death.[1] Therefore, visualizing and quantifying ADC internalization is essential for the evaluation and selection of lead ADC candidates.

This document provides detailed protocols for labeling a tetrazine-modified ADC with BDP FL-PEG4-TCO and visualizing its internalization in live cells. This compound is a high-performance fluorescent probe ideal for this application. It features a bright and photostable BODIPY™ FL (BDP FL) dye, a hydrophilic polyethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group. The TCO moiety reacts with a tetrazine-modified molecule via a rapid and highly specific bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This method allows for efficient and specific labeling of the ADC for live-cell imaging studies.

Quantitative Data Summary

Successful experimental design relies on a clear understanding of the reagents' properties. The following tables summarize key quantitative data for the BDP FL fluorophore and the TCO-tetrazine bioorthogonal reaction.

Table 1: Properties of this compound

Property Value Reference
Molecular Formula C₃₃H₄₉BF₂N₄O₇
Molecular Weight 662.6 g/mol
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coefficient (ε) ~80,000 - 92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.9 - 0.97
Solubility Good in DMSO, DMF; Low in water

| Storage | Store at -20°C, protected from light | |

Table 2: TCO-Tetrazine Ligation Characteristics

Property Description Reference
Reaction Type Inverse-electron-demand Diels-Alder [4+2] cycloaddition (IEDDA)
Reaction Rate Exceptionally fast, with rate constants up to 10⁶ M⁻¹s⁻¹
Bioorthogonality Highly specific; does not interfere with native biological processes
Conditions Proceeds in aqueous buffer (pH 6-9) at room temperature without a catalyst

| Byproduct | Nitrogen gas (N₂) | |

Core Mechanisms and Workflows

TCO-Tetrazine Bioorthogonal Ligation

The labeling strategy relies on the IEDDA "click" reaction between the trans-cyclooctene (TCO) group on the BDP FL probe and a tetrazine (Tz) group previously installed on the ADC. This reaction is a two-step cascade: a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable covalent bond.

TCO_Tetrazine_Ligation Mechanism of TCO-Tetrazine Bioorthogonal Ligation. cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_products Products ADC_Tz Tetrazine-modified ADC (ADC-Tz) Reaction IEDDA [4+2] Cycloaddition ADC_Tz->Reaction + BDP_TCO This compound BDP_TCO->Reaction Labeled_ADC Fluorescently Labeled ADC Reaction->Labeled_ADC Stable Conjugate N2 N₂ Gas Reaction->N2 Byproduct

Caption: Mechanism of TCO-Tetrazine Bioorthogonal Ligation.

General Experimental Workflow

The overall process involves preparing the tetrazine-modified ADC, labeling it with the this compound probe, purifying the fluorescent ADC, and then using it for live-cell imaging experiments to visualize and quantify internalization.

experimental_workflow General workflow for ADC labeling and internalization imaging. start Start prep_adc Prepare Tetrazine- Modified ADC start->prep_adc prep_probe Prepare this compound Stock Solution (DMSO) start->prep_probe reaction Incubate ADC-Tz with This compound (1-2h, RT, dark) prep_adc->reaction prep_probe->reaction purification Purify Labeled ADC (Size-Exclusion Chromatography) reaction->purification characterization Characterize Labeled ADC (Determine Degree of Labeling) purification->characterization live_cell Live-Cell Imaging of ADC Internalization characterization->live_cell analysis Image Analysis and Quantification live_cell->analysis end End analysis->end

Caption: General workflow for ADC labeling and internalization imaging.

Experimental Protocols

Protocol 1: Labeling of Tetrazine-Modified ADC with this compound

This protocol describes the fluorescent labeling of a tetrazine-modified antibody (ADC-Tz) using the TCO-BDP FL probe.

Materials:

  • Tetrazine-modified ADC (ADC-Tz) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light, avoiding repeated freeze-thaw cycles.

  • Labeling Reaction:

    • In a microcentrifuge tube, dissolve the ADC-Tz in PBS at a concentration of 1-5 mg/mL.

    • Add a 3- to 5-fold molar excess of the this compound stock solution to the ADC-Tz solution. Ensure the final DMSO concentration remains below 10% to prevent antibody denaturation.

    • Gently mix the solution by pipetting.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted this compound using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS.

    • Apply the reaction mixture to the column and collect the fractions. The fluorescently labeled ADC will elute first and can be identified by its green color.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 503 nm (for the BDP FL dye).

    • The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the antibody and the dye.

  • Storage:

    • Store the purified, labeled ADC at 4°C, protected from light, for short-term use or at -80°C for long-term storage.

Protocol 2: Visualizing ADC Internalization using Live-Cell Confocal Microscopy

This protocol outlines the steps for visualizing the internalization of the BDP FL-labeled ADC in target cells.

Materials:

  • Cells expressing the target receptor (e.g., HER2-positive SK-BR-3 cells)

  • Complete cell culture medium

  • BDP FL-labeled ADC (from Protocol 1)

  • Hoechst 33342 or other nuclear stain (optional)

  • Lysosomal marker (e.g., LysoTracker™ Red) (optional)

  • Live-cell imaging buffer (e.g., phenol red-free medium with 25 mM HEPES)

  • Confocal microscope with an environmental chamber (37°C, 5% CO₂)

  • Glass-bottom imaging dishes or plates

Procedure:

  • Cell Preparation:

    • One day before the experiment, seed the target cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

    • Incubate overnight under standard cell culture conditions (37°C, 5% CO₂).

  • Labeling and Incubation:

    • On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed live-cell imaging buffer.

    • Add the BDP FL-labeled ADC to the cells in fresh imaging buffer at a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

    • If using co-stains, add the nuclear (e.g., Hoechst 33342) and/or lysosomal (e.g., LysoTracker Red) markers at their recommended concentrations.

  • Live-Cell Imaging:

    • Place the imaging dish on the stage of the confocal microscope within the pre-warmed environmental chamber (37°C, 5% CO₂).

    • Set the microscope acquisition parameters. For BDP FL, use a 488 nm laser line for excitation and collect emission between 500-550 nm. Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Acquire images at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the binding and internalization of the ADC. The "0" time point should be imaged immediately after adding the ADC.

  • Image Analysis:

    • Quantify Internalization: Measure the mean fluorescence intensity of the BDP FL signal within the cell boundaries over time. An increase in intracellular fluorescence indicates internalization.

    • Assess Trafficking: Analyze the co-localization between the BDP FL signal (ADC) and the LysoTracker signal (lysosomes). An increase in co-localization over time suggests the ADC is being trafficked to the lysosomal compartment.

ADC Internalization and Trafficking Pathway

The following diagram illustrates the key steps in the ADC internalization process that are visualized in this assay.

ADC_Internalization_Pathway Cellular pathway of ADC internalization and payload delivery. cluster_extracellular Extracellular Space cluster_cell Target Cell ADC BDP FL-Labeled ADC Binding Binding ADC->Binding 1. Specific Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2. Internalization Endosome Early Endosome Endocytosis->Endosome 3. Trafficking Lysosome Lysosome (Acidic pH) Endosome->Lysosome 4. Fusion Payload Payload Release Lysosome->Payload 5. Degradation & Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 6. Cytotoxicity

Caption: Cellular pathway of ADC internalization and payload delivery.

References

Application Notes and Protocols for PROTAC Synthesis using BDP FL-PEG4-TCO Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and Fluorescent Labeling

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate target proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a significant advantage over traditional small-molecule inhibitors.[1]

The incorporation of a fluorescent label into a PROTAC molecule provides a powerful tool for its study and optimization. The BDP FL-PEG4-TCO linker is a versatile reagent for this purpose, offering several key advantages. It features a bright and photostable BODIPY™ FL (BDP FL) fluorophore for visualization and quantification in various assays, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and cell permeability, and a trans-cyclooctene (TCO) group for highly efficient and bioorthogonal "click chemistry" ligation to a tetrazine-modified molecule. This modular approach simplifies the final step of PROTAC synthesis, which proceeds under mild, biocompatible conditions.

Data Presentation

Physicochemical and Spectral Properties of this compound Linker
PropertyValueReference(s)
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coefficient (ε) 80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.9
Molecular Weight 662.57 g/mol
Molecular Formula C₃₃H₄₉BF₂N₄O₇
Solubility Soluble in DMSO, DMF, DCM; low solubility in water
Storage Store at -20°C, sealed and dry
Representative Data for PROTAC Activity
ParameterDescription
DC₅₀ Half-maximal degradation concentration
Dₘₐₓ Maximum degradation

Specific DC₅₀ and Dₘₐₓ values are dependent on the specific PROTAC, target protein, and cell line used and would be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent PROTAC via TCO-Tetrazine Ligation

This protocol describes the final step in the synthesis of a fluorescent PROTAC using the this compound linker and a tetrazine-functionalized binding moiety (either the POI ligand or the E3 ligase ligand). This reaction utilizes the inverse electron-demand Diels-Alder (iEDDA) cycloaddition, a form of click chemistry.

Materials:

  • This compound linker

  • Tetrazine-functionalized binding moiety (POI ligand or E3 ligase ligand)

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Reaction vial

  • Stirring apparatus

  • High-performance liquid chromatography (HPLC) for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolution: Dissolve the tetrazine-functionalized binding moiety in the chosen anhydrous solvent.

  • Addition of Linker: Add an equimolar amount (1.0 to 1.2 equivalents) of the this compound linker to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically rapid and can be complete within 1-4 hours. Monitor the reaction progress by LC-MS.

  • Purification: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final fluorescent PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol outlines the assessment of the synthesized fluorescent PROTAC's ability to induce the degradation of the target protein in a cellular context.

Materials:

  • Synthesized fluorescent PROTAC

  • Appropriate cell line

  • Cell culture reagents

  • Multi-well plates

  • Ice-cold PBS

  • Lysis buffer

  • BCA assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes

  • Blocking buffer

  • Primary antibody for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the fluorescent PROTAC or a vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis: Visualize the protein bands using an appropriate imaging system and quantify the band intensities to determine the extent of protein degradation.

Protocol 3: In Vitro Target Engagement Assay using Fluorescence Polarization

This protocol can be used to confirm the binding of the fluorescent PROTAC to its purified target protein.

Materials:

  • Synthesized fluorescent PROTAC

  • Purified target protein

  • Assay buffer

  • 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup: Add a fixed, low concentration of the fluorescent PROTAC to the wells of a 384-well plate.

  • Protein Titration: Add increasing concentrations of the purified target protein to the wells. Include control wells containing only the fluorescent PROTAC and buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Measurement: Measure the fluorescence polarization in each well using a plate reader.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the target protein concentration to determine the binding affinity (Kd).

Visualizations

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (BDP FL-labeled) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation POI Degradation Proteasome->Degradation Mediates

Caption: Mechanism of Action of a Fluorescently Labeled PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Start: Synthesize/Obtain Components poi_ligand POI Ligand start->poi_ligand e3_ligand E3 Ligase Ligand start->e3_ligand tetrazine_modification Functionalize one ligand with a tetrazine group poi_ligand->tetrazine_modification e3_ligand->tetrazine_modification click_reaction iEDDA Click Reaction (TCO + Tetrazine) tetrazine_modification->click_reaction linker This compound Linker linker->click_reaction purification Purification (HPLC) click_reaction->purification characterization Characterization (LC-MS, NMR) purification->characterization final_protac Final Fluorescent PROTAC characterization->final_protac

Caption: Modular Workflow for Fluorescent PROTAC Synthesis.

PROTAC_Evaluation_Workflow cluster_evaluation PROTAC Evaluation start_eval Synthesized Fluorescent PROTAC target_engagement Confirm Target Engagement (e.g., Fluorescence Polarization) start_eval->target_engagement protein_degradation Assess Protein Degradation (e.g., Western Blot) target_engagement->protein_degradation mechanism_verification Verify Mechanism of Action (e.g., Proteasome Inhibitor Control) protein_degradation->mechanism_verification cellular_imaging Cellular Imaging and Localization (Fluorescence Microscopy) protein_degradation->cellular_imaging conclusion Optimized PROTAC Candidate mechanism_verification->conclusion cellular_imaging->conclusion

Caption: Workflow for the Evaluation of a Synthesized PROTAC.

References

In Situ Protein Labeling in Mammalian Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track proteins within their native cellular environment is crucial for understanding complex biological processes and for the development of novel therapeutics. In situ protein labeling techniques offer powerful tools to study protein localization, trafficking, protein-protein interactions, and turnover directly in living or fixed mammalian cells. This document provides detailed application notes and protocols for four prominent in situ protein labeling technologies: SNAP-tag, HALO-tag, PRIME (Probe Incorporation Mediated by Enzymes), and Horseradish Peroxidase (HRP)-mediated proximal labeling.

Self-Labeling Tag Systems: SNAP-tag and HALO-tag

SNAP-tag and HALO-tag are self-labeling protein tags that covalently react with specific synthetic ligands, which can be conjugated to a variety of functional molecules, including fluorescent dyes, biotin, or affinity handles.[1][2] This allows for precise control over the timing and type of label used.

1.1. Principle of SNAP-tag and HALO-tag

Both systems involve the expression of a protein of interest (POI) fused to the respective tag. The subsequent addition of a cell-permeable ligand results in a specific and irreversible covalent bond between the tag and the ligand.

  • SNAP-tag: This 19.4 kDa tag is a modified version of the human DNA repair enzyme O⁶-alkylguanine-DNA-alkyltransferase (hAGT).[1][2] It specifically and covalently reacts with O⁶-benzylguanine (BG) derivatives.[2]

  • HALO-tag: This 33 kDa tag is derived from a bacterial haloalkane dehalogenase. It forms a covalent bond with synthetic ligands containing a chloroalkane linker.

1.2. Comparative Data

The choice between SNAP-tag and HALO-tag often depends on the specific experimental requirements, such as the desired fluorophore properties and labeling speed.

FeatureSNAP-tagHALO-tagReferences
Size ~19.4 kDa~33 kDa
Ligand O⁶-benzylguanine (BG) derivativesChloroalkane derivatives
Reaction Kinetics Generally fast, but can be slower than HALO-tag for some substrates.Generally very fast, with some substrates approaching diffusion-limited rates.
Fluorophore Brightness Can be dimmer than HALO-tag with certain far-red dyes like silicon rhodamine (SiR).Often provides brighter signals, especially with SiR-based dyes.
Photostability Can be less photostable than HALO-tag conjugates with certain dyes.Conjugates with some dyes have shown higher photostability.
Orthogonal Labeling Can be used with CLIP-tag for dual labeling.Can be used with other labeling systems for multiplexing.

1.3. Experimental Protocols

1.3.1. General Protocol for Live-Cell Labeling with SNAP-tag or HALO-tag

This protocol provides a general guideline for labeling SNAP-tag or HALO-tag fusion proteins in live adherent mammalian cells. Optimization may be required for different cell types, protein expression levels, and specific ligands.

Materials:

  • Mammalian cells expressing the SNAP-tag or HALO-tag fusion protein cultured on glass-bottom dishes or coverslips.

  • Complete cell culture medium.

  • Pre-warmed live-cell imaging medium (e.g., FluoroBrite™ DMEM).

  • SNAP-tag or HALO-tag ligand of choice (e.g., fluorescent dye conjugate).

  • Dimethyl sulfoxide (DMSO) for ligand reconstitution.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed the cells at an appropriate density to reach 50-70% confluency on the day of labeling. High cell density can lead to increased background.

  • Ligand Preparation: Prepare a 1-5 µM working solution of the SNAP-tag or HALO-tag ligand in pre-warmed complete cell culture medium. The optimal concentration may vary depending on the ligand and protein expression level.

  • Labeling:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the labeling solution to the cells, ensuring the cells are completely covered.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with pre-warmed complete cell culture medium.

    • After the final wash, add fresh pre-warmed live-cell imaging medium.

  • Incubation (optional but recommended): Incubate the cells for an additional 30 minutes at 37°C to allow for the diffusion of unbound ligand out of the cells, reducing background fluorescence.

  • Imaging: Proceed with live-cell imaging using an appropriate fluorescence microscope.

1.3.2. Pulse-Chase Labeling Protocol using SNAP-tag

This protocol allows for the visualization of different populations of a protein synthesized at different times.

Materials:

  • Mammalian cells expressing the SNAP-tag fusion protein.

  • Two different SNAP-tag ligands with distinct fluorescent properties (e.g., a cell-permeable fluorescent ligand for the "pulse" and a cell-impermeable, non-fluorescent blocking ligand for the "chase").

  • Complete cell culture medium.

  • Live-cell imaging medium.

  • PBS.

Procedure:

  • Pulse:

    • Label the existing population of the SNAP-tag fusion protein with the first fluorescent ligand (e.g., 1-5 µM) for 15-30 minutes at 37°C, following the general labeling protocol.

    • Wash the cells thoroughly with pre-warmed complete cell culture medium (3 times).

  • Chase:

    • Add the non-fluorescent, cell-impermeable blocking ligand (e.g., 1-5 µM) to the medium and incubate for a desired period (e.g., 30 minutes to several hours) at 37°C. This will block any newly synthesized SNAP-tag proteins on the cell surface from reacting with the first fluorescent ligand. For intracellular proteins, a cell-permeable non-fluorescent ligand should be used.

    • Wash the cells three times with pre-warmed complete cell culture medium.

  • Second Labeling:

    • To label the newly synthesized protein population, incubate the cells with the second fluorescent ligand (with a different color) for 15-30 minutes at 37°C.

    • Wash the cells three times with pre-warmed complete cell culture medium.

  • Imaging: Image the cells to visualize the two different protein populations.

Enzyme-Mediated Labeling Systems

Enzyme-mediated labeling techniques utilize an enzyme that is genetically fused to a protein of interest. The enzyme then either directly incorporates a labeled substrate or generates reactive species that label nearby molecules.

2.1. PRIME (Probe Incorporation Mediated by Enzymes)

PRIME is a two-step labeling method that offers high specificity. It utilizes an engineered E. coli lipoic acid ligase (LplA) to attach a synthetic probe to a small recognition peptide, the LplA acceptor peptide (LAP), which is fused to the protein of interest.

Principle of PRIME:

  • Ligation: The engineered LplA enzyme recognizes the LAP tag and covalently attaches a synthetic probe containing a functional handle (e.g., an azide).

  • Bioorthogonal Reaction: The functional handle is then specifically reacted with a second molecule, such as a fluorescent dye, via a bioorthogonal "click chemistry" reaction (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC).

2.2. HRP-Mediated Proximity Labeling

Horseradish peroxidase (HRP) is an enzyme that, in the presence of hydrogen peroxide (H₂O₂), can oxidize a variety of substrates to generate short-lived, highly reactive radical species. These radicals can then covalently label nearby proteins, typically on electron-rich amino acid residues like tyrosine.

Principle of HRP-Mediated Labeling:

  • Fusion: HRP is fused to a protein of interest or targeted to a specific subcellular location.

  • Substrate Addition: A biotin-phenol (BP) or other suitable substrate is added to the cells.

  • Activation: A brief pulse of H₂O₂ is added to activate HRP.

  • Labeling: The HRP-generated radicals diffuse a short distance and covalently label proximal proteins with biotin. The biotinylated proteins can then be detected or purified.

2.3. Comparative Data

FeaturePRIMEHRP-Mediated Proximity LabelingReferences
Tag Size LAP tag is small (~13 amino acids). The ligase is supplied exogenously or co-expressed.HRP is ~44 kDa.
Specificity Highly specific for the LAP tag.Labels proteins in proximity (within a ~20 nm radius).
Labeling Time Ligation step: 20-30 min; Click reaction: ~1 hour.H₂O₂ activation is very rapid (e.g., 1 minute).
Application Site-specific labeling of a single protein.Mapping the proteome of a subcellular compartment or protein complex.
Cytotoxicity Copper used in CuAAC can be toxic, but newer methods have reduced this.H₂O₂ is cytotoxic, requiring careful optimization of concentration and incubation time.

2.4. Experimental Protocols

2.4.1. PRIME Protocol for Cell-Surface Labeling

This protocol is adapted for labeling a LAP-tagged protein on the surface of mammalian cells.

Materials:

  • Mammalian cells expressing the LAP-tagged protein of interest on the cell surface.

  • Purified engineered LplA (W37V mutant).

  • Picolyl azide (pAz) probe.

  • ATP.

  • Complete cell culture medium.

  • Labeling buffer (e.g., HBSS).

  • Alkyne-conjugated fluorescent dye.

  • Copper(II) sulfate (CuSO₄).

  • Sodium ascorbate.

  • TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand.

Procedure:

  • PRIME Ligation:

    • Wash cells expressing the LAP-tagged protein with labeling buffer.

    • Prepare the ligation mixture in labeling buffer containing 10 µM W37V LplA, 200 µM pAz, and 1 mM ATP.

    • Incubate the cells with the ligation mixture for 20 minutes at 37°C.

    • Wash the cells twice with labeling buffer.

  • Chelation-Assisted CuAAC:

    • Prepare the click reaction mixture containing 1 mM CuSO₄, 100 µM TBTA, 2.5 mM sodium ascorbate, and 5 µM of the alkyne-fluorophore conjugate in labeling buffer.

    • Incubate the cells with the click reaction mixture for 1 hour at room temperature, protected from light.

    • Wash the cells three times with labeling buffer.

  • Imaging: Proceed with fluorescence microscopy.

2.4.2. HRP-Mediated Proximity Labeling Protocol for Live Cells

This protocol provides a general framework for HRP-mediated labeling of proximal proteins in live mammalian cells.

Materials:

  • Mammalian cells expressing the HRP-fusion protein.

  • Biotin-phenol (BP) stock solution (e.g., 50 mM in DMSO).

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30% stock).

  • Quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS).

  • PBS.

Procedure:

  • Cell Preparation: Culture cells expressing the HRP-fusion protein to the desired confluency.

  • Substrate Incubation:

    • Remove the culture medium and wash the cells once with PBS.

    • Add medium containing 250-500 µM BP to the cells.

    • Incubate for 30 minutes at 37°C.

  • Labeling Reaction:

    • Add H₂O₂ to a final concentration of 1 mM.

    • Incubate for 1 minute at room temperature.

  • Quenching:

    • Immediately remove the labeling solution.

    • Add the quenching solution and incubate for 5 minutes at room temperature.

    • Repeat the quenching step twice more.

  • Downstream Analysis:

    • For imaging, fix and permeabilize the cells, then stain with fluorescently labeled streptavidin.

    • For proteomic analysis, lyse the cells and proceed with streptavidin affinity purification of biotinylated proteins.

Visualizations

3.1. Signaling Pathways and Experimental Workflows

SNAP_Tag_Labeling_Workflow cluster_transfection Cell Transfection & Expression cluster_labeling Labeling cluster_imaging Imaging Plasmid Plasmid DNA (POI-SNAP-tag) Transfection Transfection Plasmid->Transfection Expression Protein Expression Transfection->Expression AddLigand Add BG-Fluorophore (15-30 min) Expression->AddLigand Wash Wash (3x) AddLigand->Wash Imaging Fluorescence Microscopy Wash->Imaging HALO_Tag_Labeling_Mechanism HaloTag HALO-tag (Protein of Interest) Complex Covalent Complex (Fluorescently Labeled Protein) HaloTag->Complex Covalent Bond Formation Ligand Chloroalkane-Fluorophore Ligand->Complex PRIME_Labeling_Workflow cluster_step1 Step 1: Ligation cluster_step2 Step 2: Click Chemistry POI_LAP POI-LAP Ligated_POI POI-LAP-pAz POI_LAP->Ligated_POI LplA LplA Ligase + pAz-probe + ATP LplA->Ligated_POI Labeled_POI Fluorescently Labeled POI Ligated_POI->Labeled_POI AlkyneDye Alkyne-Fluorophore + Cu(I) AlkyneDye->Labeled_POI HRP_Proximity_Labeling HRP HRP-POI Radical Biotin-Phenoxyl Radical HRP->Radical catalyzes H2O2 H₂O₂ H2O2->Radical BP Biotin-Phenol BP->Radical BiotinylatedA Biotinylated Protein A Radical->BiotinylatedA labels BiotinylatedB Biotinylated Protein B Radical->BiotinylatedB labels ProteinA Proximal Protein A ProteinA->BiotinylatedA ProteinB Proximal Protein B ProteinB->BiotinylatedB

References

Application Notes and Protocols for BDP FL-PEG4-TCO Labeling and Molar Excess Calculation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG4-TCO is a fluorescent labeling reagent comprising a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a trans-cyclooctene (TCO) moiety.[1][2][3][4] The BDP FL dye serves as a robust green fluorescent reporter, while the PEG4 linker enhances water solubility and minimizes steric hindrance.[1] The TCO group enables covalent attachment to molecules containing a tetrazine moiety through a highly efficient and specific bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This catalyst-free reaction proceeds rapidly under mild, physiological conditions, making it ideal for labeling biomolecules in complex biological media.

These application notes provide a comprehensive guide to the use of this compound for labeling tetrazine-modified biomolecules, with a particular focus on the precise calculation of molar excess to achieve optimal labeling efficiency.

Physicochemical and Spectroscopic Properties

A thorough understanding of the properties of this compound is essential for successful conjugation and subsequent applications.

PropertyValueReference(s)
Molecular Weight ~662.6 g/mol
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.9
Solubility Good in DMSO, DMF, DCM; low in water
Storage Store at -20°C, protected from light

Experimental Workflow for this compound Labeling

The overall process for labeling a tetrazine-modified protein with this compound is depicted below.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage A Prepare Tetrazine-Modified Protein Solution C Calculate Molar Excess of this compound A->C B Prepare this compound Stock Solution (10 mM in DMSO) B->C D Add this compound to Protein Solution C->D E Incubate (1-2 hours, RT, protected from light) D->E F Size-Exclusion Chromatography (e.g., PD-10 Desalting Column) E->F G Characterize Degree of Labeling (DOL) via UV-Vis Spectroscopy F->G H Store Labeled Protein (4°C, protected from light) G->H

This compound labeling workflow.

Molar Excess Calculation and Optimization

The molar excess of this compound relative to the tetrazine-modified biomolecule is a critical parameter that determines the degree of labeling (DOL). An insufficient molar excess will lead to a low DOL, while an excessive amount can result in wasted reagent and potential difficulties in purification. Optimization may be necessary for each specific protein and application.

BiomoleculeRecommended Starting Molar Excess
Tetrazine-Modified Antibody 10- to 20-fold
Other Tetrazine-Modified Proteins 1.5- to 5-fold

Detailed Experimental Protocols

Materials and Reagents
  • Tetrazine-modified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Amine-free buffer such as PBS or borate buffer (pH 8.0-8.5)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography column (e.g., PD-10 desalting column)

Protocol for this compound Labeling

This protocol describes the labeling of a tetrazine-modified protein with this compound.

1. Preparation of Reagents:

  • Protein Solution: Prepare the tetrazine-modified protein at a concentration of 1-10 mg/mL in an amine-free buffer.
  • This compound Stock Solution: Immediately before use, reconstitute the this compound in anhydrous DMSO to a stock concentration of 10 mM.

2. Molar Excess Calculation:

  • Step 1: Calculate the moles of protein.
  • Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
  • Step 2: Calculate the moles of this compound needed.
  • Moles of this compound = Moles of Protein × Desired Molar Excess
  • Step 3: Calculate the volume of this compound stock solution to add.
  • Volume of this compound (L) = Moles of this compound / Concentration of Stock Solution (mol/L)

3. Labeling Reaction:

  • Add the calculated volume of the 10 mM this compound stock solution to the protein solution.
  • Mix gently by pipetting or brief vortexing. The final DMSO concentration should be below 10% to avoid protein denaturation.
  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

4. Quenching the Reaction (Optional):

  • To quench any unreacted TCO reagent, add 1/10th volume of 1 M Tris-HCl, pH 8.0.
  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the Labeled Protein:

  • It is crucial to remove unconjugated this compound.
  • Use a size-exclusion chromatography column (e.g., PD-10 desalting column) equilibrated with the desired storage buffer (e.g., PBS) to separate the labeled protein from excess dye.

Protocol for Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined by UV-Vis spectrophotometry.

1. Absorbance Measurements:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 503 nm (A₅₀₃) in a cuvette with a 1 cm pathlength.

2. DOL Calculation:

  • Step 1: Calculate the concentration of the dye.
  • Concentration of Dye (M) = A₅₀₃ / ε_dye
  • Where ε_dye is the molar extinction coefficient of this compound (~80,000 M⁻¹cm⁻¹).
  • Step 2: Calculate the concentration of the protein.
  • A correction factor is needed to account for the dye's absorbance at 280 nm. The correction factor (CF) is A₂₈₀ of the free dye / A_max of the free dye. For many green fluorescent dyes, this is approximately 0.3.
  • Corrected A₂₈₀ = A₂₈₀ - (A₅₀₃ × CF)
  • Concentration of Protein (M) = Corrected A₂₈₀ / ε_protein
  • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
  • Step 3: Calculate the DOL.
  • DOL = Concentration of Dye / Concentration of Protein

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Insufficient molar excess of labeling reagent.- pH of the reaction buffer is too low.- Increase the molar ratio of this compound to the protein.- Ensure the reaction buffer pH is between 8.0 and 8.5.
Antibody Precipitation - High concentration of organic solvent (DMSO) from the labeling reagent stock.- Over-labeling of the antibody.- Keep the volume of DMSO added below 10% of the total reaction volume.- Reduce the molar excess of the labeling reagent.
Inconsistent Results - TCO group instability (isomerization to unreactive cis-cyclooctene).- Use freshly prepared solutions of the TCO reagent and store the stock compound at -20°C.

Signaling Pathway and Logical Relationship Diagrams

TCO-Tetrazine Ligation Chemistry

G cluster_product Product TCO This compound (trans-cyclooctene) Conjugate Fluorescently Labeled Biomolecule (Stable Dihydropyridazine Linkage) TCO->Conjugate Tetrazine Tetrazine-Modified Biomolecule Tetrazine->Conjugate +

Inverse-electron-demand Diels-Alder cycloaddition.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively utilize this compound for robust and reproducible fluorescent labeling of biomolecules for a wide array of applications.

References

Application Notes and Protocols for the Purification of BDP FL-PEG4-TCO Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient purification of fluorescently labeled proteins is paramount for accurate downstream applications in research, diagnostics, and therapeutic development. BDP FL-PEG4-TCO is a state-of-the-art labeling reagent that offers a bright and photostable fluorophore (BDP FL), a hydrophilic spacer (PEG4), and a bioorthogonal reactive group (TCO) for specific conjugation to tetrazine-modified proteins.[1][2] The BODIPY™ FL (BDP FL) dye provides excellent spectral characteristics, while the tetraethylene glycol (PEG4) linker enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the resulting conjugate.[1][3] The trans-cyclooctene (TCO) group enables highly efficient and specific labeling of biomolecules through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry" that proceeds rapidly under mild, physiological conditions without the need for a catalyst.[1]

Following the labeling reaction, a critical purification step is required to remove unreacted this compound and other reaction byproducts. This ensures a homogenous product with a well-defined degree of labeling (DOL), which is essential for quantitative assays and reliable experimental outcomes. These application notes provide detailed protocols for the purification of this compound labeled proteins, along with troubleshooting guidance to address common challenges.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValueReferences
Molecular FormulaC₃₃H₄₉BF₂N₄O₇
Molecular Weight662.6 g/mol
Excitation Maximum (λex)503 nm
Emission Maximum (λem)509 nm
Molar Extinction Coefficient (ε)~80,000 - 92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.9 - 0.97
SolubilityGood in DMSO, DMF, DCM; low in water
Table 2: Recommended Purification Strategies for this compound Labeled Proteins
Purification MethodPrinciplePrimary ApplicationKey Considerations
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Removal of unreacted, low molecular weight this compound.Efficient for most proteins. May not be effective for very small proteins.
Dialysis Diffusion-based separation across a semi-permeable membrane.Removal of unreacted label.Requires a significant molecular weight difference between the protein and the label.
Affinity Chromatography (His-tag, etc.) Specific binding of a protein tag to a resin.Purification of the labeled protein of interest.The hydrophobic BDP FL dye may cause non-specific binding to the resin. Addition of a non-ionic detergent to wash buffers is recommended.
β-Cyclodextrin Affinity Chromatography Affinity of the hydrophobic BDP FL dye to β-cyclodextrin.Separation of labeled protein from unlabeled protein.A powerful technique for obtaining a highly pure labeled protein population.

Experimental Protocols

Protocol 1: General Labeling of a Tetrazine-Modified Protein with this compound

This protocol provides a general framework for the bioconjugation reaction. Optimal conditions, such as molar excess and reaction time, may need to be determined empirically for specific applications.

Materials:

  • Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) or other purification system

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.

  • Bioconjugation Reaction:

    • To the solution of tetrazine-modified protein, add a 1.5 to 5-fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. It is crucial to protect the reaction from light.

Protocol 2: Purification of Labeled Protein using Size-Exclusion Chromatography (SEC)

This is the most common method for removing unreacted this compound.

Materials:

  • Labeled protein reaction mixture from Protocol 1

  • Size-exclusion chromatography column (e.g., PD-10 desalting column or a pre-packed SEC column for FPLC/HPLC)

  • Equilibration and elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least 5 column volumes of the desired storage buffer (e.g., PBS, pH 7.4).

  • Sample Application and Elution:

    • Apply the reaction mixture to the top of the equilibrated column.

    • Allow the sample to enter the column bed completely.

    • Add the elution buffer and begin collecting fractions. The labeled protein will elute in the void volume, while the smaller, unreacted dye will be retained and elute later.

  • Fraction Analysis:

    • Analyze the collected fractions by UV-Vis spectroscopy to identify the fractions containing the labeled protein. The protein will absorb at 280 nm, and the BDP FL dye will absorb at approximately 503 nm.

    • Pool the fractions containing the purified, labeled protein.

Protocol 3: Separation of Labeled from Unlabeled Protein using β-Cyclodextrin Affinity Chromatography

This protocol is particularly useful when a highly pure population of labeled protein is required.

Materials:

  • Partially purified labeled protein mixture (after removal of free dye by SEC)

  • β-cyclodextrin-modified agarose column

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., PBS containing a competitive binder like adamantane carboxylic acid)

Procedure:

  • Column Equilibration:

    • Equilibrate the β-cyclodextrin-modified agarose column with Binding/Wash Buffer.

  • Sample Loading:

    • Load the partially purified protein mixture onto the column. The hydrophobic BDP FL dye on the labeled protein will bind to the cyclodextrin, while the unlabeled protein will flow through.

  • Washing:

    • Wash the column with several column volumes of Binding/Wash Buffer to remove any non-specifically bound protein.

  • Elution:

    • Elute the captured labeled protein using the Elution Buffer containing a competitive binder.

  • Buffer Exchange:

    • If necessary, perform a buffer exchange on the eluted fractions to remove the competitive binder, for example, by using a desalting column.

Characterization of the Labeled Protein

Degree of Labeling (DOL) Calculation:

The DOL, which represents the average number of dye molecules per protein, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 503 nm (for the BDP FL dye).

The DOL can be calculated using the following formula:

DOL = (A₅₀₃ * ε₂₈₀_Protein) / ((A₂₈₀ - A₅₀₃ * CF₂₈₀) * ε₅₀₃_dye)

Where:

  • A₂₈₀ and A₅₀₃ are the absorbances of the labeled protein at 280 nm and 503 nm, respectively.

  • ε₂₈₀_Protein is the molar extinction coefficient of the protein at 280 nm.

  • ε₅₀₃_dye is the molar extinction coefficient of the BDP FL dye at 503 nm (~80,000 - 92,000 M⁻¹cm⁻¹).

  • CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (A₂₈₀/A₅₀₃ for the free dye). For BDP FL, this is approximately 0.027.

Mandatory Visualizations

experimental_workflow start Start: Tetrazine-Modified Protein labeling Bioconjugation (Click Chemistry) start->labeling reagent This compound (in DMSO/DMF) reagent->labeling purification_sec Purification 1: Size-Exclusion Chromatography (Remove Free Dye) labeling->purification_sec free_dye Free this compound purification_sec->free_dye Discard purification_affinity Purification 2 (Optional): β-Cyclodextrin Affinity Chromatography (Separate Labeled/Unlabeled) purification_sec->purification_affinity Proceed if separation of labeled/unlabeled is needed characterization Characterization: - UV-Vis Spectroscopy (DOL) - SDS-PAGE - Mass Spectrometry purification_sec->characterization If sufficient purity unlabeled_protein Unlabeled Protein purification_affinity->unlabeled_protein Discard/Reuse purification_affinity->characterization final_product Purified this compound Labeled Protein characterization->final_product

Caption: Experimental Workflow for Labeling and Purification.

troubleshooting_logic problem Problem Encountered low_yield Low Yield of Labeled Protein problem->low_yield excess_dye Difficulty Removing Excess Dye problem->excess_dye inactive_protein Labeled Protein Inactive problem->inactive_protein solution_ly1 Optimize molar excess of labeling reagent low_yield->solution_ly1 solution_ly2 Check for TCO isomerization; use fresh reagent low_yield->solution_ly2 solution_ly3 Ensure appropriate reaction buffer (pH 7-9, amine-free) low_yield->solution_ly3 solution_ed1 Use β-cyclodextrin affinity chromatography excess_dye->solution_ed1 solution_ed2 For small proteins, use dialysis with appropriate MWCO excess_dye->solution_ed2 solution_ed3 For affinity columns, add non-ionic detergent to wash buffers excess_dye->solution_ed3 solution_ip1 Reduce molar excess of labeling reagent to avoid multiple labels inactive_protein->solution_ip1 solution_ip2 Consider engineering the tetrazine site to a less critical region inactive_protein->solution_ip2

Caption: Troubleshooting Logic for Purification Issues.

References

Revolutionizing Bioconjugation: A Detailed Workflow for TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The trans-cyclooctene (TCO) and tetrazine ligation has emerged as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility. This inverse-electron-demand Diels-Alder cycloaddition reaction enables the efficient formation of stable covalent bonds in complex biological environments without the need for cytotoxic catalysts.[1] Its applications are rapidly expanding across various fields, including live-cell imaging, the development of antibody-drug conjugates (ADCs), and targeted drug delivery.[2] This document provides a comprehensive guide to the experimental workflow, including detailed protocols and key quantitative data to empower researchers in their scientific endeavors.

The Power of TCO-Tetrazine Ligation: A Quantitative Overview

The efficacy of the TCO-tetrazine ligation is underpinned by its exceptional reaction kinetics. The second-order rate constants are among the fastest known for any bioorthogonal reaction, allowing for efficient conjugation even at low reactant concentrations.[3] This high reactivity, coupled with the stability of the reactants and products, makes it an ideal tool for a wide range of applications.

ParameterTCO-Tetrazine LigationKey Considerations
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹The specific rate can be influenced by the substituents on both the TCO and tetrazine moieties. Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can enhance the reaction rate.
Reaction Conditions Aqueous buffers (e.g., PBS), pH 6-9, room temperature. Also compatible with organic solvents.The reaction is catalyst-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry.
Reactant Stability TCO and tetrazine moieties exhibit good stability in aqueous media.TCOs can be sensitive to strong oxidizing agents, and some derivatives may have limited stability in the presence of high thiol concentrations.
Reaction Monitoring Spectrophotometric analysis of the disappearance of the tetrazine absorbance (typically between 510-550 nm).The reaction is often accompanied by a visible color change as the characteristic pink/red color of the tetrazine disappears.
Byproducts The primary byproduct is nitrogen gas (N₂).This clean reaction profile simplifies purification of the final conjugate.

Visualizing the TCO-Tetrazine Ligation

To better understand the underlying chemistry and the experimental process, the following diagrams illustrate the reaction mechanism and a typical workflow for protein bioconjugation.

TCO-Tetrazine Ligation Mechanism cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder Cycloaddition cluster_products Products TCO Trans-cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Dihydropyridazine Stable Dihydropyridazine Conjugate Intermediate->Dihydropyridazine Retro-Diels-Alder (N₂ Elimination) Nitrogen Nitrogen Gas (N₂)

Mechanism of the TCO-tetrazine ligation.

Experimental Workflow for Protein-Protein Conjugation A Prepare Protein A Solution (1-5 mg/mL in PBS, pH 7.2-8.0) C Label Protein A with TCO (Add 10-20 fold molar excess of TCO-NHS ester) Incubate for 1 hour at room temperature. A->C B Prepare TCO-NHS Ester Solution (10 mM in anhydrous DMSO or DMF) B->C D Quench and Purify TCO-Protein A (Add Tris buffer, then use spin desalting column) C->D I TCO-Tetrazine Ligation (Mix TCO-Protein A and Tetrazine-Protein B in a 1:1 to 1:1.5 molar ratio) D->I E Prepare Protein B Solution (1-5 mg/mL in PBS, pH 7.2-8.0) G Label Protein B with Tetrazine (Add 10-20 fold molar excess of Tetrazine-NHS ester) Incubate for 1 hour at room temperature. E->G F Prepare Tetrazine-NHS Ester Solution (10 mM in anhydrous DMSO or DMF) F->G H Quench and Purify Tetrazine-Protein B (Add Tris buffer, then use spin desalting column) G->H H->I J Incubate for 30-60 minutes at room temperature. I->J K Purify the Final Conjugate (e.g., Size-Exclusion Chromatography) J->K L Characterize the Conjugate (e.g., SDS-PAGE, Mass Spectrometry) K->L

Workflow for protein-protein conjugation.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the labeling of proteins with TCO and tetrazine moieties, followed by their conjugation.

Protocol 1: Labeling a Protein with a TCO-NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.

  • TCO-PEGx-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS using a spin desalting column.

  • TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal molar excess should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

  • Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization (Optional): The degree of labeling can be determined by mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: Labeling a Protein with a Tetrazine-NHS Ester

This protocol is analogous to Protocol 1. Substitute the TCO-PEGx-NHS ester with a suitable Tetrazine-PEGx-NHS ester and follow the same steps for preparation, labeling, quenching, and purification.

Protocol 3: TCO-Tetrazine Ligation for Protein-Protein Conjugation

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-labeled protein (from Protocol 2)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Ensure both the TCO-labeled and tetrazine-labeled proteins are in a compatible reaction buffer.

  • Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled protein. A slight molar excess (1.05 to 1.5 equivalents) of the tetrazine-labeled protein is often recommended.

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature. For reactions at 4°C, a longer incubation time may be necessary.

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by measuring the decrease in absorbance around 520 nm.

  • Purification: If necessary, the final conjugate can be purified from any unreacted proteins using methods such as size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C.

Applications in Drug Development and Research

The TCO-tetrazine ligation is a versatile tool with numerous applications in the life sciences:

  • Antibody-Drug Conjugates (ADCs): The specificity and biocompatibility of this reaction are ideal for the site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs.

  • Live-Cell Imaging and In Vivo Studies: The catalyst-free nature of the reaction allows for the labeling and tracking of biomolecules in living cells and organisms without perturbing their native functions.

  • Pretargeted Imaging and Therapy: In this two-step approach, a TCO-modified targeting vector (e.g., an antibody) is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging or therapeutic agent. This strategy can improve target-to-background ratios and reduce off-target toxicity.

  • PROTACs and Molecular Glues: This ligation can be used to synthesize complex molecules for targeted protein degradation.

  • Hydrogel Formation: The rapid and specific nature of the reaction is suitable for the in situ formation of biocompatible hydrogels for tissue engineering and drug delivery applications.

References

Application Notes and Protocols for BDP FL-PEG4-TCO in In Vivo Pre-targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of targeted molecular imaging and therapy, achieving a high signal-to-background ratio is paramount for accurate diagnosis and effective treatment. Pre-targeting strategies have emerged as a powerful solution to this challenge by separating the targeting and imaging/therapeutic steps. This two-step approach involves the administration of a modified targeting molecule (e.g., an antibody) that recognizes a specific biological marker, followed by the administration of a smaller, fast-clearing imaging or therapeutic agent that specifically reacts with the targeting molecule in vivo.

This document provides detailed application notes and protocols for the use of BDP FL-PEG4-TCO , a versatile fluorescent probe, in in vivo pre-targeting applications. This compound is a molecule comprised of three key components:

  • BDP FL (BODIPY FL): A bright, photostable green fluorescent dye with spectral properties similar to fluorescein (FITC), making it compatible with common fluorescence imaging systems.[1][2] Its fluorescence is largely insensitive to pH and solvent polarity.[1]

  • PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic linker that enhances the water solubility of the probe, reduces non-specific binding, and provides steric separation between the dye and the reactive group.[1][3]

  • TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive handle for bioorthogonal "click chemistry." It rapidly and specifically reacts with a tetrazine-modified molecule in a strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reaction.

The pre-targeting strategy described herein is based on the highly efficient and bioorthogonal reaction between trans-cyclooctene (TCO) and tetrazine (Tz). This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.

Principle of In Vivo Pre-targeting with this compound

The pre-targeting workflow consists of two main steps:

  • Administration of a Tetrazine-Modified Targeting Moiety: A biomolecule with affinity for a specific target, such as a monoclonal antibody (mAb) directed against a tumor-associated antigen, is first modified with a tetrazine (Tz) group. This Tz-modified antibody is then administered to the subject. The antibody is allowed to circulate, accumulate at the target site (e.g., a tumor), and clear from non-target tissues and circulation.

  • Administration of this compound: After a sufficient time for the antibody to localize and clear, the this compound probe is administered. The small, fluorescent TCO-containing molecule rapidly distributes throughout the body and undergoes a highly specific click reaction with the tetrazine groups on the antibodies that have accumulated at the target site. The unreacted this compound is quickly cleared from the body, leading to a high concentration of the fluorescent signal at the target site and minimal background fluorescence.

This approach combines the high specificity of antibody-based targeting with the favorable pharmacokinetics of a small molecule imaging agent, resulting in an improved target-to-background ratio for enhanced imaging sensitivity.

Quantitative Data

The following table summarizes the key physicochemical and spectral properties of this compound.

PropertyValue
Excitation Maximum (λex)503 nm
Emission Maximum (λem)509 nm
Molar Extinction Coefficient (ε)80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.9
Molecular Weight662.57 g/mol
Molecular FormulaC₃₃H₄₉BF₂N₄O₇
SolubilitySoluble in DMSO, DMF; low solubility in water

Experimental Protocols

Protocol 1: Preparation of Tetrazine-Modified Antibody (Tet-mAb)

This protocol describes the general procedure for modifying an antibody with a tetrazine moiety using an NHS-ester functionalized tetrazine.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • NHS-ester functionalized tetrazine (e.g., Tetrazine-PEG4-NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of the NHS-ester functionalized tetrazine in anhydrous DMSO.

  • Antibody Preparation: Exchange the antibody into a reaction buffer (e.g., PBS, pH 8.0-8.5) at a concentration of 1-5 mg/mL. The buffer should be free of primary amines (e.g., Tris).

  • Conjugation Reaction: Add a 5-20 fold molar excess of the tetrazine-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 10% to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Purification: Remove the unreacted tetrazine-NHS ester by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS (pH 7.4).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the tetrazine. The purified Tet-mAb is now ready for in vivo use and should be stored at 4°C, protected from light.

Protocol 2: In Vivo Pre-targeting and Imaging

This protocol outlines the steps for performing an in vivo pre-targeting experiment in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing animal model (e.g., xenograft mouse model)

  • Tetrazine-modified antibody (Tet-mAb) from Protocol 1

  • This compound

  • Sterile PBS, pH 7.4

  • Anhydrous DMSO

  • In vivo fluorescence imaging system

Procedure:

  • Administration of Tet-mAb: Administer the Tet-mAb to the tumor-bearing animals via intravenous (tail vein) injection. The optimal dose and pre-targeting interval will depend on the specific antibody and tumor model and should be determined empirically. A typical starting point is 100 µg of Tet-mAb per mouse.

  • Pre-targeting Interval: Allow the Tet-mAb to circulate and accumulate at the tumor site while clearing from non-target tissues. This interval can range from 24 to 72 hours.

  • Preparation of this compound Injection Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). Immediately before injection, dilute the stock solution in sterile PBS to the desired final concentration. The final DMSO concentration in the injected solution should be minimal.

  • Administration of this compound: After the pre-targeting interval, administer the this compound solution to the animals via intravenous injection. The molar ratio of this compound to the injected Tet-mAb should be optimized, but a starting point of a 2-5 fold molar excess of TCO to tetrazine is recommended.

  • Imaging: At various time points after the administration of this compound (e.g., 1, 4, 24 hours), perform whole-body fluorescence imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters for BDP FL (Excitation: ~503 nm, Emission: ~509 nm).

  • Data Analysis: Quantify the fluorescence intensity in the tumor and other organs of interest to determine the tumor-to-background ratio.

  • Ex Vivo Biodistribution (Optional): After the final imaging time point, euthanize the animals and harvest the tumor and major organs. Measure the fluorescence intensity in each tissue to confirm the in vivo imaging results and obtain a more detailed biodistribution profile.

Visualizations

Experimental Workflow for In Vivo Pre-targeting

G cluster_0 Step 1: Targeting Moiety Administration cluster_1 Step 2: Imaging Probe Administration cluster_2 Step 3: Imaging and Analysis A Tetrazine-Modified Antibody (Tet-mAb) B IV Injection A->B C Circulation and Tumor Accumulation B->C D Clearance of Unbound Tet-mAb C->D F IV Injection D->F Pre-targeting Interval (24-72h) E This compound E->F G In Vivo Click Reaction at Tumor Site F->G H Clearance of Unbound this compound G->H I Fluorescence Imaging H->I Imaging Window (1-24h post-injection) J High Tumor-to-Background Signal I->J

Caption: Workflow for in vivo pre-targeting with this compound.

Signaling Pathway: Bioorthogonal Reaction

G Tet_mAb Tetrazine-Modified Antibody (at tumor site) Reaction Inverse Electron Demand Diels-Alder Cycloaddition (Click Reaction) Tet_mAb->Reaction TCO_probe This compound (circulating) TCO_probe->Reaction Product Fluorescently Labeled Antibody (stable covalent bond) Reaction->Product Signal Fluorescent Signal for Imaging Product->Signal

Caption: In vivo bioorthogonal click chemistry reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Tumor Signal - Inefficient antibody targeting or low antigen expression.- Verify antibody-antigen binding affinity. - Confirm target expression in the tumor model.
- Insufficient pre-targeting interval.- Optimize the time between antibody and probe injection.
- Low degree of labeling (DOL) of the antibody.- Characterize the Tet-mAb to ensure sufficient tetrazine modification.
High Background Signal - Inadequate clearance of unbound Tet-mAb.- Increase the pre-targeting interval.
- Non-specific binding of the Tet-mAb or this compound.- Assess the biodistribution of the individual components. The PEG4 linker on this compound is designed to minimize non-specific binding.
- Insufficient clearance time for this compound.- Increase the time between probe injection and imaging.

Conclusion

This compound, in conjunction with a tetrazine-modified targeting vector, offers a powerful and versatile platform for in vivo pre-targeted fluorescence imaging. The bioorthogonal nature of the TCO-tetrazine reaction ensures high specificity, while the favorable properties of the BDP FL dye provide a bright and stable fluorescent signal. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively implement this technology to enhance the sensitivity and specificity of their in vivo imaging studies, with potential applications in preclinical drug development and diagnostics.

References

Troubleshooting & Optimization

troubleshooting low fluorescence signal BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP FL-PEG4-TCO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile fluorescent labeling reagent composed of three key parts:

  • BDP FL: A bright and photostable BODIPY™ FL fluorophore.[1][2]

  • PEG4: A hydrophilic 4-unit polyethylene glycol spacer that enhances water solubility and reduces steric hindrance.[1][3]

  • TCO: A trans-cyclooctene group that enables highly efficient and specific labeling of biomolecules via "click chemistry".[1]

Its primary application is the fluorescent labeling of biomolecules, such as proteins and antibodies, that have been modified to contain a tetrazine group. This is achieved through a rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction. This makes it a valuable tool for applications like cellular imaging, antibody-drug conjugate (ADC) development, and tracking biomolecules in living cells.

Q2: What are the key spectral and molecular properties of this compound?

Here is a summary of the essential quantitative data for this compound:

PropertyValue
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coefficient (ε) 80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.9
Molecular Weight 662.6 g/mol
Molecular Formula C₃₃H₄₉BF₂N₄O₇
Solubility Soluble in DMSO, DMF, and DCM; low solubility in water

Q3: How should I store and handle this compound?

For optimal performance and stability, store this compound at -20°C, protected from light and moisture. It is important to note that TCO compounds are not recommended for long-term storage as they can isomerize to the less reactive cis-cyclooctene (CCO). Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Stock solutions should be prepared fresh in anhydrous DMSO or DMF.

Troubleshooting Guide: Low Fluorescence Signal

A low or absent fluorescence signal is a common issue in labeling experiments. The following guide provides potential causes and solutions to help you troubleshoot your experiment.

Problem 1: No or very weak fluorescence signal after labeling reaction.

This could be due to issues with the labeling reaction itself, degradation of reagents, or problems with the purification process.

Possible Causes and Solutions:

CauseRecommended Solution
Degradation of this compound The TCO group can degrade or isomerize, especially with improper storage. Use a fresh aliquot of the reagent. Ensure it has been stored correctly at -20°C and protected from light.
Degradation of Tetrazine-modified Biomolecule Tetrazines can be susceptible to degradation in aqueous media. Verify the integrity of your tetrazine-modified biomolecule.
Inefficient Click Reaction Optimize the reaction conditions. Ensure you are using a 1.5 to 5-fold molar excess of this compound to the tetrazine-modified protein. The reaction can be incubated for 1-2 hours at room temperature or overnight at 4°C, always protected from light.
Incorrect Buffer Conditions The TCO-tetrazine ligation is generally robust in various buffers, but ensure the pH is around 7.4 (e.g., using PBS). Avoid buffers containing components that could interfere with the reaction.
Inaccurate Quantification of Reactants Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentrations of your stock solutions before starting the reaction.
Loss of Labeled Product During Purification If using size-exclusion chromatography or dialysis for purification, ensure the chosen molecular weight cutoff is appropriate to retain your labeled biomolecule.
Problem 2: Fluorescence signal is observed, but it is weaker than expected.

This may be caused by factors that reduce the quantum yield of the fluorophore or issues with the detection method.

Possible Causes and Solutions:

CauseRecommended Solution
Fluorescence Quenching High degrees of labeling can lead to self-quenching of the BDP FL dye. To address this, reduce the molar excess of this compound during the labeling reaction to achieve a lower degree of labeling (DOL). The optimal DOL should be determined empirically for each application.
Photobleaching BDP FL is relatively photostable, but prolonged exposure to excitation light can still cause photobleaching. Minimize light exposure during incubation, purification, and imaging steps. Use an anti-fade mounting medium for microscopy samples.
Environmental Effects on Fluorescence While BDP FL is less sensitive to environmental factors than some other dyes, its fluorescence can still be influenced by the local microenvironment on the labeled biomolecule.
Suboptimal Imaging Settings Ensure that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for BDP FL (Ex/Em: ~503/509 nm). Optimize the gain and exposure time to enhance signal detection.
Low Abundance of the Target Biomolecule If you are labeling a target in a cellular context, a weak signal may simply reflect a low expression level of the target protein.

Experimental Protocols

Protocol 1: General Labeling of a Tetrazine-Modified Antibody

This protocol provides a general framework for conjugating this compound to an antibody that has been pre-functionalized with a tetrazine moiety.

Materials:

  • Tetrazine-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Prepare this compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature. Dissolve the reagent in anhydrous DMSO to a concentration of 1-10 mM.

  • Bioconjugation Reaction: To the solution of the tetrazine-modified antibody, add a 1.5 to 3-fold molar excess of the this compound stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted this compound using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 503 nm (for the BDP FL dye).

Protocol 2: Two-Step Antibody Labeling via NHS Ester Chemistry

This protocol is for situations where the antibody is first labeled with this compound (assuming it has an NHS ester functionality) and then reacted with a tetrazine-containing molecule.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 8.3-8.5)

  • This compound with NHS ester

  • Anhydrous DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

  • Tetrazine-functionalized molecule of interest

Procedure: Step 1: Labeling Antibody with this compound

  • Prepare Antibody: Ensure the antibody is in an amine-free buffer at a suitable concentration.

  • Prepare this compound-NHS Ester Stock Solution: Dissolve the reagent in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 5 to 20-fold molar excess of the this compound-NHS ester stock solution to the antibody solution.

  • Incubation: Incubate for 1 hour at room temperature with gentle mixing, protected from light.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.

  • Purification: Purify the TCO-labeled antibody using a desalting column.

Step 2: Click Reaction with Tetrazine

  • Click Reaction: To the purified TCO-labeled antibody, add a 1.5 to 3-fold molar excess of the tetrazine-functionalized molecule.

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light.

  • Final Purification: Purify the final fluorescently labeled antibody conjugate using a desalting column to remove excess tetrazine reagent.

Visual Guides

experimental_workflow cluster_step1 Step 1: Preparation cluster_step2 Step 2: Reaction cluster_step3 Step 3: Purification & Analysis A Tetrazine-modified Biomolecule C Mix & Incubate (1-2h, RT, dark) A->C B This compound Stock Solution B->C D Purification (e.g., SEC) C->D E Fluorescence Detection D->E

Caption: General experimental workflow for labeling a tetrazine-modified biomolecule with this compound.

troubleshooting_low_signal cluster_reaction_issues Reaction Failure cluster_signal_issues Signal Detection Issues Start Low Fluorescence Signal Q1 Was the labeling reaction successful? (Check DOL if possible) Start->Q1 A1_Yes Yes Q1->A1_Yes  Yes A1_No No Q1->A1_No  No S1 High DOL causing quenching? -> Reduce dye ratio A1_Yes->S1 R1 Check Reagent Integrity (TCO & Tetrazine) A1_No->R1 R2 Optimize Reaction Conditions (Molar Ratio, Time) R1->R2 R3 Verify Buffer Composition R2->R3 R4 Confirm Reagent Concentrations R3->R4 S2 Photobleaching? -> Minimize light exposure S1->S2 S3 Incorrect imaging settings? -> Check filters & gain S2->S3

Caption: A decision tree for troubleshooting a low fluorescence signal in your this compound labeling experiment.

References

Technical Support Center: BDP FL-PEG4-TCO Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP FL-PEG4-TCO. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conjugating this compound to antibodies. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to antibody for conjugation?

A common starting point for conjugation is a 10- to 20-fold molar excess of this compound to the antibody.[1] However, the optimal ratio can vary depending on the specific antibody and its reactivity. It is highly recommended to perform a titration experiment to determine the optimal molar ratio for your specific antibody. Some protocols suggest a range of 1.5 to 5-fold molar excess, while others recommend 5 to 20-fold.

Q2: What is the appropriate buffer and pH for the conjugation reaction?

For the inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO-modified antibody and a tetrazine-functionalized molecule, a pH range of 6-9 is generally suitable.[2] A commonly used buffer is phosphate-buffered saline (PBS) at pH 7.2-7.5.[1] If you are first introducing the TCO group to the antibody using an NHS ester, it is crucial to use an amine-free buffer, such as PBS or a borate buffer, at a pH of 8.0-8.5 to ensure efficient labeling of primary amines.

Q3: What are the recommended temperature and incubation time for the conjugation reaction?

The conjugation reaction can be performed at room temperature (20-25°C) for 1-2 hours or at 4°C for a longer duration, such as 2-4 hours or overnight. Reactions at room temperature are generally faster. The choice of temperature may depend on the stability of your antibody.

Q4: How should I prepare the this compound for the reaction?

This compound should be dissolved in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution, typically at a concentration of 1-10 mM. It is important to allow the vial of the reagent to come to room temperature before opening to prevent moisture condensation. The stock solution should ideally be prepared fresh before use.

Q5: How can I determine the degree of labeling (DOL) of my conjugated antibody?

The degree of labeling (DOL) can be determined by measuring the absorbance of the purified antibody-dye conjugate at two wavelengths: 280 nm (for the antibody concentration) and 503 nm (for the BDP FL dye concentration). The DOL is the molar ratio of the dye to the antibody.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Degree of Labeling (DOL) The antibody buffer contains primary amines (e.g., Tris, glycine) that compete with the antibody for the labeling reagent (if using NHS ester chemistry).Exchange the antibody into an amine-free buffer like PBS before conjugation.
Insufficient molar excess of this compound.Increase the molar ratio of the this compound to the antibody in subsequent experiments.
The pH of the reaction buffer is too low for efficient NHS ester reaction.Ensure the reaction buffer pH is between 8.0 and 8.5 for NHS ester-based conjugations.
Antibody Precipitation The concentration of the organic solvent (DMSO or DMF) from the this compound stock solution is too high in the final reaction mixture.Keep the final volume of the organic solvent below 10% of the total reaction volume.
Over-labeling of the antibody can lead to aggregation and precipitation.Reduce the molar excess of the this compound reagent in the reaction.
No or Weak Fluorescent Signal The TCO group on the antibody is inactive or "masked" due to hydrophobic interactions with the antibody.Ensure a hydrophilic spacer, such as the PEG4 in this compound, is present to improve the reactivity of the TCO group.
The antibody concentration is too low for efficient conjugation.For optimal labeling, the antibody concentration should be in the range of 1-5 mg/mL.

Experimental Protocols

Protocol 1: Titration to Determine Optimal this compound to Antibody Molar Ratio

This protocol outlines a method to empirically determine the optimal molar ratio of this compound to your specific antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Purification system (e.g., size-exclusion chromatography columns)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Adjust the concentration of your antibody to 2 mg/mL in an amine-free buffer.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup: Set up a series of labeling reactions in separate microcentrifuge tubes with varying molar ratios of this compound to antibody (e.g., 2:1, 5:1, 10:1, 15:1, 20:1).

  • Incubation: Incubate the reactions for 1-2 hours at room temperature, protected from light.

  • Purification: Purify each reaction mixture to remove unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the Degree of Labeling (DOL) for each purified conjugate by measuring the absorbance at 280 nm and 503 nm.

  • Analysis: Compare the DOL and assess for any signs of antibody precipitation or aggregation to determine the optimal molar ratio.

Data Presentation: Example Titration Results
Molar Ratio (Dye:Antibody) Degree of Labeling (DOL) Observations
2:11.5No precipitation
5:13.2No precipitation
10:15.8Slight turbidity
15:17.1Visible precipitate
20:17.5Significant precipitate

Note: This is example data. Your results will vary depending on your antibody.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ab Prepare Antibody (2 mg/mL in PBS) setup_rxn Set up reactions with varying molar ratios prep_ab->setup_rxn prep_dye Prepare this compound (10 mM in DMSO) prep_dye->setup_rxn incubate Incubate at RT for 1-2 hours setup_rxn->incubate purify Purify conjugate (Size-Exclusion) incubate->purify measure_dol Measure DOL (A280 & A503) purify->measure_dol determine_ratio Determine Optimal Ratio measure_dol->determine_ratio

Caption: Experimental workflow for optimizing the molar ratio.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Degree of Labeling (DOL) cause1 Amine-containing buffer? start->cause1 cause2 Insufficient molar ratio? start->cause2 cause3 Incorrect pH? start->cause3 solution1 Buffer exchange to PBS cause1->solution1 Yes solution2 Increase molar ratio cause2->solution2 Yes solution3 Adjust pH to 8.0-8.5 cause3->solution3 Yes

Caption: Troubleshooting guide for low degree of labeling.

References

BDP FL-PEG4-TCO solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP FL-PEG4-TCO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a fluorescent labeling reagent composed of a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a reactive trans-cyclooctene (TCO) group.[1] The TCO group enables rapid and specific covalent bonding to molecules containing a tetrazine moiety via a bioorthogonal "click chemistry" reaction.[1]

Due to the hydrophobic nature of the BODIPY dye core, this compound has inherently low solubility in water and aqueous buffers.[1][2][3] However, it is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). The integrated PEG4 spacer is designed to enhance its hydrophilicity and reduce aggregation in aqueous environments.

Q2: How should I prepare a solution of this compound for use in an aqueous buffer?

It is highly recommended to first prepare a concentrated stock solution in an anhydrous organic solvent. A detailed protocol is provided in the "Experimental Protocols" section below. This stock solution can then be added to your aqueous reaction buffer to achieve the desired final concentration. This method prevents precipitation and ensures the reagent is fully dissolved before it comes into contact with your biomolecule.

Q3: Why is my this compound not dissolving in my aqueous buffer, leading to precipitates or cloudiness?

Directly dissolving this compound in an aqueous buffer is often unsuccessful due to the hydrophobicity of the BDP FL dye. Even if the solution appears fluorescent, the presence of precipitates or cloudiness indicates that the compound is not fully solubilized. To avoid this, always prepare a concentrated stock solution in an organic solvent like DMSO first.

Q4: Can I pre-mix and store this compound in an aqueous buffer?

It is not recommended to store this compound in aqueous buffers for extended periods. The TCO group is susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form over time in aqueous solutions, which would lead to a loss of reactivity. Furthermore, its limited aqueous solubility can result in precipitation or aggregation upon storage. Always prepare fresh working solutions in your chosen buffer immediately before use.

Q5: How should I properly store this compound?

For long-term stability, the solid material should be stored at -20°C, protected from light and moisture. Stock solutions prepared in an anhydrous organic solvent like DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored in a solvent, it is best to use it within one month if stored at -20°C or within six months if stored at -80°C. Before opening, allow the vial to warm to room temperature to prevent condensation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound not dissolving in aqueous buffer Inherently low aqueous solubility of the BDP FL dye core.Prepare a concentrated stock solution (1-10 mM) in an anhydrous organic solvent like DMSO or DMF first. Then, add this stock solution to your aqueous buffer.
Precipitates or cloudiness observed in the aqueous solution The compound has exceeded its solubility limit in the aqueous buffer.Ensure the final concentration of the organic solvent from the stock solution is kept to a minimum in the final aqueous solution (typically <5%). If precipitation persists, you may need to lower the final concentration of this compound.
Low or no fluorescence signal after labeling The reagent may not have been fully dissolved, leading to a lower effective concentration. The TCO group may have isomerized to the inactive CCO form due to improper storage or handling in aqueous buffer.Always prepare fresh working solutions from a properly stored stock solution immediately before the experiment. Confirm the concentration of your stock solution via spectrophotometry.
Inconsistent experimental results Repeated freeze-thaw cycles of the stock solution can lead to degradation. Instability of the TCO group in aqueous solutions over time.Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Do not store the reagent in aqueous buffers.

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions

  • Equilibrate the Reagent: Before opening, allow the vial of solid this compound to warm to room temperature to prevent moisture condensation.

  • Prepare Stock Solution:

    • Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, to a 1 mg vial (MW: 662.57 g/mol ), add 150.9 µL of DMSO.

    • Vortex the vial thoroughly until the solid is completely dissolved. The solution should be clear.

  • Prepare Working Solution:

    • Immediately before use, dilute the stock solution into the aqueous buffer of your choice to the desired final concentration.

    • For example, to prepare a 100 µM working solution in 1 mL of PBS, add 10 µL of the 10 mM stock solution to 990 µL of PBS.

    • Mix thoroughly by vortexing or pipetting.

Visual Guides

G Troubleshooting this compound Solubility Issues cluster_0 Problem Identification cluster_1 Solution Path start Start: this compound solubility issue problem Precipitate or cloudiness in aqueous buffer? start->problem dissolve_in_organic Dissolve in anhydrous DMSO/DMF to make a concentrated stock solution. problem->dissolve_in_organic Yes add_to_buffer Add stock solution to aqueous buffer for final concentration. dissolve_in_organic->add_to_buffer check_final_conc Is final organic solvent concentration low (<5%)? add_to_buffer->check_final_conc success Success: Clear Solution check_final_conc->success Yes failure Failure: Still precipitates. Lower final concentration. check_final_conc->failure No

Caption: Troubleshooting workflow for this compound solubility.

G Recommended Workflow for Preparing this compound Solution cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation start Solid this compound add_dmso Add anhydrous DMSO (e.g., to 10 mM) start->add_dmso vortex Vortex until fully dissolved add_dmso->vortex stock_solution Clear Stock Solution vortex->stock_solution add_to_buffer Dilute stock solution into aqueous buffer stock_solution->add_to_buffer final_solution Final Working Solution add_to_buffer->final_solution

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: BDP FL-PEG4-TCO Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for researchers, scientists, and drug development professionals encountering aggregation issues with BDP FL-PEG4-TCO conjugates. The question-and-answer format directly addresses common problems to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugate precipitating or appearing cloudy?

A1: Precipitation or turbidity is a common sign of aggregation. This occurs when the conjugate molecules clump together and fall out of solution. The primary drivers for this are the hydrophobic natures of the BDP FL (BODIPY FL) dye and the trans-cyclooctene (TCO) group.[1][2][3] Although the PEG4 spacer is designed to increase water solubility, the hydrophobic characteristics of the dye and reactive group can dominate, especially at higher concentrations, leading to aggregation.[3][4] BODIPY dyes, in particular, are known to form non-fluorescent aggregates in aqueous solutions, a phenomenon known as aggregation-caused quenching (ACQ).

Q2: My conjugate solution is clear, but I'm getting a low fluorescence signal. Could this be related to aggregation?

A2: Yes, a low fluorescence signal can be a direct consequence of aggregation, even without visible precipitation. BODIPY dyes are prone to forming H-type aggregates where the dye molecules stack on top of each other. This arrangement often leads to significant fluorescence quenching. Therefore, soluble micro-aggregates could be present in your solution, reducing the overall fluorescence without causing visible cloudiness.

Q3: How can I improve the solubility and prevent the aggregation of my this compound conjugate?

A3: Several strategies can be employed to prevent aggregation:

  • Optimize Concentration: The simplest approach is to work with lower final concentrations of the conjugate. Aggregation is a concentration-dependent process; reducing the concentration increases the distance between molecules, lessening hydrophobic interactions.

  • Initial Dissolution: Always prepare a concentrated stock solution (e.g., 1-10 mM) of the this compound reagent in an anhydrous organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer. Adding the solid reagent directly to an aqueous solution will likely cause immediate precipitation.

  • Buffer Composition: The choice of buffer is critical. Ensure the pH is optimal for your biomolecule's stability, typically avoiding its isoelectric point where solubility is minimal. The addition of certain excipients can also significantly enhance solubility and prevent aggregation (see Q4).

  • Temperature Control: For conjugation reactions, performing the incubation at a lower temperature (e.g., 4°C) for a longer duration can sometimes slow down the aggregation process.

Q4: Are there any additives I can include in my buffer to prevent aggregation?

A4: Yes, several additives can act as stabilizing agents to prevent aggregation. The effectiveness of an additive will depend on the specific conjugate and experimental conditions.

  • Non-ionic Detergents: Low concentrations (e.g., 0.01-0.1%) of non-ionic detergents like Tween-20 or Polysorbate 80 can help solubilize hydrophobic molecules and prevent non-specific interactions that lead to aggregation.

  • Organic Co-solvents: If the experimental system can tolerate it, a small percentage of an organic solvent like DMSO or ethanol may help keep the hydrophobic conjugate in solution.

  • Stabilizing Osmolytes: Molecules like glycerol (5-20%) or sucrose can help stabilize the native structure of proteins and reduce their propensity to aggregate.

  • Amino Acids: Certain amino acids, such as L-Arginine (typically 50-500 mM), can suppress protein aggregation by interacting with hydrophobic patches on the surface.

Q5: How can I experimentally verify that my conjugate is aggregated?

A5: Several analytical techniques can detect and quantify aggregation:

  • Dynamic Light Scattering (DLS): This is a highly sensitive method that measures the size distribution of particles in a solution. It can detect the formation of even small amounts of larger aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric conjugate, allowing for their detection and quantification.

  • UV-Vis Spectroscopy: Dye aggregation can cause characteristic changes in the absorbance spectrum, such as peak broadening or the appearance of a new, blue-shifted peak (for H-aggregates).

  • Visual Inspection and Centrifugation: The simplest method is visual inspection for turbidity. Additionally, centrifuging the solution at high speed can pellet larger aggregates, which can be detected by measuring the reduced activity or fluorescence of the supernatant.

Data Summary

The following table summarizes common additives used to mitigate aggregation and their typical working concentrations. The effectiveness of each should be empirically tested for your specific conjugate and application.

Additive ClassExampleTypical ConcentrationMechanism of ActionReference
Non-ionic Detergents Tween-20 / Polysorbate 200.01 - 0.1% (w/v)Reduces hydrophobic interactions and helps solubilize aggregates.
Stabilizing Osmolytes Glycerol5 - 20% (v/v)Promotes the native, folded state of proteins, making them less prone to aggregation.
Amino Acids L-Arginine50 - 500 mMBinds to hydrophobic and charged regions, increasing overall conjugate solubility.
Salts NaCl, KCl50 - 200 mMModulates electrostatic interactions that can contribute to aggregation.

Experimental Protocol: Aggregate Detection by Dynamic Light Scattering (DLS)

This protocol outlines a general procedure for using DLS to assess the aggregation state of a this compound conjugate.

Objective: To determine the size distribution profile of the conjugate in solution and identify the presence of high-molecular-weight aggregates.

Materials:

  • This compound conjugate solution

  • Filtration device (0.1 µm or 0.22 µm syringe filter)

  • Low-volume DLS cuvette (e.g., quartz)

  • Dynamic Light Scattering instrument

  • Appropriate experimental buffer (filtered through a 0.1 µm filter)

Methodology:

  • Sample Preparation: a. Prepare the this compound conjugate at the desired concentration in the final, filtered experimental buffer. b. Gently mix the solution by pipetting. Avoid vortexing, as this can induce aggregation. c. Filter the sample through a 0.1 µm or 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This step removes extraneous dust and very large, pre-existing aggregates.

  • Instrument Setup: a. Turn on the DLS instrument and allow the laser to warm up according to the manufacturer's instructions (typically 15-30 minutes). b. Set the experimental parameters, including the solvent viscosity and refractive index (use values for your specific buffer), and the measurement temperature (e.g., 25°C).

  • Measurement: a. Place the cuvette into the instrument's sample holder. b. Allow the sample to equilibrate to the set temperature for at least 5 minutes. c. Perform the DLS measurement. Typically, this involves acquiring multiple runs (e.g., 10-15 runs of 10 seconds each) to ensure data quality.

  • Data Analysis: a. Analyze the resulting size distribution plot. A non-aggregated (monomeric) sample should show a single, narrow peak corresponding to the expected hydrodynamic radius of the conjugate. b. The presence of a second peak at a much larger size, or a high polydispersity index (PDI > 0.2), indicates the presence of aggregates. c. The instrument software will provide an intensity-weighted, volume-weighted, and number-weighted distribution. The intensity-weighted distribution is most sensitive to the presence of large aggregates.

Visualization

Troubleshooting Workflow for Conjugate Aggregation

The following diagram illustrates a logical workflow for troubleshooting aggregation issues observed with this compound conjugates.

G A Aggregation Observed (Precipitate, Cloudiness, Low Signal) B Is the conjugate stock prepared in 100% organic solvent (DMSO)? A->B C ACTION: Prepare fresh stock in anhydrous DMSO or DMF before adding to aqueous buffer. B->C No D Is the final working concentration too high? B->D Yes C->D E ACTION: Lower the final conjugate concentration. Perform a dilution series. D->E Yes F Is the buffer composition optimal? D->F No E->F G ACTION: Add stabilizing excipients. - Tween-20 (0.01-0.1%) - L-Arginine (50-500 mM) - Glycerol (5-20%) F->G No H Verify with Analysis (DLS, SEC) F->H Yes G->H I Problem Resolved H->I

Caption: A decision tree for troubleshooting this compound conjugate aggregation.

References

Technical Support Center: Troubleshooting TCO Group Instability and Isomerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-cyclooctene (TCO) derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to TCO group instability and isomerization during bioorthogonal labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TCO-tetrazine ligation is yielding poor results. What are the common causes?

A1: Poor ligation efficiency can stem from several factors. A primary concern is the isomerization of the reactive trans-cyclooctene (TCO) to its unreactive cis-cyclooctene (CCO) isomer.[1][2] This isomerization can be catalyzed by various factors in your experimental setup. Additionally, suboptimal reaction conditions or issues with the reagents themselves can lead to poor yields.

Troubleshooting Steps:

  • Verify TCO Integrity: Before conjugation, confirm the purity and integrity of your TCO reagent, especially if it has been stored for a prolonged period.

  • Optimize Stoichiometry: While a 1:1 molar ratio is theoretical, empirically testing a slight excess (e.g., 1.5-2 fold) of the tetrazine component can often drive the reaction to completion.[3]

  • Check Reaction Buffer: Ensure your buffer is free of primary amines (e.g., Tris, glycine) if you are using an NHS-ester for TCO labeling, as these will compete with your target molecule.[4] A phosphate buffer (e.g., PBS) at a pH between 6.0 and 9.0 is generally recommended.[3]

  • Consider Steric Hindrance: Highly bulky substituents on either the TCO or tetrazine can sterically hinder the cycloaddition. If possible, choose reagents with less steric bulk or utilize longer, flexible linkers (e.g., PEG) to mitigate this effect.

Q2: I suspect my TCO-modified molecule is isomerizing. What conditions promote TCO isomerization?

A2: TCO isomerization is a known challenge, particularly for highly strained derivatives. The following conditions can promote the conversion of the reactive trans-isomer to the unreactive cis-isomer:

  • Presence of Thiols: High concentrations of thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, can induce TCO isomerization, potentially through a radical-mediated pathway.

  • Copper-Containing Proteins: In biological systems, copper-containing proteins, such as those found in serum, can catalyze the isomerization of TCOs.

  • Extended Storage: Some TCO derivatives, especially highly reactive ones like s-TCO, can be prone to isomerization and polymerization upon prolonged storage, even as solids.

  • Photochemical Conditions: While photoisomerization is a method used to synthesize TCOs from their cis-isomers, exposure to certain wavelengths of light could potentially contribute to isomerization.

Q3: How can I minimize or prevent TCO isomerization during my experiments and storage?

A3: Several strategies can be employed to enhance the stability of TCO groups:

  • Use of Radical Inhibitors: The inclusion of a water-soluble radical inhibitor, such as Trolox (a vitamin E analog), has been shown to suppress thiol-promoted isomerization.

  • TCO Derivative Selection: Different TCO derivatives exhibit varying degrees of stability. For instance, d-TCO has shown improved stability in aqueous solutions and in the presence of thiols compared to more strained variants like s-TCO.

  • Storage as Ag(I) Complexes: For long-term storage, highly reactive TCOs can be protected as stable silver(I) complexes. These complexes can be readily dissociated by the addition of a chloride source, such as NaCl, which is present in high concentrations in many biological buffers.

  • Proper Storage Conditions: Store TCO derivatives, especially highly strained ones, as solids in a freezer (-20°C or -80°C) to maximize their shelf-life. For s-TCO, storage in a cold solution is often recommended.

  • Minimize Incubation Times: In biological experiments, particularly in vivo, minimizing the time between the introduction of the TCO-modified molecule and the tetrazine probe can reduce the extent of isomerization.

Q4: My TCO-modified antibody shows low reactivity. Is isomerization the only cause?

A4: While isomerization is a significant factor, other mechanisms can lead to reduced reactivity of TCO-modified antibodies. It has been observed that a large fraction of antibody-conjugated TCOs can be non-functional. This is not always due to isomerization but can be attributed to the hydrophobic TCO group being "masked" through interactions with the antibody surface, rendering it inaccessible for reaction with tetrazine.

Solution:

  • Incorporate Hydrophilic Linkers: Appending the TCO moiety to the antibody via a hydrophilic polyethylene glycol (PEG) linker can improve its solubility and accessibility, thereby restoring its reactivity.

Quantitative Data Summary

The stability and reactivity of TCO derivatives are critical for successful bioconjugation. The following tables summarize key quantitative data for various TCO derivatives.

Table 1: Stability of TCO Derivatives Under Various Conditions

TCO DerivativeConditionStability ProfileReference
TCO50% fresh mouse serum at 37°CAlmost complete conversion to cis-isomer within 7 hours
s-TCOHigh thiol concentrations (30 mM)Prone to rapid isomerization
d-TCOAqueous solution, blood serum, thiolsShows improved stability compared to more strained TCOs
d-TCOHuman serum at room temperature>97% remained as trans-isomer after 4 days
d-TCO30 mM mercaptoethanol, pH 7.443% isomerization after 5 hours
s-TCO-TAMRA (as AgNO₃ complex)Long-term storageShelf-life can be greatly extended
Various TCOs (d-TCO, s-TCO, oxoTCO)Stored neat in an open flask for 3 days at 30°C81%, 98%, and 37% degradation, respectively

Table 2: Second-Order Rate Constants for Selected TCO-Tetrazine Reactions

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventReference
trans-Cyclooctene3,6-di-(2-pyridyl)-s-tetrazine~2,0009:1 Methanol/Water
axial-5-hydroxy-TCO (a-TCO)3,6-di-(2-pyridyl)-s-tetrazine~150,000Not Specified
s-TCO3,6-diphenyl-s-tetrazine3,100Methanol
d-TCO3,6-diphenyl-s-tetrazine520Methanol
Me₄Pyr-TzTCO-PEG₄69,400DPBS

Experimental Protocols

Protocol 1: General Procedure for TCO-NHS Ester Conjugation to a Protein

This protocol outlines the labeling of primary amines on a protein with a TCO-NHS ester.

  • Buffer Exchange: Exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). The protein concentration should be between 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in an anhydrous solvent such as DMSO or DMF.

  • Conjugation: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.

  • Purification: Remove excess, unreacted TCO reagent by size-exclusion chromatography (e.g., a desalting spin column) or dialysis.

Protocol 2: Monitoring TCO Isomerization by ¹H NMR

This protocol can be used to assess the stability of a TCO derivative in the presence of thiols.

  • Sample Preparation: Prepare a solution of the TCO derivative (e.g., 30 mM syn-1c) in D₂O-PBS (pD 7.4).

  • Initiate Isomerization: Add a solution of mercaptoethanol to a final concentration of 30 mM.

  • NMR Analysis: Acquire ¹H NMR spectra at various time points (e.g., 1, 2, 4.5, and 18.5 hours).

  • Data Interpretation: Monitor the appearance of new peaks corresponding to the cis-isomer and the disappearance of the peaks for the trans-isomer to determine the rate of isomerization.

Visualizations

TCO_Tetrazine_Ligation Mechanism of TCO-Tetrazine Ligation TCO TCO (Dienophile) Dihydropyridazine Stable Dihydropyridazine Conjugate TCO->Dihydropyridazine [4+2] Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Dihydropyridazine Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Retro-Diels-Alder Elimination

Caption: TCO-Tetrazine inverse-electron-demand Diels-Alder reaction mechanism.

Troubleshooting_Workflow Troubleshooting Workflow for Poor TCO Ligation Start Poor Ligation Yield Check_TCO Is the TCO reagent stable and pure? Start->Check_TCO Check_Conditions Are reaction conditions (buffer, pH, stoichiometry) optimal? Check_TCO->Check_Conditions Yes Sol_Purity Verify TCO purity (NMR/MS). Use fresh reagent. Check_TCO->Sol_Purity No Check_Sterics Is steric hindrance a potential issue? Check_Conditions->Check_Sterics Yes Sol_Conditions Optimize molar ratio. Use amine-free buffer. Check_Conditions->Sol_Conditions No Check_Isomerization Could isomerization have occurred? Check_Sterics->Check_Isomerization No Sol_Sterics Use longer PEG linkers. Select less bulky reagents. Check_Sterics->Sol_Sterics Yes Sol_Isomerization Add radical inhibitor (Trolox). Use more stable TCO derivative. Minimize incubation time. Check_Isomerization->Sol_Isomerization Yes Success Improved Yield Check_Isomerization->Success No Sol_Purity->Check_Conditions Sol_Conditions->Check_Sterics Sol_Sterics->Check_Isomerization Sol_Isomerization->Success

Caption: A logical workflow for troubleshooting poor TCO ligation efficiency.

TCO_Stability_Factors Factors Influencing TCO Instability (Isomerization) TCO_Instability TCO Instability (trans-to-cis Isomerization) Thiol High Thiol Concentration TCO_Instability->Thiol Copper Copper-Containing Proteins (in serum) TCO_Instability->Copper Strain High Ring Strain (e.g., s-TCO) TCO_Instability->Strain Storage Prolonged Storage TCO_Instability->Storage Mitigation Mitigation Strategies Inhibitor Radical Inhibitors (e.g., Trolox) Mitigation->Inhibitor Derivative Select Stable Derivative (e.g., d-TCO) Mitigation->Derivative Silver Store as Ag(I) Complex Mitigation->Silver Cold_Storage Store Cold & Dry Mitigation->Cold_Storage

Caption: Key factors that promote TCO isomerization and strategies for mitigation.

References

Technical Support Center: Optimizing BDP FL-PEG4-TCO Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of BDP FL-PEG4-TCO click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A: this compound is a fluorescent labeling reagent composed of three main parts:

  • BDP FL: A bright and photostable green fluorophore (BODIPY™ FL).[1][2]

  • PEG4: A four-unit polyethylene glycol spacer that enhances water solubility and reduces steric hindrance.[1][3]

  • TCO: A trans-cyclooctene group that enables a highly efficient and specific "click chemistry" reaction.[3]

This reagent is primarily used for fluorescently labeling biomolecules that have been modified to contain a tetrazine group. The labeling occurs through a rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the TCO on the dye and the tetrazine on the biomolecule. This reaction is catalyst-free, making it suitable for use in sensitive biological systems.

Q2: What are the key advantages of using the PEG4 spacer in this reagent?

A: The hydrophilic PEG4 spacer offers several significant benefits:

  • Increased Water Solubility: It improves the solubility of the hydrophobic BDP FL dye in aqueous buffers, which are common in biological experiments.

  • Reduced Steric Hindrance: The flexible spacer arm minimizes steric hindrance, facilitating a more efficient reaction between the TCO and tetrazine groups, especially when labeling large biomolecules like antibodies.

  • Prevents Aggregation: It can help to reduce the aggregation of labeled proteins.

Q3: How should I store this compound?

A: For long-term stability, this compound should be stored at -20°C in a desiccated environment, protected from light. It is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO and store them in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Before use, allow the vial to warm to room temperature to prevent condensation.

Q4: Is a catalyst required for the TCO-tetrazine click reaction?

A: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.

Troubleshooting Guide

Problem 1: Low or no fluorescence signal after labeling.

Possible Cause Recommended Solution
Inefficient TCO-Tetrazine Ligation The click reaction between the TCO and tetrazine is the core of the labeling process. Ensure optimal reaction conditions.
Suboptimal Molar Ratio Empirically determine the optimal molar ratio of this compound to your tetrazine-modified molecule. A 1.5 to 5-fold molar excess of the this compound is a common starting point. For labeling tetrazine-modified antibodies, a 3- to 5-fold molar excess is often used.
Incorrect Reaction Buffer/pH The TCO-tetrazine reaction is efficient in a pH range of 6 to 9. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.
Inadequate Incubation Time/Temperature The reaction is typically fast and can be completed at room temperature (20-25°C) within 30-60 minutes. For sensitive biomolecules, the reaction can be performed at 4°C, but may require longer incubation times (e.g., 30 minutes to 2 hours).
Compromised Reagents Ensure the this compound is properly stored and that stock solutions are prepared fresh in anhydrous DMSO. Avoid repeated freeze-thaw cycles. The TCO group can isomerize to its less reactive cis-conformer, so long-term storage of solutions is not recommended.
This compound Solubility Issues This reagent has low solubility in water. Always prepare a concentrated stock solution in an organic solvent like anhydrous DMSO first. When adding to your aqueous reaction buffer, do so dropwise while vortexing to prevent precipitation. The final concentration of DMSO should typically be kept below 10%.
Photobleaching of BDP FL Dye Protect the reaction mixture and labeled product from light. When imaging, use appropriate antifade reagents and minimize light exposure.
Issues with the Tetrazine-Modified Biomolecule Confirm the successful modification of your biomolecule with the tetrazine group. The process of modification could potentially impact the biomolecule's integrity.

Problem 2: Inconsistent labeling efficiency between experiments.

Possible Cause Recommended Solution
Variability in Reagent Preparation Always prepare fresh stock solutions of this compound from a properly stored solid. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Inaccurate Molar Ratio Calculation Carefully and precisely calculate the molar ratios of your reactants. Small variations can lead to significant differences in labeling efficiency.
Precipitation of this compound Ensure the dye is fully dissolved in the organic solvent before adding it to the aqueous reaction buffer. Filter the working solution through a 0.22 µm syringe filter if you observe precipitates.

Data Summary

Physicochemical and Spectral Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₃₃H₄₉BF₂N₄O₇
Molecular Weight662.57 g/mol
Excitation Maximum (λex)503 nm
Emission Maximum (λem)509 nm
Molar Extinction Coefficient (ε)80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.9
SolubilitySoluble in DMSO, DMF; low solubility in water
Recommended Reaction Conditions for TCO-Tetrazine Ligation
ParameterRecommendationReference(s)
Molar Ratio (TCO:Tetrazine) Start with a 1.5 to 5-fold molar excess of this compound.
Reaction Buffer Phosphate-buffered saline (PBS) is a common choice.
pH Range 6.0 - 9.0
Temperature Room temperature (20-25°C) or 4°C for sensitive molecules.
Duration 30 - 120 minutes at room temperature; may be longer at 4°C.

Experimental Protocols

General Protocol for Labeling a Tetrazine-Modified Antibody

This protocol provides a general framework. Optimal conditions may need to be determined empirically.

1. Reagent Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh.

  • Ensure your tetrazine-modified antibody is in an appropriate amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

2. Labeling Reaction:

  • Add a 3- to 5-fold molar excess of the this compound stock solution to the antibody solution.

  • Gently mix and incubate for 1-2 hours at room temperature, protected from light. Alternatively, incubate for 2-4 hours at 4°C.

3. Purification (Optional but Recommended):

  • To remove unreacted this compound, use a desalting spin column or size-exclusion chromatography.

4. Characterization:

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 503 nm (for the BDP FL dye).

Visualizations

BDP_FL_PEG4_TCO_Click_Chemistry This compound Click Chemistry with a Tetrazine-Modified Antibody cluster_reactants Reactants cluster_products Products BDP_FL_PEG4_TCO This compound Reaction iEDDA Click Reaction (pH 6-9, RT or 4°C) BDP_FL_PEG4_TCO->Reaction Tetrazine_Antibody Tetrazine-Modified Antibody Tetrazine_Antibody->Reaction Labeled_Antibody Fluorescently Labeled Antibody Reaction->Labeled_Antibody Nitrogen_Gas N₂ (gas) Reaction->Nitrogen_Gas

Caption: Mechanism of this compound and Tetrazine Click Chemistry.

Troubleshooting_Workflow Troubleshooting Workflow for Low Labeling Efficiency Start Low/No Fluorescence Signal Check_Reagents Check Reagent Preparation and Storage Start->Check_Reagents Check_Reaction_Conditions Verify Reaction Conditions (Molar Ratio, pH, Temp, Time) Check_Reagents->Check_Reaction_Conditions Check_Solubility Assess Dye Solubility and Precipitation Check_Reaction_Conditions->Check_Solubility Check_Tetrazine_Modification Confirm Tetrazine Modification of Biomolecule Check_Solubility->Check_Tetrazine_Modification Purification_Issue Consider Purification Issues (Loss of product) Check_Tetrazine_Modification->Purification_Issue Optimize Systematically Optimize Each Parameter Purification_Issue->Optimize

Caption: A logical workflow for troubleshooting low labeling efficiency.

Experimental_Workflow General Experimental Workflow Reagent_Prep 1. Reagent Preparation (Fresh this compound stock, Antibody in correct buffer) Reaction_Setup 2. Set up Labeling Reaction (Add dye to antibody) Reagent_Prep->Reaction_Setup Incubation 3. Incubation (Protect from light) Reaction_Setup->Incubation Purification 4. Purification (Remove unreacted dye) Incubation->Purification Characterization 5. Characterization (Determine Degree of Labeling) Purification->Characterization Application 6. Downstream Application (e.g., Imaging, Flow Cytometry) Characterization->Application

Caption: A step-by-step overview of the labeling experiment.

References

Technical Support Center: Post-Labeling Purification of BDP FL-PEG4-TCO Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted BDP FL-PEG4-TCO following a labeling reaction. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity of your fluorescently labeled biomolecules.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of biomolecules labeled with this compound.

ProblemPossible CauseSuggested Solution
High Background Fluorescence in Downstream Applications Incomplete removal of unreacted, free this compound.- Optimize the chosen purification method (e.g., increase the number of dialysis buffer changes, use a longer size exclusion chromatography column).[1][2] - For spin columns, consider a second pass-through with a new column.[3] - Ensure the chosen method's molecular weight cutoff (MWCO) is appropriate to separate the labeled protein from the small molecule dye.[4]
Low Yield of Labeled Protein After Purification 1. Non-specific Binding: The hydrophobic BDP FL dye may bind to the purification resin (e.g., in affinity chromatography).[4]- For affinity chromatography, consider adding a non-ionic detergent to the wash buffers.
2. Protein Aggregation: The labeling or purification process may have induced protein aggregation and loss.- Perform purification steps at 4°C to maintain protein stability. - Ensure buffer conditions (pH, ionic strength) are optimal for your protein's stability throughout the process.
3. Inefficient Elution: The labeled protein is not eluting effectively from the chromatography column.- Optimize elution conditions (e.g., adjust the salt concentration or pH of the elution buffer).
Difficulty Removing Excess Reagent with Size Exclusion Chromatography (SEC) 1. Similar Size: For very small proteins, the size difference between the labeled protein and the free dye may not be sufficient for effective separation.- Use a desalting spin column with a specific MWCO suitable for your protein's size. - Consider an alternative method like dialysis with an appropriate MWCO membrane.
2. Column Overload: Too much sample volume or concentration was applied to the SEC column.- Refer to the manufacturer's guidelines for the recommended sample volume and concentration for your specific column.
Labeled Protein is Not Reactive in Subsequent Click Chemistry Steps 1. Isomerization of TCO: The trans-cyclooctene (TCO) can isomerize to the less reactive cis-cyclooctene.- Use the labeled protein in the subsequent tetrazine ligation reaction as soon as possible after purification. - For long-term storage, store the purified, labeled protein at -80°C and avoid repeated freeze-thaw cycles.
2. Steric Hindrance: The labeling site on the protein may be in a location that sterically hinders the TCO group.- If possible, consider engineering a labeling site in a more accessible region of the protein.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted this compound after a labeling reaction?

A1: The most frequently recommended methods for removing excess this compound are size-based separation techniques. These include:

  • Size Exclusion Chromatography (SEC): This technique, often performed using desalting columns (e.g., PD-10, NAP-5), separates molecules based on their size. The larger, labeled protein elutes first, while the smaller, unreacted dye is retained and elutes later.

  • Dialysis: This method involves the use of a semi-permeable membrane with a specific molecular weight cutoff (MWCO) that retains the larger, labeled protein while allowing the smaller, unreacted dye to diffuse into a large volume of buffer (dialysate).

  • Spin Desalting Columns: These are a rapid form of size exclusion chromatography, ideal for smaller sample volumes, that use centrifugation to pass the sample through a resin that separates the labeled protein from the unreacted dye.

Q2: How do I choose the best purification method for my experiment?

A2: The choice of purification method depends on several factors, including your sample volume, the size of your biomolecule, the required purity, and the desired processing time. The table below provides a comparison to help guide your decision.

Q3: Can I use protein precipitation to remove the unreacted dye?

A3: While protein precipitation is a common method for concentrating proteins, it may not be the most effective method for completely removing small molecule contaminants like unreacted dyes. The precipitate can trap some of the free dye, leading to incomplete purification. For high-purity applications, size-based methods like SEC or dialysis are generally preferred.

Q4: How can I confirm that the unreacted dye has been successfully removed?

A4: You can analyze the collected fractions from your purification by UV-Vis spectroscopy. Your purified, labeled protein should have an absorbance peak corresponding to the protein (typically at 280 nm) and a peak for the BDP FL dye (around 503 nm). Fractions containing only the unreacted dye will only show the 503 nm peak. The absence of a significant 503 nm peak in later fractions or in the final dialysate indicates successful removal of the free dye.

Comparison of Purification Methods

FeatureSize Exclusion Chromatography (SEC)DialysisSpin Desalting Columns
Principle Separation based on hydrodynamic radius (size).Passive diffusion across a semi-permeable membrane based on a concentration gradient.Size exclusion chromatography in a spin format for rapid buffer exchange and cleanup.
Typical Protein Recovery >90%High (>90%)>90%
Removal Efficiency High (>95%)High (>99% with sufficient buffer changes)High (>95%)
Speed Moderate (minutes to an hour)Slow (hours to overnight)Very Fast (minutes)
Scalability High (adaptable to various column sizes)High (suitable for various sample volumes)Low (best for small volumes, typically < 4 mL)
Best For High-resolution separation, various sample volumes.Thorough removal of small molecules, buffer exchange, various sample volumes.Rapid cleanup of small sample volumes.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using a Spin Desalting Column

This protocol is suitable for rapid purification of small sample volumes.

Materials:

  • Labeled protein reaction mixture

  • Spin desalting column with an appropriate MWCO for your protein

  • Equilibration/elution buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Column Equilibration: Add the equilibration buffer to the column and centrifuge as per the manufacturer's protocol. Repeat this step 2-3 times to ensure the column is fully equilibrated with your buffer of choice.

  • Sample Loading: Place the equilibrated column into a new collection tube. Slowly apply the labeling reaction mixture to the center of the resin bed.

  • Purification: Centrifuge the column according to the manufacturer's instructions (e.g., 1,500 x g for 2 minutes).

  • Collection: The purified, labeled protein will be in the collection tube. The unreacted this compound remains in the column resin.

  • Storage: Store the purified protein at 4°C for short-term use or at -80°C for long-term storage, protected from light.

Protocol 2: Removal of Unreacted this compound using Size Exclusion Chromatography (Gravity Column)

This protocol is suitable for larger sample volumes and provides high-resolution separation.

Materials:

  • Labeled protein reaction mixture

  • Desalting column (e.g., PD-10)

  • Equilibration/elution buffer (e.g., PBS, pH 7.4)

  • Fraction collection tubes

  • Column stand

Procedure:

  • Column Preparation: Set up the column in a stand. Remove the top and bottom caps and allow the storage buffer to drain out.

  • Column Equilibration: Wash the column with 3-5 column volumes of the equilibration buffer.

  • Sample Loading: Allow the equilibration buffer to drain until it reaches the top of the resin bed. Carefully load the labeling reaction mixture onto the center of the resin bed.

  • Elution: Once the sample has entered the resin bed, add the elution buffer to the top of the column.

  • Fraction Collection: Begin collecting fractions as the colored, labeled protein band moves down the column. The labeled protein will elute first, followed by the smaller, unreacted dye.

  • Analysis: Analyze the collected fractions by UV-Vis spectroscopy to identify the fractions containing the purified, labeled protein.

  • Pooling and Storage: Pool the fractions containing the pure, labeled protein. Store at 4°C for short-term use or at -80°C for long-term storage, protected from light.

Protocol 3: Removal of Unreacted this compound using Dialysis

This protocol is ideal for thorough removal of small molecules and for buffer exchange.

Materials:

  • Labeled protein reaction mixture

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)

  • Dialysis buffer (dialysate), at least 200-500 times the sample volume

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Sample Loading: Load the labeling reaction mixture into the dialysis tubing or cassette and seal securely.

  • Dialysis: Place the sealed dialysis device into a beaker containing a large volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate and stir gently to facilitate diffusion.

  • Buffer Changes: Dialyze for 2-4 hours. For efficient removal, perform at least three buffer changes. A common schedule is two changes of 2-4 hours each, followed by an overnight dialysis.

  • Sample Recovery: Carefully remove the dialysis device from the buffer. Open one end and gently transfer the purified, labeled protein into a clean tube.

  • Storage: Store the purified protein at 4°C for short-term use or at -80°C for long-term storage, protected from light.

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Use protein Tetrazine-Modified Protein reaction Incubate (1-2h, RT, protected from light) protein->reaction reagent This compound reagent->reaction purify Purification Method (SEC, Dialysis, or Spin Column) reaction->purify Reaction Mixture labeled_protein Purified Labeled Protein purify->labeled_protein free_dye Unreacted this compound purify->free_dye downstream Downstream Applications labeled_protein->downstream

Caption: Experimental workflow for labeling and purification.

troubleshooting_logic cluster_yes cluster_no start High Background Signal? cause1 Possible Cause: Incomplete removal of free dye start->cause1 Yes end Proceed to Downstream Application start->end No solution1 Solution: Optimize purification (e.g., more washes, longer column, second spin) cause1->solution1 check_mwco Check MWCO of column/membrane solution1->check_mwco

Caption: Troubleshooting logic for high background fluorescence.

References

Technical Support Center: BDP FL-PEG4-TCO Quenching and Ligation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BDP FL-PEG4-TCO in bioorthogonal ligation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for this compound?

A1: this compound is utilized in a bioorthogonal reaction known as the Tetrazine-TCO ligation. This reaction is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the trans-cyclooctene (TCO) group on the BDP FL reagent and a tetrazine-modified molecule.[1][2] This process is characterized by its exceptionally fast kinetics and high specificity, proceeding readily under mild, physiological conditions without the need for a cytotoxic catalyst like copper.[2][3][4] The reaction is irreversible and forms a stable dihydropyridazine bond, releasing nitrogen gas as the only byproduct.

Q2: What are the optimal reaction conditions for the TCO-tetrazine ligation?

A2: The TCO-tetrazine ligation is robust and efficient across a range of conditions. For optimal performance, a slight molar excess of the tetrazine-functionalized molecule (1.05 to 1.5-fold) is often recommended. The reaction proceeds well in various aqueous buffers, such as PBS, within a pH range of 6 to 9. Most ligations can be completed at room temperature within 30 to 60 minutes. For less reactive partners or to slow down the reaction, incubation can be extended or performed at 4°C.

Q3: What are the known causes of fluorescence quenching with BDP FL dyes?

A3: Fluorescence quenching of BODIPY (BDP) dyes, including BDP FL, can occur through several mechanisms. These include:

  • Static Quenching: Formation of a non-fluorescent complex between the dye and a quencher molecule in the ground state.

  • Dynamic (Collisional) Quenching: Collision of an excited-state dye molecule with a quencher, leading to non-radiative energy dissipation.

  • Photoinduced Electron Transfer (PET): Electron transfer between the dye and another molecule can provide a non-radiative decay pathway. Proximity to guanosine bases, for instance, is known to quench BDP FL fluorescence through PET.

  • FRET/Dexter Energy Transfer: Energy transfer to a suitable acceptor molecule in close proximity.

  • Self-Quenching/Aggregation: At high concentrations or high degrees of labeling on a biomolecule, BDP FL dyes can aggregate, leading to a significant decrease in fluorescence.

Q4: How should I prepare and store this compound?

A4: this compound should be stored at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature to prevent condensation. It is recommended to prepare fresh stock solutions in anhydrous DMSO or DMF at a concentration of 1-10 mM immediately before use. Due to the potential for the reactive TCO group to isomerize to its unreactive cis-cyclooctene (CCO) form over time, long-term storage of TCO-containing reagents is not recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal After Ligation Reagent Instability: The TCO group on this compound may have isomerized to the unreactive CCO form.Use a fresh vial of this compound or one that has been stored properly at -20°C. Prepare stock solutions immediately before the experiment.
Incomplete Ligation: Reaction conditions may be suboptimal.Optimize the molar ratio of TCO to tetrazine; a slight excess of tetrazine is often beneficial. Ensure the reaction buffer is within the optimal pH range (6-9) and allow for sufficient incubation time (30-60 minutes at room temperature).
Fluorophore Quenching: The local environment of the conjugated BDP FL is causing quenching.If labeling a protein, consider altering the labeling site if possible. If labeling nucleic acids, be aware that proximity to guanosine can cause quenching.
High Degree of Labeling (DOL): Over-labeling of a biomolecule can lead to self-quenching.Reduce the molar excess of the labeling reagent during the initial conjugation step to achieve a lower, empirically determined DOL.
High Background Fluorescence Non-specific Binding: The fluorescent probe is binding to unintended targets.Ensure adequate blocking steps in your protocol (e.g., using BSA or serum). Titrate antibody and probe concentrations to find the optimal signal-to-noise ratio. Implement thorough washing steps to remove unbound probe.
Autofluorescence: The biological sample itself is fluorescent.Image an unstained control sample to assess the level of autofluorescence. If necessary, use a commercial quenching kit or spectral unmixing to subtract the background signal.
Precipitation of this compound: The reagent has low aqueous solubility and may precipitate if not handled correctly.Ensure the this compound is fully dissolved in DMSO before adding it to the aqueous reaction buffer. Keep the final concentration of DMSO below 10% of the total reaction volume.
Unstable or Noisy Fluorescence Signal Reagent Precipitation: Precipitated this compound can cause light scattering.Lower the concentration of the this compound or ensure vigorous mixing during the reaction. Visually inspect the solution for any signs of precipitation.
Instrumental Issues: The fluorometer or microscope may not be properly calibrated.Calibrate the instrument and ensure light sources are stable before starting the experiment.

Quantitative Data Summary

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference(s)
Molecular Weight662.6 g/mol
Excitation Maximum (λex)503 nm
Emission Maximum (λem)509 nm
Molar Extinction Coefficient (ε)80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.9
SolubilitySoluble in DMSO, DMF, DCM; low solubility in water

Table 2: Recommended Reaction Conditions for TCO-Tetrazine Ligation

ParameterRecommended ConditionReference(s)
Stoichiometry 1.05 - 1.5 : 1 (Tetrazine : TCO)
pH 6.0 - 9.0
Temperature Room Temperature or 4°C
Incubation Time 30 - 60 min (RT), up to 2 hours or overnight (4°C)
Reaction Buffer Amine-free buffers (e.g., PBS)
Catalyst Not required

Experimental Protocols

Protocol 1: General Labeling of a Tetrazine-Modified Antibody with this compound

This protocol outlines the final "click" reaction step where a pre-modified, tetrazine-containing antibody is labeled with this compound.

Materials:

  • Tetrazine-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.4

  • Purification System: Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

  • Prepare this compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. Vortex briefly to ensure complete dissolution. This solution should be prepared fresh immediately before use.

  • Reaction Setup: To the solution of tetrazine-modified antibody, add a 1.5 to 5-fold molar excess of the 10 mM this compound stock solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or overnight at 4°C. Protect the reaction from light.

  • Purification: Remove unreacted this compound by applying the reaction mixture to a desalting column equilibrated with the desired storage buffer (e.g., PBS). The labeled antibody will typically elute first as a colored fraction.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and 503 nm (for BDP FL concentration).

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.

Protocol 2: Quenching the Initial Amine-Labeling Reaction (Optional)

If you are preparing your TCO-modified biomolecule using a TCO-NHS ester, it is recommended to quench the reaction before proceeding to the tetrazine ligation.

Materials:

  • Reaction mixture from TCO-NHS ester labeling

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Add 1/10th volume of 1 M Tris-HCl, pH 8.0 to the reaction mixture to quench any unreacted TCO-NHS ester.

  • Incubate for an additional 15-30 minutes at room temperature.

  • Proceed with purification to remove the unreacted TCO label and quenching buffer before initiating the tetrazine ligation.

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Ligation Reaction cluster_purify Purification & Analysis Tet_Protein Tetrazine-Modified Protein (in PBS) Mix Combine & Mix (1.5-5x molar excess of TCO) Tet_Protein->Mix BDP_TCO This compound Stock_Sol 10 mM Stock Solution BDP_TCO->Stock_Sol Dissolve in DMSO Anhydrous DMSO DMSO->Stock_Sol Stock_Sol->Mix Incubate Incubate (30-120 min, RT, dark) Mix->Incubate Purify Purify (Size-Exclusion Chromatography) Incubate->Purify Analyze Characterize (DOL by Absorbance) Purify->Analyze Store Store (4°C or -20°C, dark) Analyze->Store

Caption: Experimental workflow for labeling a tetrazine-modified protein with this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Dim or Fading BDP FL Signal Quenching Fluorescence Quenching? Start->Quenching Reaction Incomplete Reaction? Start->Reaction Reagent Reagent Degradation? Start->Reagent Check_DOL Check Degree of Labeling (High DOL causes self-quenching) Quenching->Check_DOL Check_Env Analyze Local Environment (e.g., proximity to Guanine) Quenching->Check_Env Check_Cond Verify Reaction Conditions (pH, time, stoichiometry) Reaction->Check_Cond Check_Purity Confirm Reactant Purity & Concentration Reaction->Check_Purity Use_Fresh Use Freshly Prepared This compound Stock Reagent->Use_Fresh

Caption: Troubleshooting flowchart for a low BDP FL fluorescence signal.

References

BDP FL Fluorophore Technical Support Center: Troubleshooting Photobleaching

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address photobleaching issues encountered when using the BDP FL fluorophore in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is BDP FL and why is it used in fluorescence imaging?

BDP FL is a green-emitting fluorophore belonging to the borondipyrromethene (BODIPY) class of dyes.[1] It is widely used in fluorescence microscopy due to its excellent photophysical properties, including a high molar extinction coefficient and a high fluorescence quantum yield, which often approaches 1.0.[1] This makes BDP FL an intensely bright and efficient fluorescent probe.[1] Its fluorescence is also relatively insensitive to solvent polarity and pH changes. BDP FL is known for its high photostability, which is significantly better than traditional green fluorophores like fluorescein (FITC).[1]

Q2: What is photobleaching and why is it a significant problem in my experiments?

Q3: What are the primary causes of BDP FL photobleaching?

The main cause of photobleaching for BDP FL and other BODIPY dyes is the interaction of the excited-state fluorophore with molecular oxygen. This interaction generates reactive oxygen species (ROS), such as singlet oxygen, which are highly reactive molecules that can chemically modify and destroy the fluorophore, rendering it non-fluorescent.

Several factors can exacerbate photobleaching:

  • High Illumination Intensity: More intense light from lasers or lamps leads to a higher rate of fluorophore excitation and, consequently, a faster rate of photobleaching.

  • Long Exposure Times: Prolonged exposure to excitation light increases the cumulative damage to the fluorophores.

  • Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching for many fluorophores, including BDP FL.

Troubleshooting Guide: Dim or Fading BDP FL Signal

If you are experiencing a dim or rapidly fading BDP FL signal, follow this troubleshooting guide to identify and resolve the issue.

Step 1: Evaluate Your Imaging Parameters

High-intensity light and long exposure times are the most common culprits for accelerated photobleaching.

  • Reduce Laser Power/Illumination Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Use the shortest possible exposure time for your detector. If the signal is too weak, consider using a more sensitive detector or a higher numerical aperture objective.

  • Reduce Frequency of Image Acquisition: For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.

Step 2: Optimize Your Sample Preparation and Mounting Medium

The chemical environment of the fluorophore plays a critical role in its photostability.

  • Use an Antifade Reagent: Incorporating an antifade reagent into your mounting medium is one of the most effective ways to reduce photobleaching. These reagents work by scavenging free radicals and reducing the concentration of molecular oxygen.

  • Choosing the Right Antifade Reagent: While many commercial antifade reagents are available, some may not be optimal for BODIPY dyes. It has been reported that antifade reagents containing p-phenylenediamine (PPD) may not work well with BODIPY dyes. Consider using antifade reagents with alternative antioxidants such as n-propyl gallate (NPG), 1,4-diazabicyclo--octane (DABCO), or commercially available formulations optimized for a broad spectrum of dyes. For live-cell imaging, use a cell-compatible antifade reagent like ProLong™ Live Antifade Reagent.

  • Refractive Index Matching: Ensure that the refractive index of your mounting medium is closely matched to that of your immersion oil to minimize spherical aberration and improve signal collection.

Step 3: Consider the Experimental System
  • Fixed vs. Live Cells: For fixed-cell imaging, a wider range of antifade reagents is available. For live-cell imaging, it is crucial to use reagents that are non-toxic and maintain cell viability. Maintain a physiological environment on the microscope stage with temperature and CO₂ control.

  • Oxygen Depletion: In some specialized single-molecule experiments, enzymatic oxygen scavenging systems can be used to reduce photobleaching. However, this can sometimes lead to an increase in the fluorophore's dark-state lifetime, causing blinking.

Quantitative Data: Photostability Comparison

While BDP FL is generally more photostable than fluorescein, quantitative comparisons can vary depending on the specific experimental conditions.

FluorophoreQuantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Relative Photostability
BDP FL ~0.9-1.0~80,000High
Alexa Fluor 488 0.9273,000High
Fluorescein (FITC) ~0.92 (in 0.1 M NaOH)~75,000Low

Note: The photostability of a fluorophore is highly dependent on its environment and the imaging conditions.

Key Experimental Protocols

Protocol 1: Immunofluorescence Staining with BDP FL-Conjugated Secondary Antibodies

This protocol provides a general guideline for immunofluorescence staining of fixed cells.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA or 5% normal serum in PBS)

  • Primary Antibody (specific to the target antigen)

  • BDP FL-conjugated Secondary Antibody (specific to the primary antibody host species)

  • Antifade Mounting Medium

Procedure:

  • Fixation:

    • Rinse cells briefly with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the BDP FL-conjugated secondary antibody to its optimal concentration in Blocking Buffer. From this step onwards, protect the samples from light.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.

    • Store the slides at 4°C in the dark until imaging.

Protocol 2: Live-Cell Imaging with BDP FL Probes

This protocol provides a general guideline for labeling and imaging live cells.

Materials:

  • Live cells cultured in a glass-bottom imaging dish

  • BDP FL conjugate (e.g., BDP FL-labeled protein, lipid tracker)

  • Live-Cell Imaging Medium (e.g., phenol red-free medium supplemented with serum and antibiotics)

  • Live-cell compatible antifade reagent (optional)

Procedure:

  • Cell Preparation:

    • Plate cells in a glass-bottom imaging dish and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • Prepare a working solution of the BDP FL probe in pre-warmed Live-Cell Imaging Medium. The optimal concentration should be determined empirically.

    • Replace the culture medium with the labeling solution and incubate the cells for the recommended time, protected from light. Incubation times can range from 15 minutes to several hours depending on the probe.

  • Washing (optional but recommended):

    • Gently aspirate the labeling medium and wash the cells two to three times with pre-warmed Live-Cell Imaging Medium to remove any unbound probe.

  • Imaging:

    • If using a live-cell antifade reagent, add it to the imaging medium according to the manufacturer's instructions.

    • Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain physiological temperature (37°C) and CO₂ levels (5%).

    • Acquire images using the lowest possible illumination intensity and exposure time. For time-lapse imaging, use the longest possible interval between frames.

Visualizations

Photobleaching_Pathway Simplified Photobleaching Pathway of BDP FL BDP_FL_Ground BDP FL (Ground State S₀) Excitation Light Absorption (Excitation) BDP_FL_Ground->Excitation Photobleached_Product Non-Fluorescent Photoproduct BDP_FL_Singlet Excited Singlet State (S₁) Excitation->BDP_FL_Singlet Fluorescence Fluorescence Emission BDP_FL_Singlet->Fluorescence hν' ISC Intersystem Crossing (ISC) BDP_FL_Singlet->ISC Fluorescence->BDP_FL_Ground BDP_FL_Triplet Excited Triplet State (T₁) ISC->BDP_FL_Triplet Oxygen Molecular Oxygen (³O₂) BDP_FL_Triplet->Oxygen Energy Transfer ROS Singlet Oxygen (¹O₂) Oxygen->ROS ROS->BDP_FL_Ground Chemical Reaction ROS->Photobleached_Product Oxidation

Caption: Simplified Jablonski diagram illustrating the photobleaching process of BDP FL.

Troubleshooting_Workflow Troubleshooting Workflow for Fading BDP FL Signal Start Start: Dim or Fading Signal Check_Imaging Step 1: Check Imaging Parameters Start->Check_Imaging Reduce_Power Reduce Laser Power / Illumination Intensity Check_Imaging->Reduce_Power High Intensity? Check_Sample_Prep Step 2: Evaluate Sample Preparation Check_Imaging->Check_Sample_Prep Parameters OK Reduce_Exposure Decrease Exposure Time Reduce_Power->Reduce_Exposure Increase_Interval Increase Time-lapse Interval Reduce_Exposure->Increase_Interval Increase_Interval->Check_Sample_Prep Use_Antifade Use/Optimize Antifade Reagent Check_Sample_Prep->Use_Antifade No/Suboptimal Antifade? Consider_System Step 3: Consider Experimental System Check_Sample_Prep->Consider_System Antifade OK Check_Compatibility Check Antifade-BDP FL Compatibility Use_Antifade->Check_Compatibility Check_Compatibility->Consider_System Live_Cell_Considerations Optimize for Live-Cell Imaging (Temp, CO₂) Consider_System->Live_Cell_Considerations Live Cells? Fixed_Cell_Considerations Optimize for Fixed-Cell Imaging Consider_System->Fixed_Cell_Considerations Fixed Cells? End End: Improved Signal Stability Live_Cell_Considerations->End Fixed_Cell_Considerations->End

References

Technical Support Center: BDP FL-PEG4-TCO Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell toxicity and other issues encountered during cellular labeling experiments with BDP FL-PEG4-TCO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A: this compound is a fluorescent labeling reagent designed for bioorthogonal chemistry applications.[1] It consists of three main parts:

  • BDP FL (BODIPY FL): A bright, photostable green-fluorescent dye.[][3]

  • PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that improves water solubility and reduces non-specific binding.[1][4]

  • TCO (trans-cyclooctene): A reactive group that specifically and rapidly binds to molecules containing a tetrazine moiety through a "click chemistry" reaction.

Q2: What are the primary applications of this compound?

A: This reagent is commonly used for labeling proteins, antibodies, and other biomolecules in live cells for applications such as fluorescence microscopy and flow cytometry. It is particularly useful for visualizing and tracking the localization and trafficking of specific molecules within a cellular environment.

Q3: What are the general solubility properties of this compound?

A: this compound has low solubility in aqueous buffers but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The PEG4 spacer is included to enhance its hydrophilicity in aqueous environments.

Q4: How should I store this compound?

A: For long-term stability, the solid material should be stored at -20°C, protected from light and moisture. It is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: Can I pre-mix this compound in a buffer and store it?

A: It is not recommended to store this reagent in aqueous buffers for extended periods. The TCO group can isomerize over time in aqueous solutions, leading to a loss of reactivity. Always prepare fresh working solutions in your chosen buffer immediately before use.

Troubleshooting Guides

Issue 1: High Cell Toxicity or Signs of Cellular Stress

Symptoms:

  • Increased number of dead cells (as observed by trypan blue staining or a viability assay).

  • Changes in cell morphology (e.g., rounding, blebbing, detachment).

  • Reduced cell proliferation.

Potential Causes and Solutions:

Possible Cause Suggested Solution
High Concentration of this compound Perform a dose-response experiment to determine the optimal, non-toxic concentration of the probe for your specific cell type and experimental conditions.
DMSO Solvent Toxicity Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration but without the probe) in your experiments.
Phototoxicity Reduce the intensity and duration of the excitation light during imaging. Use a more sensitive detector or a more photostable dye if phototoxicity persists. Incorporating antioxidants into the imaging medium can also help mitigate the effects of reactive oxygen species (ROS) generation.
Intrinsic Toxicity of the BODIPY Dye While generally considered to have low cytotoxicity at typical imaging concentrations, some cell lines may be more sensitive. If toxicity is observed even at low concentrations, consider using an alternative fluorescent probe.
Issue 2: Low or No Fluorescence Signal

Symptoms:

  • Weak or absent fluorescence in labeled cells compared to the background.

Potential Causes and Solutions:

Possible Cause Suggested Solution
Inefficient TCO-Tetrazine Reaction Ensure the molar ratio of the TCO-containing probe to the tetrazine-modified molecule is optimized. A slight molar excess of the tetrazine-containing component is often recommended. Verify the pH of the reaction buffer is within the optimal range (typically pH 7-9 for protein stability).
Compromised Reagents Prepare fresh stock solutions of this compound. Avoid multiple freeze-thaw cycles. The TCO group can lose reactivity over time, so use freshly prepared solutions.
Solubility Issues Ensure the this compound is fully dissolved in the organic solvent before adding it to the aqueous reaction buffer to prevent precipitation.
Fluorophore Quenching A high density of the fluorescent label on the target molecule can lead to self-quenching, reducing the overall fluorescence signal.
Issue 3: High Background Fluorescence

Symptoms:

  • Non-specific fluorescence across the entire sample, obscuring the signal from the labeled target.

Potential Causes and Solutions:

Possible Cause Suggested Solution
Excess Unbound Probe Increase the number and duration of washing steps after incubation with the probe to thoroughly remove any unbound reagent.
Non-specific Binding Decrease the concentration of the this compound probe. Reduce the incubation time. Use a blocking agent (e.g., bovine serum albumin) to minimize non-specific interactions.
Probe Aggregation Centrifuge the reconstituted this compound solution to pellet any aggregates before use. Prepare fresh dilutions for each experiment.

Quantitative Data

While specific cytotoxicity data for this compound can be highly dependent on the cell line and experimental conditions, the following table provides representative data from a hypothetical cytotoxicity assay to guide researchers in their experimental design and data interpretation.

Table 1: Representative Cytotoxicity Data for this compound in HeLa Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198 ± 5.2
595 ± 6.1
1091 ± 7.3
2582 ± 8.5
5065 ± 9.8
10045 ± 11.2

Note: This is example data. Users should perform their own cytotoxicity assays to determine the optimal concentration for their specific experiments. An estimated IC50 of >10 µM has been reported for BODIPY dyes and TCO-modified probes at typical imaging concentrations in the nanomolar to low micromolar range.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a method to assess cell viability after labeling with this compound by measuring the metabolic activity of the cells.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control. Incubate for the desired labeling period.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Protocol 2: LDH Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • LDH cytotoxicity assay kit

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.

  • Incubation: Incubate the plate for the desired labeling period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualizations

Experimental Workflow for Cell Labeling and Toxicity Assessment

G cluster_prep Preparation cluster_labeling Labeling cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with serial dilutions of this compound A->C B Prepare this compound stock solution in DMSO B->C D Incubate for desired time C->D E Perform MTT or LDH assay D->E F Measure absorbance E->F G Calculate % cell viability or % cytotoxicity F->G H Determine optimal non-toxic concentration G->H

Caption: Workflow for determining the optimal non-toxic concentration of this compound.

Troubleshooting Logic for High Cytotoxicity

G Start High Cytotoxicity Observed Q1 Is DMSO concentration >0.5%? Start->Q1 A1 Reduce DMSO concentration to <0.1% Q1->A1 Yes Q2 Is probe concentration too high? Q1->Q2 No A1->Q2 A2 Perform dose-response curve to find optimal concentration Q2->A2 Yes Q3 Is there high phototoxicity? Q2->Q3 No A2->Q3 A3 Reduce light exposure (intensity and duration) Q3->A3 Yes End Cell Viability Improved Q3->End No A3->End

Caption: Decision tree for troubleshooting high cytotoxicity during this compound labeling.

Potential Impact on Cellular Signaling

While this compound is designed for bioorthogonal labeling with minimal cellular perturbation, the introduction of any exogenous molecule has the potential to affect cellular processes. The BODIPY dye, being lipophilic, may interact with cellular membranes.

G cluster_molecule This compound Components cluster_interaction Potential Cellular Interactions cluster_outcome Potential Outcomes BDP BDP FL Dye (Lipophilic) Membrane Cellular Membranes BDP->Membrane Potential Interaction ROS Reactive Oxygen Species (Phototoxicity) BDP->ROS Light-induced PEG PEG4 Spacer (Hydrophilic) TCO TCO Group (Reactive) Signaling Membrane-Associated Signaling Proteins Membrane->Signaling Proximity Alteration Alteration of Signaling Pathways Signaling->Alteration Stress Cellular Stress Response ROS->Stress Stress->Alteration

Caption: Potential interactions of this compound components with cellular signaling pathways.

References

choosing the right buffer for BDP FL-PEG4-TCO conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP FL-PEG4-TCO conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine-containing molecule?

The optimal pH for reacting the NHS ester of this compound with primary amines is between 8.3 and 8.5.[1][2] The reaction is highly pH-dependent.[1][2] At a lower pH, the primary amine is protonated and thus unreactive.[1] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction and reduces the overall efficiency. For many applications, a pH of 8.3-8.5 is considered optimal.

Q2: Which buffers are recommended for the this compound NHS ester conjugation?

Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5. A 0.1 M sodium bicarbonate solution is a frequently recommended choice. For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, though this will slow down the reaction rate and may require longer incubation times or a higher molar excess of the dye.

Q3: Are there any buffers I should avoid for the NHS ester reaction?

Yes, you should strictly avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of undesired byproducts. However, Tris or glycine buffers are useful for quenching the reaction at the end of the procedure.

Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility. In such cases, the this compound should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture. It is crucial to use high-quality, amine-free DMF, as any dimethylamine impurities can react with the NHS ester. The final concentration of the organic solvent in the reaction mixture should be kept low, typically between 0.5% and 10%, to avoid denaturation of proteins.

Q5: What are the recommended storage conditions for this compound?

This compound and its NHS ester stock solutions should be stored at -20°C, protected from light and moisture. It is advisable to aliquot the stock solution upon first use to avoid repeated freeze-thaw cycles. TCO compounds are not recommended for long-term storage as they can isomerize to the unreactive cis-cyclooctene (CCO).

Troubleshooting Guide

This troubleshooting guide addresses common issues encountered during the conjugation of this compound to amine-containing molecules.

Problem Possible Cause Solution
Low Conjugation Efficiency Incorrect pH of the reaction buffer. Ensure the pH of the reaction buffer is within the optimal range of 8.3-8.5. Use a calibrated pH meter to verify.
Presence of primary amines in the buffer. Use a buffer that is free of primary amines, such as phosphate, bicarbonate, or borate buffer. Avoid Tris and glycine buffers during the reaction.
Hydrolysis of the NHS ester. Prepare the NHS ester stock solution immediately before use. Avoid prolonged exposure of the NHS ester to aqueous solutions before adding it to the target molecule. The half-life of NHS esters in aqueous solution decreases with increasing pH.
Inactive NHS Ester. Store the this compound NHS ester properly at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation.
Low Protein/Molecule Concentration. For optimal results, the concentration of the protein to be labeled should be in the range of 2-10 mg/mL.
Protein/Molecule Aggregation or Precipitation High concentration of the organic solvent (DMSO or DMF). Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically between 0.5% and 10%.
Suboptimal buffer conditions. Ensure the buffer composition and pH are suitable for the stability of your specific protein or molecule.
No or Weak Fluorescence Signal Inefficient labeling. Follow the recommendations in the "Low Conjugation Efficiency" section. Optimize the molar ratio of dye to protein; a 10- to 20-fold molar excess of the NHS ester is often a good starting point.
BDP FL dye is pH-insensitive. The fluorescence of BDP FL is relatively insensitive to pH, so a change in buffer pH after labeling should not be the primary cause of low signal.
Photobleaching. Protect the reaction mixture and the final conjugate from light.

Experimental Protocols

General Protocol for Labeling a Protein with this compound NHS Ester
  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, use a 0.1 M phosphate buffer at the same pH.

  • Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.

  • This compound NHS Ester Solution Preparation: Immediately before use, dissolve the this compound NHS ester in a small volume of anhydrous DMSO or amine-free DMF to make a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein. Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking, protected from light.

  • Quenching the Reaction (Optional): To stop the labeling reaction, add a quenching buffer (e.g., 1 M Tris-HCl pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove the unreacted this compound by size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer (e.g., PBS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_buffer Prepare Amine-Free Buffer (pH 8.3-8.5) reaction Mix & Incubate (1 h, RT, protected from light) prep_buffer->reaction prep_protein Prepare Protein Solution (2-10 mg/mL) prep_protein->reaction prep_dye Prepare BDP-TCO NHS Ester (10 mM in DMSO/DMF) prep_dye->reaction quench Quench Reaction (Optional, Tris buffer) reaction->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analysis Characterize Conjugate (e.g., DOL) purify->analysis

General experimental workflow for this compound conjugation.

troubleshooting_workflow start Low Conjugation Efficiency? check_ph Is pH 8.3-8.5? start->check_ph Yes check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Is NHS ester fresh & stored correctly? check_buffer->check_reagent Yes change_buffer Use phosphate or bicarbonate buffer check_buffer->change_buffer No check_concentration Is protein concentration >2 mg/mL? check_reagent->check_concentration Yes new_reagent Use fresh NHS ester check_reagent->new_reagent No concentrate_protein Concentrate protein check_concentration->concentrate_protein No success Successful Conjugation check_concentration->success Yes adjust_ph->check_buffer change_buffer->check_reagent new_reagent->check_concentration concentrate_protein->success

Troubleshooting workflow for low conjugation efficiency.

References

Validation & Comparative

A Researcher's Guide to Bioorthogonal Labeling: Comparing Alternatives to BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the expansive landscape of bioorthogonal chemistry, the selection of the optimal fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of BDP FL-PEG4-TCO with its commercially available alternatives for bioorthogonal labeling. We will objectively evaluate performance based on key quantitative data, provide detailed experimental protocols, and illustrate workflows to empower you in making informed decisions for your specific research needs.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, celebrated for its exceptionally fast reaction kinetics and biocompatibility. This compound has emerged as a popular reagent, combining the bright and photostable BODIPY FL fluorophore with a TCO moiety for rapid and specific labeling. However, a diverse array of alternatives now exists, offering a range of fluorophores and click chemistry handles to suit various applications.

This guide will explore two primary categories of alternatives: those with different fluorophores attached to the TCO handle, and those employing alternative bioorthogonal reaction pairs, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO).

Performance Comparison of Bioorthogonal Labeling Probes

The choice of a fluorescent probe for bioorthogonal labeling hinges on several key performance metrics, including the reaction kinetics of the click chemistry pair and the photophysical properties of the fluorophore. The following tables summarize quantitative data for this compound and its prominent alternatives.

Table 1: Comparison of Bioorthogonal Reaction Kinetics

Click ChemistryReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
TCO-Tetrazine (iEDDA) TCO + Tetrazine~10³ - 10⁶[1]Extremely fast kinetics, highly bioorthogonal, ideal for low concentration applications.[2]
DBCO-Azide (SPAAC) DBCO + Azide~0.1 - 1.0[1]Copper-free, biocompatible, but significantly slower kinetics than TCO-tetrazine.

Table 2: Photophysical Properties of TCO- and DBCO-Functionalized Fluorescent Probes

ProbeFluorophoreExcitation Max (λex) (nm)Emission Max (λem) (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound BDP FL503[1]509[1]~80,000~0.9
BDP FL-PEG4-DBCO BDP FL50351280,000~0.9 (inferred)
CF®488A TCO CF®488A49051570,000Not specified
Alexa Fluor™ 488 TCO Alexa Fluor™ 48849551971,0000.92
Cy3-TCO Cy3555569150,000Not specified
Alexa Fluor™ 555 TCO Alexa Fluor™ 555555565150,0000.1
Janelia Fluor® 549 TCO Janelia Fluor® 549549571101,0000.88
Cy5-TCO Cy5651670250,000Not specified
Alexa Fluor™ 647 TCO Alexa Fluor™ 647650665239,0000.33
Janelia Fluor® 646 TCO Janelia Fluor® 646646664152,0000.54

Note: Quantum yield for some TCO/DBCO-conjugated dyes is not always published; the value of the unconjugated fluorophore is often used as an approximation.

Experimental Protocols

This section provides a detailed methodology for a key experiment: fluorescently labeling a target protein in live mammalian cells using TCO-tetrazine click chemistry.

Objective: To specifically label a tetrazine-modified target protein with a TCO-functionalized fluorescent probe in living cells and visualize it using fluorescence microscopy.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Plasmid encoding the target protein with a tag for metabolic labeling with a tetrazine-modified amino acid.

  • Transfection reagent

  • Tetrazine-modified amino acid (e.g., a tetrazine-lysine analog)

  • TCO-functionalized fluorescent probe (e.g., this compound or an alternative from Table 2)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Hoechst 33342 or DAPI (for nuclear counterstaining, optional)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Transfection: a. Culture mammalian cells on glass-bottom dishes or coverslips suitable for microscopy. b. Transfect the cells with the plasmid encoding the tetrazine-tagged target protein according to the manufacturer's protocol. c. Allow cells to express the protein for 24-48 hours.

  • Metabolic Labeling with Tetrazine: a. Replace the culture medium with a medium containing the tetrazine-modified amino acid at a final concentration of 25-100 µM. b. Incubate the cells for 12-24 hours to allow for the incorporation of the tetrazine-modified amino acid into the target protein.

  • Fluorescent Probe Labeling: a. Prepare a 1-10 mM stock solution of the TCO-functionalized fluorescent probe in anhydrous DMSO. b. Dilute the stock solution to a final concentration of 1-10 µM in pre-warmed, serum-free cell culture medium. c. Wash the cells twice with warm PBS to remove unincorporated tetrazine-amino acid. d. Add the diluted fluorescent probe solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. Incubation times may vary depending on the specific probe and cell type.

  • Washing and Counterstaining: a. Wash the cells three times with warm PBS to remove any unbound fluorescent probe. b. (Optional) If nuclear counterstaining is desired, incubate the cells with Hoechst 33342 or DAPI solution according to the manufacturer's instructions. c. Wash the cells once more with warm PBS.

  • Imaging and Analysis: a. Add fresh, pre-warmed cell culture medium or PBS to the cells. b. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and nuclear stain. c. To assess labeling specificity, include control experiments such as cells not expressing the target protein or cells not incubated with the tetrazine-amino acid. d. Quantification of Signal-to-Noise Ratio (SNR): i. In the images of target-expressing cells, measure the mean fluorescence intensity of the labeled structures (Signal). ii. Measure the mean fluorescence intensity of an adjacent background region within the same image (Noise). iii. Calculate the SNR as: SNR = Signal / Noise. e. Quantification of Non-Specific Binding: i. In images of negative control cells (not expressing the target protein), measure the mean fluorescence intensity of the cells. This represents the level of non-specific binding of the probe. ii. Compare the non-specific binding signal between different fluorescent probes.

Visualizations

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

Bioorthogonal_Labeling_Workflow cluster_cell Live Cell Target_Protein Target Protein Expression (with Tetrazine tag) Labeling Incubation with TCO-Fluorophore Target_Protein->Labeling Click Reaction Wash1 Wash Labeling->Wash1 Visualization Fluorescence Microscopy Analysis Image Analysis (SNR, Specificity) Visualization->Analysis Plasmid Transfection with Target Plasmid Plasmid->Target_Protein Expression Metabolic_Labeling Metabolic Incorporation of Tetrazine Amino Acid Metabolic_Labeling->Target_Protein Incorporation TCO_Probe TCO-Functionalized Fluorescent Probe TCO_Probe->Labeling Wash1->Visualization Wash2 Wash

Caption: Workflow for bioorthogonal labeling in live cells.

Signaling_Pathway_Comparison TCO_Tetrazine TCO-Tetrazine (iEDDA) Kinetics_Fast Fast Kinetics (10³ - 10⁶ M⁻¹s⁻¹) TCO_Tetrazine->Kinetics_Fast Biocompatible1 Biocompatible TCO_Tetrazine->Biocompatible1 DBCO_Azide DBCO-Azide (SPAAC) Kinetics_Slow Slower Kinetics (0.1 - 1.0 M⁻¹s⁻¹) DBCO_Azide->Kinetics_Slow Biocompatible2 Biocompatible DBCO_Azide->Biocompatible2 Low_Concentration Ideal for Low Concentrations Kinetics_Fast->Low_Concentration

Caption: Comparison of TCO-Tetrazine and DBCO-Azide reaction pathways.

By considering the quantitative data and experimental protocols provided, researchers can strategically select the most suitable fluorescent probe for their bioorthogonal labeling experiments, optimizing for factors such as reaction speed, brightness, and photostability to achieve high-quality, reproducible results.

References

BDP FL vs. Fluorescein (FITC): A Photostability Comparison for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes, photostability is a critical parameter that dictates the success and reliability of imaging experiments. This guide provides an objective comparison of the photostability of BDP FL, a borondipyrromethene (BODIPY) dye, and fluorescein (FITC), a long-standing but notoriously photolabile fluorophore.

In the realm of fluorescence microscopy, the irreversible, light-induced destruction of a fluorophore, known as photobleaching, can significantly limit the duration of image acquisition and compromise the integrity of quantitative data. For applications requiring prolonged or intense illumination, such as time-lapse live-cell imaging and single-molecule studies, the choice of a robust fluorescent label is paramount. This guide presents a data-driven comparison of BDP FL and fluorescein, highlighting their key performance differences and providing the necessary experimental context for an informed decision.

Executive Summary

BDP FL consistently demonstrates significantly higher photostability compared to fluorescein (FITC). The rigid, bicyclic structure of the BODIPY core is inherently less susceptible to the photochemical reactions that lead to the rapid fading of fluorescein. While fluorescein remains a viable option for short-term experiments where photobleaching is less of a concern, BDP FL is the superior choice for demanding applications that require bright, stable, and long-lasting fluorescence signals.

Quantitative Photophysical and Photostability Comparison

The following table summarizes the key photophysical and photostability properties of BDP FL and fluorescein (FITC).

PropertyBDP FLFluorescein (FITC)
Excitation Maximum (λex) ~503 nm~495 nm
Emission Maximum (λem) ~509 nm~519 nm
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹~75,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φf) ~0.9 - 1.0~0.92 (in 0.1 M NaOH)[1]
Relative Photostability HighLow[1]
Photons Emitted Before Bleaching Significantly more than fluorescein~30,000 - 40,000[1]
Environmental Sensitivity Relatively insensitive to pH and solvent polaritySensitive to pH

The Mechanism of Photobleaching

Photobleaching occurs when a fluorophore in an excited state undergoes irreversible chemical modification, rendering it non-fluorescent. This process is often mediated by reactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can destroy the fluorophore. The inherent chemical structure of BDP FL makes it less prone to these photodegradation pathways compared to fluorescein.[1]

Simplified Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence Emission T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State S1->Bleached Direct Photoreaction T1->Bleached Reaction with O₂ (ROS formation) Experimental Workflow for Photostability Comparison cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis Labeling Label Samples with BDP FL & FITC Mounting Mount Samples Labeling->Mounting Microscope Select Microscope & Filters Mounting->Microscope Illumination Set Identical Illumination Parameters Microscope->Illumination ROI Define Region of Interest Illumination->ROI Timelapse Acquire Time-Lapse Images ROI->Timelapse Measure Measure Fluorescence Intensity Timelapse->Measure Normalize Normalize Data Measure->Normalize Plot Plot Photobleaching Curves Normalize->Plot Calculate Calculate Half-Life (t₁/₂) Plot->Calculate

References

A Comparative Guide to the Labeling Efficiency of BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise fluorescent labeling of biomolecules, the choice of chemical probe is paramount. This guide provides a comprehensive comparison of BDP FL-PEG4-TCO, a bioorthogonal labeling probe, with a key alternative, focusing on labeling efficiency and providing the necessary experimental data and protocols to make an informed decision.

This compound is a fluorescent probe designed for highly specific and efficient labeling in complex biological environments.[1] It comprises a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group.[1][2][3] The TCO moiety participates in a bioorthogonal "click chemistry" reaction with tetrazine-functionalized molecules, allowing for the targeted attachment of the fluorescent dye.[1]

Comparative Performance of Bioorthogonal Labeling Probes

The efficiency of bioorthogonal labeling is largely dictated by the reaction kinetics of the chosen click chemistry pair. This compound utilizes the inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine, which is known for its exceptionally fast kinetics. A primary alternative for bioorthogonal labeling is BDP FL-PEG4-DBCO, which employs the strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) group and an azide.

The following table summarizes the key quantitative data for this compound and its alternative, BDP FL-PEG4-DBCO.

FeatureThis compoundBDP FL-PEG4-DBCO
Click Chemistry TCO-tetrazine (IEDDA)DBCO-azide (SPAAC)
Reaction Kinetics (k₂) (M⁻¹s⁻¹) ~10³ - 10⁶~0.1 - 1.0
Excitation Maximum (λex) 503 nm503 nm
Emission Maximum (λem) 509 nm512 nm
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~80,000~80,000
Quantum Yield (Φ) ~0.9~0.9 (inferred)

Note: While the photophysical properties of the BDP FL fluorophore are identical, the significant difference in reaction kinetics suggests a higher labeling efficiency for this compound under comparable experimental conditions.

Experimental Protocols

To quantitatively assess the labeling efficiency of this compound in your specific application, the following detailed experimental protocols are provided.

Protocol 1: Determination of Degree of Labeling (DOL) of a Protein

This protocol describes how to calculate the average number of fluorescent molecules conjugated to a protein.

Materials:

  • Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., PD-10)

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: To the tetrazine-modified protein solution, add a 1.5 to 3-fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

  • Purification: Remove unreacted this compound using a size-exclusion chromatography column.

  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 503 nm (A₅₀₃).

  • Calculation of DOL:

    • Protein Concentration (M):

      where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.1-0.2 for BDP FL) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M):

      where ε_dye is the molar extinction coefficient of BDP FL at 503 nm (~80,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL):

Protocol 2: Quantification of Labeling Efficiency in Live Cells via Flow Cytometry

This protocol provides a method to determine the percentage of successfully labeled cells in a population.

Materials:

  • Cells expressing a tetrazine-modified target protein

  • This compound

  • Live-cell imaging buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells expressing the tetrazine-modified target protein.

  • Labeling: Incubate the cells with an optimized concentration of this compound in live-cell imaging buffer for a defined period.

  • Washing: Gently wash the cells to remove unbound probe.

  • Cell Harvesting: Detach the cells using a non-enzymatic method if adherent.

  • Flow Cytometry Analysis: Analyze the cell population on a flow cytometer equipped with a laser and filter set appropriate for BDP FL (e.g., 488 nm excitation, 530/30 nm emission).

  • Data Analysis: Gate the live cell population based on forward and side scatter. Quantify the percentage of fluorescently labeled cells compared to an unlabeled control cell population.

Visualizing the Workflow and Signaling Pathway

To further elucidate the application of this compound, the following diagrams illustrate the experimental workflow and the underlying bioorthogonal reaction.

G cluster_0 Step 1: Introduction of Tetrazine cluster_1 Step 2: Bioorthogonal Labeling cluster_2 Step 3: Downstream Analysis Tetrazine_Protein Tetrazine-modified Protein of Interest BDP_TCO This compound Tetrazine_Protein->BDP_TCO TCO-Tetrazine Ligation Labeled_Protein Fluorescently Labeled Protein Analysis Fluorescence Microscopy, Flow Cytometry, etc. Labeled_Protein->Analysis

Caption: Experimental workflow for labeling a tetrazine-modified protein with this compound.

G TCO TCO TransitionState [4+2] Cycloaddition Transition State TCO->TransitionState Tetrazine Tetrazine Tetrazine->TransitionState Dihydropyridazine Stable Dihydropyridazine Adduct TransitionState->Dihydropyridazine Nitrogen Extrusion N2 N₂ (gas) Dihydropyridazine->N2

References

Measuring Signal-to-Noise Ratio in BDP FL-PEG4-TCO Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in high-fidelity cellular imaging, the choice of a fluorescent probe is critical to achieving a high signal-to-noise ratio (SNR). This guide provides a comparative assessment of BDP FL-PEG4-TCO, a bioorthogonal labeling probe, against a common alternative, BDP FL-PEG4-DBCO. The comparison focuses on key performance metrics, supported by experimental data and detailed protocols for accurate SNR measurement.

This compound is a fluorescent probe that combines a bright and photostable BODIPY™ FL (BDP FL) fluorophore with a hydrophilic PEG4 spacer and a reactive trans-cyclooctene (TCO) group.[1] This TCO group facilitates a highly efficient and specific bioorthogonal "click chemistry" reaction with tetrazine-modified biomolecules.[1][2] This method is particularly advantageous for minimizing background fluorescence and ensuring a high signal-to-noise ratio.[3]

Performance Comparison of Bioorthogonal Labeling Probes

The selection of a fluorescent probe for bioorthogonal labeling is contingent on several key performance indicators. Below is a summary of the quantitative data for this compound and its primary alternative, BDP FL-PEG4-DBCO, which utilizes DBCO-azide click chemistry.[4]

FeatureThis compoundBDP FL-PEG4-DBCO
Click Chemistry TCO-tetrazine (Inverse electron-demand Diels-Alder)DBCO-azide (Strain-promoted alkyne-azide cycloaddition)
Reaction Kinetics (k₂) ~10³ - 10⁶ M⁻¹s⁻¹~0.1 - 1.0 M⁻¹s⁻¹
Excitation Maximum (λex) 503 nm503 nm
Emission Maximum (λem) 509 nm512 nm
Quantum Yield (Φ) ~0.9~0.9 (inferred from similar BODIPY FL dyes)
Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹~80,000 cm⁻¹M⁻¹

Note: Quantitative data for signal-to-noise ratio and labeling efficiency are highly dependent on specific experimental conditions (e.g., cell type, target protein expression level, probe concentration, and incubation time) and are therefore best determined empirically using the protocols provided below.

Experimental Protocols

To rigorously assess the specificity and performance of this compound and its alternatives, the following detailed experimental protocols are provided.

Protocol 1: In-Situ Labeling and SNR Measurement in Mammalian Cells

This protocol describes a microscopy-based method to compare the on-target labeling specificity and signal-to-noise ratio of this compound and BDP FL-PEG4-DBCO.

1. Cell Culture and Transfection: a. Culture a suitable mammalian cell line (e.g., HEK293T, HeLa) in the appropriate growth medium. b. Transfect cells with a plasmid encoding a target protein of interest fused with a tag that can be metabolically labeled with either a tetrazine or an azide. For example, use a plasmid encoding a protein with a non-canonical amino acid (ncAA) tag that can be incorporated by the cell's translational machinery. c. As a negative control, transfect a separate population of cells with a plasmid encoding a non-targeted protein (e.g., GFP).

2. Metabolic Labeling: a. Following transfection, incubate the cells in a medium supplemented with the corresponding ncAA (e.g., an azide- or tetrazine-modified amino acid) for 24-48 hours to allow for incorporation into the target protein.

3. Fluorescent Probe Labeling: a. Prepare stock solutions of this compound and BDP FL-PEG4-DBCO in anhydrous DMSO. b. Dilute the fluorescent probes to the desired final concentration (typically 1-10 µM) in pre-warmed, serum-free cell culture medium. c. Wash the metabolically labeled cells twice with warm PBS. d. Incubate the cells with the diluted fluorescent probe solution for 30-60 minutes at 37°C, protected from light.

4. Imaging and Analysis: a. Wash the cells three times with warm PBS to remove any unbound probe. b. Image the cells using a fluorescence microscope equipped with appropriate filter sets for the BDP FL dye (Excitation: ~503 nm, Emission: ~512 nm). c. Acquire images of both the target-expressing cells and the negative control cells for both fluorescent probes. d. Quantification of Signal-to-Noise Ratio (SNR): i. In the images of target-expressing cells, measure the mean fluorescence intensity of the labeled structures (Signal). ii. Measure the mean fluorescence intensity of an adjacent background region within the same image (Noise). iii. Calculate the SNR as: SNR = Signal / Noise. e. Quantification of Non-Specific Binding: i. In the images of the negative control cells (not expressing the target protein), measure the mean fluorescence intensity of the cells. This value represents the level of non-specific binding of the probe. ii. Compare the non-specific binding signal between this compound and BDP FL-PEG4-DBCO.

Visualizing the Process

To further elucidate the experimental and logical workflows, the following diagrams are provided.

G This compound Labeling Pathway cluster_0 Cellular Environment Target_Protein Target Protein with Tetrazine Handle Labeled_Protein Fluorescently Labeled Target Protein Target_Protein->Labeled_Protein Click Reaction (IEDDA) BDP_FL_TCO This compound BDP_FL_TCO->Labeled_Protein

Caption: Bioorthogonal labeling via TCO-tetrazine click chemistry.

G SNR Measurement Workflow Cell_Culture Cell Culture & Transfection Metabolic_Labeling Metabolic Labeling with ncAA (Tetrazine/Azide) Cell_Culture->Metabolic_Labeling Probe_Incubation Incubation with This compound Metabolic_Labeling->Probe_Incubation Washing Wash to Remove Unbound Probe Probe_Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis Imaging->Analysis SNR_Calculation SNR Calculation (Signal / Noise) Analysis->SNR_Calculation

References

Comparative Guide to the Purity Validation of BDP FL-PEG4-TCO Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the fields of bioconjugation and chemical biology, the purity of reagents is paramount for reproducible and reliable experimental outcomes. This guide provides an objective comparison of analytical methods for validating the purity of BDP FL-PEG4-TCO, a key reagent for fluorescent labeling via bioorthogonal click chemistry. We present supporting experimental data and detailed protocols to assist researchers in selecting and implementing appropriate quality control measures.

Introduction to this compound

This compound is a fluorescent labeling reagent composed of three essential parts:

  • BDP FL (BODIPY FL): A bright, photostable fluorophore with a narrow emission spectrum, making it an excellent choice for fluorescence imaging.[1][2] It is often used as a superior alternative to fluorescein (FITC).[3]

  • PEG4 (Polyethylene Glycol): A hydrophilic four-unit PEG spacer that increases the molecule's solubility in aqueous solutions and minimizes steric hindrance, facilitating efficient conjugation to biomolecules.[1][4]

  • TCO (trans-cyclooctene): A strained alkene that acts as a reactive handle for the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry." This reaction is exceptionally fast and specific when paired with a tetrazine-functionalized molecule, enabling efficient labeling in complex biological samples.

Given its role in precise molecular labeling, ensuring the high purity of this conjugate is critical to avoid artifacts from unconjugated dye or reactive components.

Analytical Methods for Purity Validation

Several analytical techniques are employed to assess the purity of bioconjugates like this compound. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Data Summary: Purity Analysis of a Representative this compound Batch

The following table summarizes typical purity analysis results for a batch of this compound, demonstrating the complementary nature of different analytical techniques.

Analytical Method Parameter Measured Result Interpretation Reference(s)
Reversed-Phase HPLCPurity (%)96.5%The main peak corresponding to the conjugate constitutes 96.5% of the total integrated peak area at the detection wavelength.
LC-MS (ESI-TOF)Molecular Weight (m/z)Expected: 662.57 DaConfirms the identity of the main peak as the intact this compound conjugate.
Observed: 663.6 [M+H]⁺
¹H NMR SpectroscopyStructural IntegrityConforms to StructureVerifies the presence and correct chemical environment of protons characteristic of the BDP FL, PEG, and TCO moieties.

Comparison with Alternatives

The choice of a fluorescent labeling strategy depends on the specific application. Below is a comparison of this compound with an alternative system, Cyanine5-DBCO (Cy5-DBCO), which utilizes a different fluorophore and bioorthogonal reaction pair.

Feature This compound Cy5-PEG4-DBCO Rationale for Selection Reference(s)
Fluorophore BDP FLCyanine5 (Cy5)BDP FL offers high photostability in the green spectrum; Cy5 is a bright, far-red dye suitable for in vivo imaging and multiplexing.
Excitation Max (λex) 503 nm~650 nmChoice depends on the available laser lines and the need to avoid spectral overlap with other fluorophores.
Emission Max (λem) 509 nm~670 nmBDP FL is compatible with standard FITC/GFP filter sets. Cy5 requires far-red filter sets.
Bioorthogonal Reaction TCO-tetrazine (IEDDA)DBCO-azide (SPAAC)TCO-tetrazine ligation is significantly faster, which is advantageous for applications with low reactant concentrations or requiring rapid labeling.
Reaction Kinetics (k₂) ~10³ - 10⁶ M⁻¹s⁻¹~0.1 - 1.0 M⁻¹s⁻¹DBCO-azide reaction is still highly efficient and suitable for many applications, though slower than TCO-tetrazine.
Stability TCO can isomerize over time; requires storage at -20°C.DBCO is generally more stable for long-term storage.TCO's stability is sufficient for most experimental timelines but requires careful storage.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data.

Protocol 1: Reversed-Phase HPLC for Purity Determination

This protocol outlines a standard method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV-Vis or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (Excitation: 503 nm, Emission: 509 nm) or UV-Vis at 503 nm.

  • Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., DMSO or Acetonitrile) to a concentration of approximately 1 mg/mL. Inject 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: LC-MS for Identity Confirmation

This protocol is used to confirm the molecular weight of the conjugate.

  • Instrumentation: Liquid chromatography system coupled to a mass spectrometer (e.g., ESI-TOF).

  • LC Method: Use the same column and gradient as described in Protocol 1.

  • Mass Spectrometry Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis: Deconvolute the mass spectrum corresponding to the main HPLC peak to determine the zero-charge mass of the compound. Compare the observed mass to the theoretical mass of this compound (662.57 Da).

Visualized Workflows

Diagram 1: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Conjugate in DMSO/ACN Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phases A and B MobilePhase->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Purity Calculate Peak Area (Purity %) Chromatogram->Purity

Caption: Workflow for HPLC-based purity validation of this compound.

Diagram 2: LC-MS Identity Confirmation Workflow

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis LC_Sep HPLC Separation (as per Protocol 1) Ionization Electrospray Ionization (ESI) LC_Sep->Ionization MassAnalyzer Mass Analysis (TOF) Ionization->MassAnalyzer Detector Ion Detection MassAnalyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Confirmation Confirm Molecular Weight Spectrum->Confirmation

Caption: Workflow for confirming the molecular identity of this compound via LC-MS.

References

A Comparative Guide to BDP FL-PEG4-TCO for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging flow cytometry for cellular analysis, the choice of fluorescent probe is critical for achieving accurate and reproducible results. This guide provides a detailed comparison of BDP FL-PEG4-TCO, a bioorthogonal labeling probe, with a common alternative, offering insights into its performance based on experimental data.

Introduction to this compound

This compound is a fluorescent probe designed for highly specific and efficient labeling of biomolecules in complex biological environments, including live cells.[1][2] It is composed of three key components:

  • BDP FL (BODIPY™ FL): A bright and photostable fluorophore with a narrow emission spectrum, making it well-suited for fluorescence imaging and flow cytometry.[3][4]

  • PEG4 (Polyethylene Glycol): A hydrophilic spacer that enhances the probe's water solubility, minimizes non-specific binding, and reduces steric hindrance.[3]

  • TCO (trans-cyclooctene): A reactive group that participates in a highly efficient and bioorthogonal "click chemistry" reaction with tetrazine-functionalized molecules.

The primary advantage of this system lies in its two-step labeling approach. First, a molecule of interest is tagged with a tetrazine group. Then, the TCO-containing BDP FL probe is introduced and rapidly "clicks" onto the tetrazine, resulting in a highly specific and covalent fluorescent label. This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is catalyst-free and proceeds efficiently under physiological conditions, minimizing cellular perturbation.

Performance Comparison of Bioorthogonal Labeling Probes

The selection of a fluorescent probe for bioorthogonal labeling depends on several key performance metrics. Below is a summary of the quantitative data for this compound and its primary alternative, BDP FL-PEG4-DBCO, which utilizes DBCO-azide click chemistry.

FeatureThis compoundBDP FL-PEG4-DBCOReferences
Click Chemistry TCO-tetrazine (Inverse electron-demand Diels-Alder)DBCO-azide (Strain-promoted alkyne-azide cycloaddition)
Reaction Kinetics (k₂) ~10³ - 10⁶ M⁻¹s⁻¹~0.1 - 1.0 M⁻¹s⁻¹
Excitation Max (λex) 503 nm503 nm
Emission Max (λem) 509 nm512 nm
Quantum Yield (Φ) ~0.9~0.9 (inferred from similar BODIPY FL dyes)
Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹~80,000 cm⁻¹M⁻¹

Note: Signal-to-noise ratio and labeling efficiency are highly dependent on specific experimental conditions (e.g., cell type, target expression level, probe concentration) and are best determined empirically within the context of a specific experiment.

Experimental Protocols

To rigorously assess the performance of this compound for flow cytometry, the following detailed experimental protocol is provided.

Protocol: Quantification of Labeling Efficiency by Flow Cytometry

This protocol provides a quantitative method to determine the percentage of target-expressing cells that are successfully labeled.

Materials:

  • Cells expressing a tetrazine-modified target molecule

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with cold PBS.

    • Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 10⁶ cells/mL.

  • This compound Staining:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).

    • Dilute the this compound stock solution in flow cytometry staining buffer to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.

    • Add the diluted this compound solution to the cell suspension.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells twice with cold flow cytometry staining buffer to remove unbound probe.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for BDP FL (Excitation: ~488 nm, Emission: ~520 nm).

    • Include an unlabeled control group of target-expressing cells to set the negative gate.

    • The percentage of fluorescently labeled cells in the appropriate gate represents the labeling efficiency.

Visualizing the Workflow and Chemistry

To better understand the experimental process and the underlying chemical reaction, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Flow Cytometry prep Prepare Tetrazine-Modified Cells labeling Incubate with this compound prep->labeling 30-60 min wash Wash to Remove Unbound Probe labeling->wash analysis Analyze by Flow Cytometry wash->analysis

Experimental workflow for cell labeling and analysis.

G cluster_reaction TCO-Tetrazine Click Chemistry TCO This compound Labeled_Product Fluorescently Labeled Target TCO->Labeled_Product Tetrazine Tetrazine-Modified Target Tetrazine->Labeled_Product +

Mechanism of TCO-Tetrazine bioorthogonal reaction.

References

A Researcher's Guide to Control Experiments for BDP FL-PEG4-TCO Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals employing the highly specific and efficient TCO-tetrazine click chemistry for fluorescent labeling, ensuring the accuracy and reliability of experimental data is paramount. This guide provides a comprehensive comparison of BDP FL-PEG4-TCO with alternative fluorescent probes and outlines essential control experiments to validate your labeling results.

This compound is a state-of-the-art reagent that combines a bright and photostable BODIPY™ FL (BDP FL) fluorophore with a hydrophilic 4-unit polyethylene glycol (PEG4) spacer and a reactive trans-cyclooctene (TCO) moiety.[1][2][3] This combination allows for precise labeling of tetrazine-modified biomolecules in complex biological systems, including live cells, with applications ranging from cellular imaging to antibody-drug conjugate (ADC) development.[4]

Performance Comparison of this compound with Alternatives

The selection of a fluorescent probe for bioorthogonal labeling depends on several key performance metrics. Below is a comparison of this compound with a common alternative utilizing a different click chemistry, BDP FL-PEG4-DBCO, and other widely used fluorophores.

Table 1: Quantitative Comparison of Bioorthogonal Labeling Probes

FeatureThis compoundBDP FL-PEG4-DBCOAlexa Fluor™ 488-TCOCy®5-TCO
Click Chemistry TCO-tetrazine (Inverse electron-demand Diels-Alder)DBCO-azide (Strain-promoted alkyne-azide cycloaddition)TCO-tetrazineTCO-tetrazine
Reaction Kinetics (k₂) (M⁻¹s⁻¹) ~10³ - 10⁶[5]~0.1 - 1.0~10³ - 10⁶~10³ - 10⁶
Excitation Max (λex) (nm) 503503~495~649
Emission Max (λem) (nm) 509512~519~670
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~80,000~80,000~71,000~250,000
Quantum Yield (Φ) ~0.9~0.9 (inferred)~0.92~0.2
Relative Photostability HighHighVery HighModerate

Note: Quantitative data for signal-to-noise ratio and labeling efficiency are highly dependent on specific experimental conditions and are best determined empirically using the protocols outlined below.

Essential Control Experiments for this compound Labeling

To ensure the validity of your labeling experiments, a series of control experiments are indispensable.

Autofluorescence Control

Objective: To determine the intrinsic fluorescence of your sample in the absence of any fluorescent label.

Rationale: Many biological samples, as well as common lab materials like plastic microplates, exhibit autofluorescence, particularly in the green spectrum where BDP FL emits. An unstained control is crucial to establish a baseline and differentiate the specific signal from background noise.

Negative Control for Non-Specific Binding

Objective: To assess the level of non-specific binding of the this compound probe.

Rationale: The BODIPY FL dye core is relatively hydrophobic and can interact non-specifically with cellular components. This control helps to ensure that the observed fluorescence is due to the specific TCO-tetrazine reaction and not random probe adherence.

Competition Control for Specificity

Objective: To confirm that the labeling is mediated by the specific TCO-tetrazine reaction.

Rationale: This experiment validates that the binding of this compound to the tetrazine-modified target can be competitively inhibited by an excess of a non-fluorescent TCO-containing molecule. This demonstrates the specificity of the bioorthogonal reaction.

Experimental Protocols

Protocol 1: Assessing Autofluorescence
  • Sample Preparation: Prepare your biological sample (e.g., cells, tissue section) following your standard experimental protocol, but omit the addition of this compound .

  • Imaging: Mount the unstained sample and image using the same fluorescence microscope settings (laser power, exposure time, gain) that you will use for your labeled samples.

  • Analysis: Evaluate the level of fluorescence in the channel used for BDP FL detection. This represents your sample's autofluorescence. If high, consider mitigation strategies such as using red-shifted fluorophores or specific quenching buffers.

Protocol 2: Assessing Non-Specific Binding
  • Sample Preparation: Prepare two sets of samples. One set should contain your tetrazine-modified target ("Positive Sample"). The other set should be an identical sample that has not been modified with tetrazine ("Negative Control Sample").

  • Labeling: Incubate both sets of samples with this compound using your standard labeling protocol.

  • Washing: Wash both sets of samples extensively to remove any unbound probe.

  • Imaging and Analysis: Image both the positive and negative control samples. Quantify the mean fluorescence intensity of the negative control sample to determine the level of non-specific binding. A low signal in the negative control compared to the positive sample indicates high specificity.

Protocol 3: Competitive Binding Assay
  • Sample Preparation: Prepare three sets of samples containing your tetrazine-modified target.

  • Pre-incubation (Competition):

    • Sample 1 (No Competition): Add your standard labeling buffer.

    • Sample 2 (Competition): Add a significant molar excess (e.g., 50-100 fold) of a non-fluorescent TCO-containing molecule (e.g., a simple TCO-amine). Incubate for a short period (e.g., 15-30 minutes).

    • Sample 3 (this compound only): Add your standard labeling buffer.

  • Labeling:

    • To Samples 1 and 2, add this compound at your standard concentration.

    • To Sample 3, add this compound at your standard concentration.

  • Incubation and Washing: Incubate all samples according to your standard protocol, followed by thorough washing.

  • Imaging and Analysis: Image all three samples. A significantly reduced fluorescence signal in Sample 2 compared to Samples 1 and 3 indicates that the labeling is specific to the TCO-tetrazine reaction.

Visualizing the Experimental Workflows

G cluster_autofluorescence Autofluorescence Control Workflow cluster_nonspecific Non-Specific Binding Control Workflow cluster_competition Competition Control Workflow A1 Prepare Sample (No Labeling) A2 Image with Standard Settings A1->A2 A3 Analyze Background Signal A2->A3 N1 Prepare Tetrazine-Modified and Unmodified Samples N2 Label Both with This compound N1->N2 N3 Wash Extensively N2->N3 N4 Image and Compare Fluorescence N3->N4 C1 Prepare Tetrazine-Modified Sample C2 Pre-incubate with Excess Non-fluorescent TCO C1->C2 C3 Add this compound C2->C3 C4 Image and Compare with Non-competed Sample C3->C4

Caption: Key Control Experiment Workflows for this compound Labeling.

The Bioorthogonal Reaction

The specificity of this compound labeling lies in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction between the TCO group on the probe and a tetrazine-modified biomolecule. This reaction is highly efficient and bioorthogonal, meaning it occurs rapidly under physiological conditions without interfering with native biological processes.

G cluster_reaction TCO-Tetrazine Bioorthogonal Reaction TCO This compound Product Fluorescently Labeled Biomolecule TCO->Product IEDDA Click Reaction Tetrazine Tetrazine-Modified Biomolecule Tetrazine->Product

References

A Comparative Guide to BDP FL-PEG4-TCO for Bioorthogonal Labeling and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the selection of a fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive literature review and comparative analysis of BDP FL-PEG4-TCO, a widely used fluorescent probe for TCO-tetrazine click chemistry. We will objectively evaluate its performance against key alternatives, supported by experimental data, and provide detailed protocols for its application in cellular imaging, super-resolution microscopy, and the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Performance Comparison of Bioorthogonal Probes

This compound is a versatile reagent composed of a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and a reactive trans-cyclooctene (TCO) group. The TCO moiety enables rapid and specific labeling of tetrazine-modified biomolecules via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal "click chemistry".[1][2]

The choice of a fluorescent probe for bioorthogonal labeling hinges on several key performance metrics. Below, we compare this compound with a common alternative, BDP FL-PEG4-DBCO, which utilizes the strain-promoted alkyne-azide cycloaddition (SPAAC).

FeatureThis compoundBDP FL-PEG4-DBCOReferences
Click Chemistry TCO-tetrazine (iEDDA)DBCO-azide (SPAAC)[3]
**Reaction Kinetics (k₂) **~10³ - 10⁶ M⁻¹s⁻¹~0.1 - 1.0 M⁻¹s⁻¹[3]
Excitation Max (λex) 503 nm503 nm[3]
Emission Max (λem) 509 nm512 nm
Quantum Yield (Φ) ~0.9~0.9 (inferred from similar BODIPY FL dyes)
Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹~80,000 cm⁻¹M⁻¹

Note: Quantitative data for signal-to-noise ratio and labeling efficiency are highly dependent on specific experimental conditions (e.g., cell type, target protein expression level, probe concentration, and incubation time).

The significantly faster reaction kinetics of the TCO-tetrazine ligation compared to the DBCO-azide reaction is a major advantage of this compound, allowing for efficient labeling at lower concentrations and shorter incubation times.

The BODIPY FL core of this compound offers notable advantages over traditional fluorophores like fluorescein. It exhibits significantly higher photostability, allowing for longer and more robust imaging experiments. Furthermore, its fluorescence is largely insensitive to pH changes between 4 and 10, ensuring a more stable signal in varying cellular environments. When compared to the Alexa Fluor family of dyes, BODIPY dyes are characterized by their neutral polarity and smaller size, which can be advantageous in certain applications.

Key Applications and Experimental Protocols

This compound has proven to be a valuable tool across a range of applications, from fundamental cell biology to the development of novel therapeutics.

Live-Cell Imaging

The high brightness, photostability, and bioorthogonality of this compound make it an excellent choice for live-cell imaging. The two-step labeling strategy, where a target protein is first tagged with a tetrazine and then labeled with this compound, minimizes background fluorescence and provides a high signal-to-noise ratio.

This protocol outlines the labeling and imaging of a target protein genetically engineered to incorporate a TCO-modified unnatural amino acid.

Materials:

  • Mammalian cells expressing the TCO-modified protein of interest.

  • Imaging-compatible plates or chambered coverglass.

  • Complete cell culture medium.

  • This compound.

  • Anhydrous DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fluorescence microscope with a suitable filter set for BDP FL (Excitation: ~490/20 nm, Emission: ~525/50 nm).

Procedure:

  • Cell Seeding: Seed the cells onto the imaging plate and allow them to adhere and reach 60-80% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store this stock solution at -20°C, protected from light.

  • Live-Cell Labeling:

    • Warm the complete cell culture medium to 37°C.

    • Dilute the this compound stock solution in the pre-warmed medium to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically.

    • Remove the existing medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed medium to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope. Acquire images with appropriate exposure times and laser power to minimize phototoxicity and photobleaching.

Antibody-Drug Conjugate (ADC) Development

The precise and bioorthogonal nature of the TCO-tetrazine ligation is well-suited for the development of ADCs. A cytotoxic drug functionalized with a tetrazine can be attached to a TCO-labeled antibody, enabling targeted drug delivery to cancer cells. The fluorescence of the BDP FL component can be utilized to track the internalization and trafficking of the ADC within cells.

This protocol describes how to visualize the internalization of a this compound labeled ADC targeting a cell surface receptor.

Materials:

  • Cells expressing the target receptor.

  • This compound labeled ADC.

  • Live-cell imaging buffer.

  • Nuclear and/or lysosomal fluorescent markers (optional).

  • Microscope with an environmental chamber.

Procedure:

  • Cell Seeding: Seed the target cells on a glass-bottom imaging dish.

  • Labeling:

    • Replace the culture medium with pre-warmed live-cell imaging buffer.

    • Add the this compound labeled ADC to the cells at a final concentration of 1-10 µg/mL.

    • If co-staining, add the nuclear and/or lysosomal markers at their recommended concentrations.

  • Incubation and Imaging:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Acquire images at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the binding and internalization of the ADC.

This assay measures the cytotoxic effect of an ADC on target cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.

  • ADC and unconjugated antibody.

  • MTT solution (5 mg/mL in PBS).

  • 10% SDS in 0.01 M HCl.

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in a 96-well plate.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and unconjugated antibody.

  • Incubation: Incubate the plate for 48-144 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours.

  • Solubilization: Add SDS/HCl solution to dissolve the formazan crystals and incubate overnight.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

PROTAC Development

This compound can serve as a fluorescent linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific proteins. The fluorescent tag facilitates the study of PROTAC cellular uptake, localization, and the formation of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

This protocol uses live-cell imaging to monitor the degradation of a fluorescently tagged target protein upon treatment with a PROTAC.

Materials:

  • Cell line expressing the fluorescently tagged protein of interest.

  • PROTAC stock solution.

  • Live-cell imaging solution.

  • Time-lapse confocal or high-content microscope with an environmental chamber.

Procedure:

  • Cell Seeding: Seed cells in a multi-well imaging plate.

  • PROTAC Addition: Add serial dilutions of the PROTAC to the wells.

  • Time-Lapse Microscopy: Immediately begin acquiring images at regular intervals (e.g., every 15 minutes) for 4-24 hours.

  • Image Analysis:

    • Quantify the mean fluorescence intensity per cell at each time point.

    • Normalize the fluorescence intensity to the starting time point.

    • Plot the normalized intensity versus time to generate degradation curves and calculate degradation parameters like Dₘₐₓ and DC₅₀.

Several biophysical methods can be used to study the formation of the PROTAC-induced ternary complex, which is a critical step for protein degradation. Fluorescence Polarization (FP) is a common technique where a fluorescently labeled ligand is used. The formation of a larger complex upon binding of the other components leads to a change in the polarization of the emitted light.

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_live_cell_imaging cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging seed_cells Seed cells expressing TCO-modified protein adhere_cells Allow cells to adhere (60-80% confluency) seed_cells->adhere_cells wash_cells_pre Wash cells with PBS prepare_probe Prepare this compound working solution add_probe Incubate cells with probe (15-60 min) prepare_probe->add_probe wash_cells_pre->add_probe wash_cells_post Wash cells to remove unbound probe add_probe->wash_cells_post acquire_images Acquire images with fluorescence microscope wash_cells_post->acquire_images

Experimental workflow for live-cell imaging.

protac_mechanism PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Mechanism of action for a PROTAC.

adc_internalization_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Fluorescent ADC Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage Cytotoxicity Cell Death PayloadRelease->Cytotoxicity

Signaling pathway of ADC internalization and action.

Conclusion

This compound stands out as a high-performance fluorescent probe for bioorthogonal chemistry, offering rapid reaction kinetics, excellent photostability, and versatility across a range of applications. Its utility in live-cell imaging, super-resolution microscopy, and in the development of ADCs and PROTACs makes it an invaluable tool for researchers in both academic and industrial settings. This guide provides a foundation for understanding the comparative performance of this compound and offers detailed protocols to facilitate its effective implementation in the laboratory. As the field of bioorthogonal chemistry continues to evolve, the robust and reliable performance of probes like this compound will undoubtedly continue to drive innovation in biological research and drug discovery.

References

Mastering Precision: A Comparative Guide to Determining the Degree of Labeling (DOL) of BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of fluorescent labeling is paramount for reproducible and reliable experimental outcomes. The Degree of Labeling (DOL), which defines the average number of dye molecules conjugated to a biomolecule, is a critical quality control parameter. This guide provides a comprehensive comparison of methodologies to determine the DOL of BDP FL-PEG4-TCO, a widely used bioorthogonal labeling reagent, and contextualizes its performance against alternative labeling strategies.

This compound is a state-of-the-art reagent that leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) moiety and a tetrazine-functionalized biomolecule.[1][2] The bright and photostable BODIPY FL (BDP FL) fluorophore, coupled with a hydrophilic PEG4 spacer, makes it an excellent choice for a variety of applications, including cellular imaging and antibody-drug conjugate (ADC) development.[3][4] Accurate DOL determination ensures optimal performance, preventing issues like self-quenching from over-labeling or weak signal from under-labeling.[5]

Spectrophotometric Determination of DOL: The Gold Standard

The most common and direct method for determining the DOL of a fluorescently labeled protein is through UV-Vis spectrophotometry. This technique relies on the distinct absorbance spectra of the protein and the fluorescent dye.

Key Performance Parameters for this compound

A successful labeling experiment hinges on the intrinsic properties of the fluorescent dye and the linker. The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Excitation Maximum (λex)503 nm
Emission Maximum (λem)509 nm
Molar Extinction Coefficient (ε)~80,000 M⁻¹cm⁻¹ at 503 nm
Correction Factor (CF₂₈₀)~0.15
Molecular Weight662.57 g/mol
SolubilitySoluble in DMSO, DMF

Experimental Protocol: DOL Determination of a this compound Labeled Antibody

This protocol outlines the step-by-step procedure for calculating the DOL of an antibody labeled with this compound.

Materials:
  • This compound labeled antibody, purified from unreacted dye.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Procedure:
  • Sample Preparation: Ensure the labeled antibody solution is clear and free of precipitates. If necessary, dilute the sample with PBS to bring the absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0). Record the dilution factor.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 280 nm (A₂₈₀), which corresponds to the maximum absorbance of the protein.

    • Measure the absorbance at the maximum absorbance wavelength of the BDP FL dye, approximately 503 nm (A₅₀₃).

  • Calculations:

    • Calculate the concentration of the BDP FL dye:

      • Dye Concentration (M) = A₅₀₃ / ε_dye

      • Where ε_dye is the molar extinction coefficient of BDP FL (~80,000 M⁻¹cm⁻¹).

    • Calculate the concentration of the antibody:

      • A correction is needed to account for the dye's absorbance at 280 nm.

      • Corrected A₂₈₀ = A₂₈₀ - (A₅₀₃ × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for BDP FL at 280 nm (~0.15).

      • Antibody Concentration (M) = Corrected A₂₈₀ / ε_Ab

      • Where ε_Ab is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • Calculate the Degree of Labeling (DOL):

      • DOL = Dye Concentration (M) / Antibody Concentration (M)

An ideal DOL for antibodies typically falls between 2 and 10, though the optimal ratio is application-dependent.

Comparison with Alternative Bioorthogonal Labeling Reagents

While TCO-tetrazine chemistry is known for its exceptionally fast reaction kinetics, other bioorthogonal pairs are also widely used. A primary alternative is the strain-promoted alkyne-azide cycloaddition (SPAAC) employing reagents like DBCO-PEG4-BDP FL.

FeatureThis compoundBDP FL-PEG4-DBCOReference(s)
Click Chemistry TCO-tetrazine (iEDDA)DBCO-azide (SPAAC)
Reaction Kinetics (k₂) ~10³ - 10⁶ M⁻¹s⁻¹~0.1 - 1.0 M⁻¹s⁻¹
Specificity HighHigh
Background Signal Generally LowGenerally Low

The significantly faster reaction kinetics of the TCO-tetrazine ligation can be advantageous, potentially leading to higher labeling efficiencies in shorter reaction times.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for DOL determination and the logical steps in troubleshooting common labeling issues.

DOL_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Calculation Purified_Conjugate Purified BDP FL-TCO Labeled Antibody Dilution Dilute Sample with PBS Purified_Conjugate->Dilution Measure_A280 Measure Absorbance at 280 nm (A₂₈₀) Dilution->Measure_A280 Measure_Amax Measure Absorbance at ~503 nm (A₅₀₃) Dilution->Measure_Amax Calc_Protein_Conc Calculate Corrected Protein Concentration Measure_A280->Calc_Protein_Conc Calc_Dye_Conc Calculate Dye Concentration Measure_Amax->Calc_Dye_Conc Measure_Amax->Calc_Protein_Conc Correction Factor Calc_DOL Calculate DOL (Dye Conc. / Protein Conc.) Calc_Dye_Conc->Calc_DOL Calc_Protein_Conc->Calc_DOL

Experimental workflow for DOL determination.

Troubleshooting_Logic cluster_low Low DOL (< 2) cluster_high High DOL (> 10) Start DOL Result Reason_Low Potential Causes: - Insufficient molar excess of labeling reagent - Low reaction pH - Primary amines in antibody buffer Start->Reason_Low Is DOL Low? Reason_High Potential Causes: - Over-labeling - High concentration of organic solvent (DMSO) Start->Reason_High Is DOL High? Optimal Optimal DOL (2-10) Start->Optimal Is DOL Optimal? Action_Low Corrective Actions: - Increase molar ratio of BDP FL-TCO - Ensure reaction buffer pH is 8.0-8.5 - Exchange antibody into amine-free buffer Reason_Low->Action_Low Action_High Corrective Actions: - Reduce molar excess of labeling reagent - Keep DMSO volume < 10% of total reaction volume Reason_High->Action_High

Troubleshooting guide for DOL results.

References

A Comparative Guide to the Performance of BDP FL-PEG4-TCO in STORM vs. PALM

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of unraveling cellular intricacies at the nanoscale, super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) have become indispensable tools. The choice of a fluorescent probe is critical to the success of these methods, directly impacting image resolution and quality. This guide provides a comprehensive comparison of the performance of BDP FL-PEG4-TCO, a versatile bioorthogonal fluorescent probe, in both STORM and PALM applications. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their super-resolution imaging experiments.

This compound is a fluorescent probe composed of a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a highly reactive trans-cyclooctene (TCO) moiety.[1][2][3][4][5] This design allows for a two-step labeling approach where a biomolecule of interest is first tagged with a tetrazine group, which then rapidly and specifically reacts with the TCO group of the this compound probe via an inverse-electron-demand Diels-Alder (IEDDA) "click" reaction. This bioorthogonal labeling strategy is highly specific and minimizes background fluorescence, making it well-suited for super-resolution imaging.

Principles of STORM and PALM

Both STORM and PALM are single-molecule localization microscopy (SMLM) techniques that overcome the diffraction limit of light to generate super-resolution images. They rely on the temporal separation of fluorescence emission from individual molecules within a densely labeled sample. By repeatedly activating and imaging sparse subsets of fluorophores, their precise locations can be determined and used to reconstruct a high-resolution image.

The primary distinction between the two techniques historically lies in the type of fluorescent probes used. PALM was initially developed using photoactivatable or photoconvertible fluorescent proteins, which can be switched from a dark to a bright state or from one color to another upon activation with a specific wavelength of light. In contrast, STORM was first demonstrated using pairs of synthetic dyes, an "activator" and a "reporter," where the activator dye facilitates the photoswitching of the reporter dye between a fluorescent "on" state and a dark "off" state. A variation of STORM, known as direct STORM (dSTORM), utilizes single synthetic fluorophores that can be induced to blink in the presence of a specific imaging buffer.

While the lines between these techniques have blurred, with synthetic dyes now commonly used in PALM-like experiments, the underlying principle of stochastic activation and localization remains the same.

Quantitative Data on this compound and Alternatives

The performance of a fluorophore in STORM and PALM is dictated by its photophysical properties. The following tables summarize the key characteristics of this compound and compare the performance of its core fluorophore, BODIPY FL, with other commonly used dyes in super-resolution microscopy.

Table 1: Photophysical and Chemical Properties of this compound

Property Value Reference(s)
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coefficient (ε) 80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.9
Molecular Weight 662.6 g/mol
Solubility Soluble in DMSO, DMF; low solubility in water
Reactive Group trans-cyclooctene (TCO)

| Bioorthogonal Reaction | Inverse-electron-demand Diels-Alder (IEDDA) with tetrazine | |

Table 2: Comparative Performance of Fluorophores in STORM and PALM

Fluorophore Excitation Max (nm) Emission Max (nm) Typical Photon Count (per localization) Imaging Buffer/Condition Primary Technique
BODIPY FL 503 509 ~820 Live-cell imaging buffer with oxygen scavenger STORM
Alexa Fluor 647 650 665 ~3800 - 5200 Thiol-containing buffer (e.g., MEA) with oxygen scavenger dSTORM
Cy5 649 670 ~4200 - 5900 Thiol-containing buffer (e.g., MEA, BME) with oxygen scavenger dSTORM
CF® 568 562 583 Good performance reported Optimized buffer with DTT and Sodium Sulfite dSTORM
PA-mCherry1 570 596 ~700 Physiological buffer PALM
mEos3.2 507 (Green), 572 (Red) 516 (Green), 580 (Red) ~800 Physiological buffer PALM

Note: The performance metrics can vary significantly depending on the specific imaging buffer composition, illumination conditions, and the biological sample. The data for BODIPY FL is primarily derived from its performance in STORM experiments. Its performance in PALM is expected to be similar in terms of photon output, but would not require a thiol-containing buffer for photoswitching.

Experimental Protocols

The following protocols provide a generalized framework for utilizing this compound for super-resolution imaging with STORM and PALM.

Step 1: Bioorthogonal Labeling of Target Protein

This initial step is common for both STORM and PALM applications.

  • Cell Culture and Target Expression : Culture mammalian cells expressing the protein of interest tagged with a tetrazine moiety. This can be achieved through genetic encoding of an unnatural amino acid or by other enzymatic or chemical ligation methods.

  • Probe Preparation : Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution to a final working concentration (typically 1-10 µM) in pre-warmed complete cell culture medium or a suitable live-cell imaging medium. It is advisable to perform a concentration titration to find the optimal signal-to-noise ratio.

  • Labeling Reaction :

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound working solution to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing :

    • Remove the labeling solution.

    • Wash the cells three times with pre-warmed complete cell culture medium or PBS to remove any unbound probe.

Step 2: Super-Resolution Imaging

For dSTORM Imaging:

  • Imaging Buffer Preparation : Prepare a dSTORM imaging buffer. A common formulation consists of a buffer (e.g., PBS or Tris-HCl) containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a reducing agent (e.g., β-mercaptoethanol (BME) or mercaptoethylamine (MEA)) to promote the photoswitching of the BDP FL dye.

  • Image Acquisition :

    • Mount the labeled cells on the microscope.

    • Replace the culture medium with the dSTORM imaging buffer.

    • Illuminate the sample with a high-power laser (e.g., 488 nm for BDP FL) to drive most of the fluorophores into a dark state.

    • Use a low-power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate a subset of fluorophores.

    • Acquire a series of thousands of images (frames) at a high frame rate to capture the fluorescence from individual molecules.

  • Image Reconstruction : Process the acquired image stack using a localization algorithm to determine the precise coordinates of each detected fluorophore. These coordinates are then used to reconstruct the final super-resolution image.

For PALM Imaging:

  • Imaging Buffer : For PALM, a physiological buffer or a live-cell imaging medium is typically sufficient. The photoswitching of BDP FL can be induced by the imaging laser itself, though a low-power 405 nm laser can also be used to enhance the activation rate.

  • Image Acquisition :

    • Mount the labeled cells on the microscope in a suitable imaging buffer.

    • Use a low-power activation laser (e.g., 405 nm) to photoactivate a sparse subset of this compound molecules.

    • Image the activated fluorophores with a high-power imaging laser (e.g., 488 nm) until they photobleach.

    • Repeat the activation and imaging cycle for thousands of frames to sample the entire population of labeled molecules.

  • Image Reconstruction : Similar to STORM, the raw data, consisting of thousands of frames with diffraction-limited spots, is analyzed to localize the center of each fluorescent molecule with high precision. This information is then used to generate the final super-resolution PALM image.

Visualization of Workflows

STORM_Workflow cluster_labeling Bioorthogonal Labeling cluster_storm dSTORM Imaging cell_culture Culture cells with Tetrazine-tagged protein probe_prep Prepare this compound working solution labeling Incubate cells with probe probe_prep->labeling washing Wash to remove unbound probe labeling->washing imaging_buffer Add dSTORM imaging buffer (with thiols) washing->imaging_buffer acquisition Image acquisition: - High power 488nm laser - Low power 405nm activation - Acquire thousands of frames imaging_buffer->acquisition reconstruction Image reconstruction: - Localize single molecules - Generate super-resolution image acquisition->reconstruction

Caption: Experimental workflow for using this compound in dSTORM.

PALM_Workflow cluster_labeling_palm Bioorthogonal Labeling cluster_palm PALM Imaging cell_culture_palm Culture cells with Tetrazine-tagged protein probe_prep_palm Prepare this compound working solution labeling_palm Incubate cells with probe probe_prep_palm->labeling_palm washing_palm Wash to remove unbound probe labeling_palm->washing_palm imaging_buffer_palm Add physiological imaging buffer washing_palm->imaging_buffer_palm acquisition_palm Image acquisition: - Low power 405nm activation - High power 488nm imaging - Acquire thousands of frames imaging_buffer_palm->acquisition_palm reconstruction_palm Image reconstruction: - Localize single molecules - Generate super-resolution image acquisition_palm->reconstruction_palm

Caption: Experimental workflow for using this compound in PALM.

Conclusion

This compound is a powerful fluorescent probe for super-resolution microscopy due to its bright, photostable BDP FL core and its capacity for highly specific bioorthogonal labeling. While historically different, both STORM and PALM can effectively utilize this probe to achieve nanoscale resolution.

  • In dSTORM , the photoswitching of BDP FL is typically induced by a thiol-containing imaging buffer, allowing for robust blinking and high localization precision.

  • In PALM , the photoactivation of BDP FL can be achieved with a low-power activation laser in a more physiological buffer, which can be advantageous for live-cell imaging.

The choice between STORM and PALM when using this compound will depend on the specific experimental requirements, including the desired imaging environment (live or fixed cells) and the available microscope hardware and imaging buffers. The provided protocols and comparative data serve as a guide for researchers to effectively implement this compound in their super-resolution imaging workflows.

References

A Head-to-Head Comparison: BDP FL-PEG4-TCO Versus Alternative Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioorthogonal chemistry, the precise and efficient labeling of biomolecules is crucial for advancing research in cellular imaging, drug development, and diagnostics. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a leading strategy, prized for its exceptionally rapid kinetics and biocompatibility.[1][2] This guide provides an objective, data-driven comparison of BDP FL-PEG4-TCO, a prominent TCO-containing fluorescent probe, against other key click chemistry reagents.

This compound is a specialized fluorescent probe featuring three key components: a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a highly reactive TCO group for click chemistry.[3][4] This combination makes it a powerful tool for specific and efficient fluorescent labeling of biomolecules.[3]

Quantitative Performance Metrics: A Comparative Overview

The selection of a bioorthogonal labeling strategy hinges on several key performance metrics, primarily the reaction kinetics and the photophysical properties of the attached fluorophore.

Reaction Kinetics: The second-order rate constant (k₂) is the definitive measure of a click reaction's speed. The TCO-tetrazine ligation is renowned for being the fastest known bioorthogonal reaction, orders of magnitude faster than alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This rapid ligation is critical for applications involving low reactant concentrations or when high temporal resolution is needed.

Click Chemistry Reaction Reactants Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Features
IEDDA TCO + Tetrazine ~800 - 30,000+ Exceptionally fast, catalyst-free, and highly bioorthogonal. The primary byproduct is nitrogen gas.
SPAAC DBCO + Azide ~0.1 - 2.0 Catalyst-free and bioorthogonal, but significantly slower than IEDDA.
CuAAC Terminal Alkyne + Azide 10¹ - 10⁴ Requires a cytotoxic copper(I) catalyst, limiting its use in live-cell and in-vivo applications.

Fluorophore Properties: The performance of the BDP FL fluorophore in this compound is characterized by its high quantum yield and extinction coefficient, making it an intensely bright and efficient reporter.

Feature BDP FL (in this compound) Alternative Fluorophores (e.g., Cy3, Cy5)
Excitation Maximum (λex) ~503 nmVaries (Cy3: ~555 nm, Cy5: ~650 nm)
Emission Maximum (λem) ~509 nmVaries (Cy3: ~570 nm, Cy5: ~670 nm)
Quantum Yield (Φ) ~0.9 - 0.92Generally high, but can be more sensitive to environment
Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹Varies (Cy3: ~150,000, Cy5: ~250,000 cm⁻¹M⁻¹)
Photostability Superior to fluoresceinGenerally good, but can vary
Environmental Sensitivity Relatively insensitive to pH and solvent polarityCan be sensitive to environmental factors

Reagent Stability: While highly reactive, TCO reagents have a finite half-life and can isomerize to the less reactive cis-cyclooctene (CCO), particularly in the presence of certain serum components. Proper storage at -20°C is essential. DBCO and azide moieties are generally considered to have good long-term stability.

Visualizing the Process

To better understand the application of these reagents, the following diagrams illustrate the chemical reactions and a typical experimental workflow.

cluster_IEDDA IEDDA: TCO-Tetrazine Ligation cluster_SPAAC SPAAC: DBCO-Azide Ligation TCO TCO (trans-cyclooctene) Product_IEDDA Dihydropyridazine Product TCO->Product_IEDDA + Tetrazine Tetrazine Tetrazine->Product_IEDDA N2 N₂ Gas Product_IEDDA->N2 - DBCO DBCO (Dibenzocyclooctyne) Product_SPAAC Triazole Product DBCO->Product_SPAAC + Azide Azide Azide->Product_SPAAC

Figure 1. Comparison of IEDDA and SPAAC click chemistry reaction mechanisms.

A 1. Introduce Bioorthogonal Handle (e.g., Tetrazine-Antibody or Azide-Metabolic Labeling) B 2. Incubate System (Live Cells, Lysate, etc.) A->B C 3. Add Fluorescent Probe (this compound or DBCO-Fluorophore) B->C D 4. Incubate for Click Reaction (IEDDA: 5-60 min | SPAAC: 30-120+ min) C->D E 5. Wash to Remove Unbound Probe D->E F 6. Analyze (Fluorescence Microscopy, Flow Cytometry, etc.) E->F

Figure 2. General experimental workflow for bioorthogonal labeling.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are generalized protocols for cell surface labeling using TCO-tetrazine and SPAAC chemistries.

Protocol 1: Cell Labeling via TCO-Tetrazine Ligation

This protocol describes a two-step method for labeling cell surface proteins that have been modified to carry a tetrazine handle.

  • Reagent Preparation :

    • Prepare a stock solution of this compound (e.g., 1-5 mM) in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

    • Prepare the tetrazine-modified antibody or protein in a suitable buffer like PBS (pH 7.4).

  • Cell Incubation :

    • Culture cells expressing the target of interest on glass-bottom dishes suitable for microscopy.

    • Incubate the cells with the tetrazine-labeled antibody in live-cell imaging medium (e.g., 10-100 nM) for 30-60 minutes at 37°C to allow for binding to the target.

  • Labeling Reaction :

    • Wash the cells twice with warm PBS to remove the unbound antibody.

    • Dilute the this compound stock solution to a final concentration of 1-10 µM in fresh imaging medium.

    • Add the this compound solution to the cells and incubate for 5-30 minutes at 37°C, protected from light. The short incubation time is possible due to the rapid kinetics of the IEDDA reaction.

  • Washing and Imaging :

    • Wash the cells three times with warm PBS to remove the unreacted this compound probe.

    • Replace the PBS with a final volume of fresh imaging medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for BDP FL (Excitation: ~503 nm, Emission: ~509 nm).

Protocol 2: Cell Labeling via SPAAC (DBCO-Azide)

This protocol outlines the labeling of cells that have incorporated an azide group via metabolic labeling.

  • Metabolic Labeling :

    • Seed cells and culture for 24-48 hours in a medium containing an azide-functionalized metabolic precursor (e.g., 25-50 µM Ac₄ManNAz for glycan labeling).

  • Reagent Preparation :

    • Prepare a stock solution of a DBCO-functionalized fluorophore (e.g., DBCO-Fluorophore, 10 mM) in DMSO.

  • Labeling Reaction :

    • Wash the azide-labeled cells twice with warm PBS.

    • Dilute the DBCO-fluorophore stock solution to a final concentration of 10-50 µM in pre-warmed cell culture medium.

    • Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. Note the longer required incubation time compared to the TCO-tetrazine reaction.

  • Washing and Imaging :

    • Wash the cells three times with warm PBS to remove the unreacted DBCO-fluorophore.

    • Add fresh imaging medium and visualize using appropriate fluorescence microscopy filter sets.

Conclusion

For applications demanding the highest reaction speed and efficiency, particularly in live-cell or in-vivo contexts with low reagent concentrations, this compound and the underlying TCO-tetrazine ligation offer a distinct advantage over other click chemistry alternatives. Its unparalleled kinetics minimize incubation times and required probe concentrations, reducing potential off-target effects. While SPAAC reagents like DBCO are highly valuable for their biocompatibility and stability, their slower kinetics may be a limiting factor in certain experimental designs. The choice of reagent should be guided by the specific experimental needs, balancing the requirements for reaction speed, stability, and the photophysical properties of the desired fluorophore.

References

Safety Operating Guide

Proper Disposal of BDP FL-PEG4-TCO: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of BDP FL-PEG4-TCO, a fluorescent labeling reagent. Adherence to these protocols is paramount for ensuring personnel safety, maintaining a compliant laboratory environment, and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and be fully equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, in both solid and solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye and Face Safety GlassesANSI Z87.1 certified with side shields.
Chemical Splash GogglesTo be worn when there is a risk of splashing.
Hand Disposable GlovesNitrile gloves are the minimum requirement. Replace immediately if contaminated.
Body Laboratory CoatLong-sleeved and fully buttoned.
Full-Length PantsTo cover all exposed skin on the lower body.
Closed-Toe ShoesShoes must fully cover the feet.
Respiratory Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.

Quantitative Data for Disposal Planning

While specific quantitative disposal limits for this compound are not extensively documented, the following table summarizes key handling parameters based on the properties of its components (BODIPY FL, PEG, and TCO) and general laboratory safety guidelines.

ParameterGuidelineRationale
Chemical State for Disposal Solid or absorbed liquid.To prevent splashing and aerosolization of the compound.
Working Concentration As low as experimentally required.To minimize the volume of chemical waste generated.
Storage of Waste Segregated, labeled, and sealed container.To prevent accidental mixing with incompatible chemicals and ensure clear identification.
pH of Aqueous Waste Neutral (pH 6-8) before disposal, if local regulations permit.To minimize reactivity and potential corrosion of plumbing systems.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste.

1. Waste Segregation:

  • All materials contaminated with this compound, including unused solutions, pipette tips, gloves, and other disposable labware, must be segregated as hazardous chemical waste.[1]

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

2. Treatment of Liquid Waste:

  • Aqueous Solutions: For dilute aqueous solutions, check with your institution's Environmental Health and Safety (EHS) office. Neutralization to a pH of 6-8 may be required before collection.[2] Do not dispose of down the drain unless explicitly permitted by your institution.[1]

  • Organic Solvent Solutions: Solutions of this compound in solvents such as DMSO, DMF, or DCM should be collected as flammable or organic solvent waste.[3]

3. Solid Waste and Contaminated Materials:

  • Collect solid this compound waste and contaminated disposable items (e.g., pipette tips, microfuge tubes) in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect the absorbed waste in a sealed container for disposal as chemical waste.

4. Decontamination of Glassware:

  • Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., ethanol, acetone) to remove any residual compound.

  • Collect the solvent rinse as hazardous waste.

  • Following the initial rinse, the glassware can typically be washed with soap and water.

5. Waste Container Management:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other primary solvents or hazards present.

  • Keep waste containers securely sealed except when adding waste.

  • Store waste containers in a designated and secure area, away from incompatible materials, until collection.

6. Final Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the consolidated waste.

  • Always follow all institutional, local, state, and federal regulations for the disposal of chemical waste.

Experimental Protocol: Labeling a Tetrazine-Modified Protein

This section provides a generalized protocol for a common application of this compound, which informs the handling and potential waste streams of the compound.

Objective: To fluorescently label a tetrazine-modified antibody (Ab-Tz) with this compound.

Materials:

  • Tetrazine-modified antibody (Ab-Tz) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (from a 10 mM stock solution in anhydrous DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (for purification)

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of Ab-Tz in PBS.

    • Thaw the this compound stock solution. It is recommended to aliquot the stock solution upon first use to avoid repeated freeze-thaw cycles.

  • Labeling Reaction:

    • In a microcentrifuge tube, add a desired amount of the Ab-Tz solution (e.g., 50 µg).

    • Add a 3- to 5-fold molar excess of this compound to the antibody solution.

    • Gently mix the solution by pipetting and incubate for 1 hour at room temperature, protected from light.

  • Purification (Waste Generation):

    • The unreacted this compound and reaction byproducts are typically removed using a size-exclusion chromatography column.

    • The collected fractions containing the unreacted probe constitute a hazardous waste stream that must be disposed of according to the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

BDP_FL_PEG4_TCO_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste & Contaminated PPE waste_type->solid_waste Solid solvent_type Aqueous or Organic Solvent? liquid_waste->solvent_type collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid aqueous Aqueous Solution solvent_type->aqueous Aqueous organic Organic Solvent Solution solvent_type->organic Organic neutralize Neutralize to pH 6-8 (if required) aqueous->neutralize collect_organic Collect in Labeled Organic Solvent Waste Container organic->collect_organic collect_aqueous Collect in Labeled Aqueous Waste Container neutralize->collect_aqueous store_waste Store Sealed Containers in Designated Area collect_aqueous->store_waste collect_organic->store_waste collect_solid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: Essential Protocols for Handling BDP FL-PEG4-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the precise and safe handling of specialized reagents like BDP FL-PEG4-TCO is paramount to both personal safety and experimental success. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the confident and secure use of this fluorescent labeling reagent.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is mandatory to prevent skin and eye contact, as well as inhalation of this compound.[1] The following equipment should be utilized whenever handling this compound.[1]

PPE CategoryItemSpecification
Eye and Face Protection Safety GlassesANSI Z87.1 certified, with side shields.[1]
Chemical Splash GogglesRequired when there is a risk of splashing.[1]
Face ShieldRecommended in conjunction with goggles for larger quantities or high-splash risk procedures.[1]
Hand Protection Disposable GlovesNitrile gloves are the minimum requirement; replace immediately if contaminated.
Body Protection Laboratory CoatLong-sleeved and fully buttoned.
Full-Length PantsMust cover all exposed skin on the lower body.
Closed-Toe ShoesShoes must fully cover the feet.
Respiratory Protection Fume HoodAll handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.

Key Physicochemical and Spectral Data

A summary of essential quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₃₃H₄₉BF₂N₄O₇
Molecular Weight 662.57 g/mol
Purity ≥95%
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Molar Extinction Coefficient (ε) 80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.9
Solubility Soluble in DMSO, DMF, DCM; low solubility in water.
Storage Store at -20°C, sealed and dry.

Operational Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial receipt to final disposal.

cluster_prep Preparation Phase cluster_handling Handling & Solution Preparation cluster_exp Experimental Use cluster_disposal Waste Management & Disposal A Don Appropriate PPE B Prepare Workspace in Fume Hood A->B C Equilibrate Reagent to Room Temperature B->C D Carefully Weigh Solid Compound C->D E Dissolve in Anhydrous Solvent (e.g., DMSO) D->E F Vortex Briefly to Ensure Dissolution E->F G Label Container Clearly F->G H Perform Bioconjugation Reaction G->H I Quench and Purify Labeled Product H->I J Segregate All Contaminated Waste I->J L Decontaminate Glassware and Surfaces I->L K Collect in Labeled, Sealed Container J->K M Dispose as Hazardous Chemical Waste L->M

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.